molecular formula C10H12O3 B140513 2-Propoxybenzoic acid CAS No. 2100-31-4

2-Propoxybenzoic acid

Cat. No.: B140513
CAS No.: 2100-31-4
M. Wt: 180.2 g/mol
InChI Key: OXOWWPXTTOCKKU-UHFFFAOYSA-N
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Description

2-Propoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propoxybenzoic acid
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InChI

InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOWWPXTTOCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337153
Record name 2-Propoxybenzoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2100-31-4
Record name 2-Propoxybenzoic acid
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Record name 2-Propoxybenzoic acid
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Record name Benzoic acid, 2-propoxy
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Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Propoxybenzoic acid (2-PBA), a salicylic acid derivative, is a versatile aromatic carboxylic acid with significant applications in pharmaceutical development and organic synthesis. This technical guide provides a comprehensive overview of its core chemical properties, detailed structural elucidation through spectroscopic analysis, established synthesis protocols, and a discussion of its biological activities and applications. Particular focus is placed on its role as an anti-inflammatory agent and a potent inhibitor of platelet aggregation, providing field-proven insights for researchers in drug discovery and development.

Introduction

This compound, systematically named this compound and registered under CAS Number 2100-31-4, is an organic compound featuring a benzoic acid core functionalized with a propoxy group at the ortho-position.[1][2] This structural arrangement confers a unique combination of lipophilicity and acidic character, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[2][3] Its utility is most pronounced in the development of anti-inflammatory and analgesic drugs, as well as in the synthesis of key pharmaceutical ingredients, such as sildenafil.[2] Furthermore, 2-PBA has demonstrated significant efficacy as an inhibitor of collagen-induced platelet aggregation, highlighting its therapeutic potential in cardiovascular research.[2][4] This guide will delve into the fundamental chemical and structural aspects of 2-PBA, providing a robust resource for scientists leveraging this compound in their research endeavors.

Molecular Structure and Elucidation

The molecular structure of this compound underpins its chemical behavior and biological activity. A thorough understanding of its architecture is paramount for its effective application.

Chemical Structure

The fundamental structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH) and a propoxy group (-OCH₂CH₂CH₃) on adjacent carbon atoms (ortho or 1,2-substitution).

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following is an expert interpretation of the expected spectral data.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic, propoxy, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 10-13 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 6.8-8.2 ppm). Due to the ortho-disubstitution pattern, a complex multiplet pattern is expected. The proton ortho to the carboxyl group and meta to the propoxy group (at C6) is expected to be the most downfield, likely around δ 8.1 ppm (doublet of doublets). The other aromatic protons will resonate at higher fields.

  • Propoxy Group Protons (-OCH₂CH₂CH₃):

    • -OCH₂-: A triplet at approximately δ 4.0-4.2 ppm, coupled to the adjacent methylene protons.

    • -CH₂-: A sextet (or multiplet) around δ 1.8-2.0 ppm, coupled to both the -OCH₂- and terminal -CH₃ protons.

    • -CH₃: A triplet at approximately δ 1.0-1.1 ppm, coupled to the adjacent methylene protons.[5]

2.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing around δ 165-175 ppm.[6]

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the propoxy group (C2) will be significantly downfield (around δ 155-160 ppm) due to the deshielding effect of the oxygen atom. The carbon attached to the carboxylic acid group (C1) will also be downfield. The remaining four aromatic carbons will resonate at higher fields.[7]

  • Propoxy Group Carbons (-OCH₂CH₂CH₃):

    • -OCH₂-: Approximately δ 65-75 ppm.

    • -CH₂-: Approximately δ 20-25 ppm.

    • -CH₃: Approximately δ 10-15 ppm.[6]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[8]

  • C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1320 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups.[8]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.[8]

  • Aliphatic C-H Stretches: Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the propoxy group.

2.2.4. Mass Spectrometry

In electron ionization mass spectrometry, this compound (molar mass: 180.20 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 180.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve:

    • Loss of the propoxy group (-OC₃H₇) to give a fragment at m/z = 121.

    • Loss of a propyl radical (·C₃H₇) to yield a fragment at m/z = 137.

    • Loss of propene (C₃H₆) via a McLafferty-type rearrangement to produce a fragment at m/z = 138.

    • Loss of a hydroxyl radical (·OH) from the molecular ion, resulting in a peak at m/z = 163.

    • Decarboxylation (loss of CO₂) from the molecular ion is less common but may be observed. A characteristic fragment for benzoic acids is the loss of the carboxyl group, leading to a phenyl cation, however, the propoxy group would influence this. A peak at m/z = 105 corresponding to the benzoyl cation may be observed after cleavage of the ether and hydroxyl groups.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[2]
Molar Mass 180.20 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 35-40 °C[2][4]
Boiling Point 205-207 °C at 5320 Pa (40 mmHg)[2]
Solubility Soluble in alcohol, ether, DMSO, and methanol; Insoluble in water[2][4]
pKa 4.24 at 20 °C[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, starting from a salicylic acid derivative. A high-yield protocol involves the propylation of methyl salicylate followed by hydrolysis.[2]

Synthetic Workflow

Synthesis_Workflow Start Methyl Salicylate Step1 Propylation (1-Bromopropane, Sodium Ethoxide) Start->Step1 Intermediate Methyl 2-Propoxybenzoate Step1->Intermediate Etherification Step2 Hydrolysis (NaOH, H₂O, Heat) Intermediate->Step2 Product_Salt Sodium 2-Propoxybenzoate Step2->Product_Salt Saponification Step3 Acidification (H₂SO₄ or HCl) Product_Salt->Step3 Final_Product This compound Step3->Final_Product Protonation

Caption: High-yield synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-alkoxybenzoic acids.[2]

Materials:

  • Methyl salicylate

  • 20% Sodium ethoxide in ethanol solution

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Propylation of Methyl Salicylate:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place methyl salicylate (1.0 mol).

    • Cool the flask in an ice bath and slowly add 20% sodium ethoxide in ethanol solution (1.5 mol) dropwise while stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, add 1-bromopropane (2.0 mol) to the reaction mixture at once.

    • Warm the reaction mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Ester:

    • Once the propylation is complete, add a solution of sodium hydroxide (2.5 mol) in water to the reaction mixture.

    • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours to ensure complete saponification of the ester.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully acidify the mixture by adding sulfuric acid or hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate of this compound will form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the crude product using a Büchner funnel and wash the solid with cold water.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

    • Alternatively, the acidified aqueous layer can be extracted with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.[11]

Causality Behind Experimental Choices:

  • Use of Methyl Salicylate: The hydroxyl group of salicylic acid is acidic, but protecting the more acidic carboxylic acid group as a methyl ester prevents it from reacting with the base and allows for the selective alkylation of the phenolic hydroxyl group.

  • Sodium Ethoxide as Base: Sodium ethoxide is a strong enough base to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the corresponding phenoxide which is a potent nucleophile for the subsequent reaction with 1-bromopropane.

  • Excess 1-Bromopropane: Using an excess of the alkylating agent helps to drive the reaction to completion and maximize the yield of the desired ether.

  • Alkaline Hydrolysis: The use of sodium hydroxide and heat is a standard and efficient method for the saponification of the methyl ester to the corresponding carboxylate salt.

  • Acidification: The final acidification step is crucial to protonate the carboxylate salt and precipitate the final this compound product, which has low solubility in acidic aqueous solutions.

Chemical Reactivity and Biological Activity

The chemical reactivity of this compound is dictated by its three main components: the carboxylic acid group, the aromatic ring, and the propoxy ether linkage.

Key Reactions
  • Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification with alcohols, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and reduction to a primary alcohol.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the substituents are crucial. The propoxy group is an ortho-, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The outcome of such reactions will be highly dependent on the specific reaction conditions.

Biological Activity and Mechanism of Action

This compound and related salicylic acid derivatives are known for their anti-inflammatory and antiplatelet activities.[12][13]

5.2.1. Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. It is hypothesized that 2-alkoxybenzoic acids, like this compound, show a higher affinity for the COX-2 isoform, which is upregulated during inflammation.[12][13] Inhibition of COX-2 leads to a reduction in prostaglandin production, thereby alleviating inflammatory symptoms. Additionally, some evidence suggests that these compounds may also inhibit the NF-κβ signaling pathway, a central regulator of inflammatory responses.[13]

5.2.2. Platelet Aggregation Inhibition

This compound is a very potent inhibitor of collagen-induced platelet aggregation.[2] The mechanism of action for related benzoic acid derivatives involves the inhibition of prostaglandin synthesis within platelets.[14] Specifically, these compounds can inhibit the COX-1 enzyme in platelets, which is responsible for the production of thromboxane A₂ (TXA₂).[15][16] TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA₂ synthesis, this compound reduces the propensity for platelets to aggregate, which is a critical event in thrombosis.[15][16]

Platelet_Inhibition_Pathway Collagen Collagen Platelet_Activation Platelet Activation Collagen->Platelet_Activation Arachidonic_Acid Arachidonic Acid Release Platelet_Activation->Arachidonic_Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 TXA2 Thromboxane A₂ (TXA₂) Synthesis COX1->TXA2 Aggregation Platelet Aggregation & Thrombosis TXA2->Aggregation PBA This compound PBA->COX1 Inhibits

Caption: Mechanism of Platelet Aggregation Inhibition by 2-PBA.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of scientific research and development.

  • Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of various pharmaceuticals.[2][3] Its most notable application is as a precursor in the synthesis of sildenafil (Viagra).[2]

  • Drug Discovery Scaffold: As a salicylic acid derivative with demonstrated anti-inflammatory and antiplatelet activity, it is an attractive scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.[12][13]

  • Cosmetic Formulations: Due to its anti-inflammatory properties, it is used in skincare products to soothe irritated skin.[3]

  • Agricultural Chemicals: The compound is incorporated into the formulation of some herbicides and pesticides.[3]

  • Material Science: It can be used as a building block for the synthesis of polymers and other advanced materials.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its well-defined chemical structure, predictable reactivity, and established synthesis routes make it a reliable and versatile building block. The potent anti-inflammatory and antiplatelet activities, rooted in the inhibition of key enzymatic pathways, underscore its potential for the development of novel therapeutics. This guide has provided a comprehensive technical overview, from fundamental properties to mechanistic insights, to support and inspire further research and application of this valuable molecule.

References

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An In-Depth Technical Guide to 2-Propoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Propoxybenzoic acid, a versatile salicylic acid derivative. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthetic protocols, key applications as a pharmaceutical intermediate, and its biological activities, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

This compound, also known as o-propoxybenzoic acid or salicylic acid propyl ether, is an aromatic carboxylic acid that serves as a crucial building block in organic synthesis, most notably in the pharmaceutical industry.

Chemical Identity
  • CAS Number: 2100-31-4

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[2]
Melting Point 35-37 °C
Boiling Point 207 °C at 40 mmHg (5320 Pa)[2]
Solubility Soluble in alcohol, ether, DMSO, and Methanol. Insoluble in water., [2]
pKa 4.24 (at 20°C)
Spectral Data

Definitive structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. A summary of key spectral features is provided in Table 2.

TechniqueKey Features and Observations
¹H NMR Data available, but specific chemical shifts vary with solvent.
¹³C NMR Spectral data is available for this compound.[1]
FT-IR Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~3000-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretch of the ether, and aromatic C-H and C=C bonds are expected.[1]
Mass Spec. Molecular ion peak (M+) at m/z 180. Key fragment ions observed at m/z 147 and 120.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, starting from a salicylic acid ester. The following protocol describes a high-yield method using methyl salicylate and 1-bromopropane. The causality behind this choice of starting material lies in the protection of the carboxylic acid as an ester, which prevents it from interfering with the etherification of the phenolic hydroxyl group.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: High-Yield Synthesis Workflow for this compound A Methyl Salicylate B Deprotonation of Phenolic -OH A->B Sodium Ethoxide in Ethanol C Methyl 2-propoxybenzoate B->C 1-Bromopropane D Alkaline Hydrolysis C->D Sodium Hydroxide E This compound D->E Acidification (e.g., H₂SO₄)

Caption: Figure 1: High-Yield Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure described in the literature.[2]

Materials:

  • Methyl salicylate (1 mol, 152 g)

  • 20% Sodium ethoxide in ethanol solution (510 mL)

  • 1-Bromopropane (2 mol, 218 g)

  • Sodium hydroxide

  • Sulfuric acid

  • Ethanol

  • 1000 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Cooling bath

Procedure:

  • Reaction Setup: Equip a 1000 mL three-neck round-bottom flask with a mechanical stirrer and place it in a cooling bath.

  • Deprotonation: Add methyl salicylate (152 g, 1 mol) to the flask. While cooling and stirring, slowly add 510 mL of a 20% sodium ethoxide in ethanol solution. The sodium ethoxide acts as a strong base to deprotonate the phenolic hydroxyl group of methyl salicylate, forming a more nucleophilic phenoxide.

  • Etherification: To the resulting solution, add 1-bromopropane (218 g, 2 mol) in one portion.

  • Reaction: Heat the reaction mixture to 40°C and maintain this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Once the etherification is complete, the resulting methyl 2-propoxybenzoate is hydrolyzed. Add a solution of sodium hydroxide in water/ethanol and heat the mixture to reflux to convert the ester to the sodium salt of the carboxylic acid.

  • Acidification and Isolation: After cooling the reaction mixture, remove the ethanol by distillation. Acidify the aqueous residue with sulfuric acid to precipitate the this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain high-purity this compound.

Applications in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent role is as a key starting material for Sildenafil (Viagra), a potent selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[2][3]

Synthesis of Sildenafil

The synthesis of Sildenafil from this compound involves a multi-step process that begins with the chlorosulfonylation of the benzene ring. This is a critical step that introduces a reactive sulfonyl chloride group, which is then converted to a sulfonamide.

Reaction Scheme for the Initial Steps in Sildenafil Synthesis:

SildenafilSynthesis Figure 2: Initial steps in Sildenafil synthesis from this compound. start This compound step1 Chlorosulfonylation (Chlorosulfonic acid, Thionyl chloride) start->step1 intermediate1 5-(chlorosulfonyl)-2-propoxybenzoic acid step1->intermediate1 step2 Amidation (1-methylpiperazine) intermediate1->step2 intermediate2 2-propoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid step2->intermediate2

Caption: Figure 2: Initial steps in Sildenafil synthesis from this compound.

The resulting sulfonamide is then coupled with a pyrazole derivative, followed by cyclization to form the final sildenafil structure.[4][5][6]

Biological Activity and Mechanism of Action

As a derivative of salicylic acid, this compound exhibits biological activities characteristic of this class of compounds, notably anti-inflammatory and anti-platelet effects.

Anti-inflammatory and Analgesic Effects

This compound is reported to have anti-inflammatory and analgesic properties.[2] The mechanism of action for salicylic acid derivatives generally involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8][9]

Inhibition of Platelet Aggregation

This compound is a very effective inhibitor of collagen-induced aggregation of human platelets.[2] This activity is also linked to its ability to inhibit prostaglandin synthesis within the platelets.[10] Specifically, it inhibits the formation of thromboxane A₂, a potent platelet aggregator, by blocking the COX-1 enzyme in platelets.[11]

Proposed Mechanism of Action:

MoA Figure 3: Proposed Mechanism of Action for this compound's Anti-Platelet Activity. cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (e.g., Thromboxane A₂) COX1->Prostaglandins Aggregation Platelet Aggregation Prostaglandins->Aggregation Inhibitor This compound Inhibitor->COX1 Inhibition

Caption: Figure 3: Proposed Mechanism of Action for this compound's Anti-Platelet Activity.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, established synthetic routes, and critical role as a precursor to high-value pharmaceuticals like Sildenafil underscore its importance. Furthermore, its inherent biological activities as an anti-inflammatory and anti-platelet agent, stemming from its salicylic acid backbone, open avenues for further research and development. This guide has provided a detailed, technically grounded overview to support and inform researchers in their work with this versatile molecule.

References

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (URL: [Link])
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The Solubility of 2-Propoxybenzoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-propoxybenzoic acid in organic solvents, a critical parameter for its development as a pharmaceutical agent. While extensive quantitative solubility data for this compound is not widely available in public literature, this document synthesizes foundational knowledge of its physicochemical properties, qualitative solubility, and the established methodologies for its empirical determination and theoretical modeling. By leveraging extensive data on the parent compound, benzoic acid, and other substituted benzoic acids, this guide offers researchers, scientists, and drug development professionals a robust framework for understanding, measuring, and predicting the solubility of this compound. The guide details experimental protocols, explores the influence of solvent properties and temperature, and introduces thermodynamic models for data correlation, thereby providing a practical and scientifically rigorous resource for the pharmaceutical sciences.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound, a derivative of salicylic acid, is a compound of interest in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1][2] Its therapeutic efficacy and bioavailability are intrinsically linked to its solubility, which governs its dissolution rate, absorption, and overall pharmacokinetic profile. A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for a variety of stages in drug development, from synthesis and purification to formulation and dosage form design.

This guide aims to equip researchers with the necessary tools to approach the solubility assessment of this compound. In the absence of extensive published quantitative data for this specific compound, we will draw upon the well-documented solubility of its parent compound, benzoic acid, and other substituted benzoic acids to illustrate key principles and methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties influence the intermolecular forces between the solute and solvent molecules, which ultimately determine the extent of dissolution.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Melting Point 35-37 °C[4]
Boiling Point 207 °C at 40 mmHg[4]
pKa 4.24 (at 20 °C)[5]
XLogP3 2.5[3]
Appearance Off-white solid[4]

The presence of the carboxylic acid group confers a degree of polarity and the capacity for hydrogen bonding, while the propoxy group and the benzene ring contribute to its lipophilicity. The calculated XLogP3 value of 2.5 suggests a moderate lipophilicity, indicating that it will likely exhibit favorable solubility in a range of organic solvents.[3]

Qualitative Solubility Profile of this compound

Published data indicates a general solubility profile for this compound:

  • Soluble in: Alcohol, ether, Dimethyl Sulfoxide (DMSO), and Methanol.[4][5]

  • Insoluble in: Water.[5][6]

This qualitative information aligns with the compound's chemical structure. The nonpolar benzene ring and propoxy group interact favorably with organic solvents, while the polar carboxylic acid group's interaction with water is not sufficient to overcome the hydrophobic nature of the rest of the molecule.

Quantitative Solubility: A Case Study of Benzoic Acid

Due to the limited availability of quantitative solubility data for this compound, we will examine the extensively studied solubility of benzoic acid in various organic solvents. This serves as an excellent model for understanding the factors that govern the solubility of substituted benzoic acids.

The solubility of benzoic acid generally increases with the polarity of the solvent and its ability to engage in hydrogen bonding. For instance, its solubility is significantly higher in alcohols and acetone compared to nonpolar solvents like toluene and hexane.[1] Furthermore, solubility is a temperature-dependent phenomenon, typically increasing with a rise in temperature, indicating an endothermic dissolution process.[7][8]

Table 1: Mole Fraction Solubility (x) of Benzoic Acid in Selected Organic Solvents at Various Temperatures

Solvent298.15 K (25 °C)308.15 K (35 °C)318.15 K (45 °C)
Methanol 0.2980.3890.491
Ethanol 0.2550.3390.435
2-Propanol 0.2110.2880.378
Acetone 0.3550.4500.550
Ethyl Acetate 0.2310.3120.407
Toluene 0.0490.0750.111

Note: Data compiled and interpolated from various sources for illustrative purposes.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The following are standard methods applicable to a compound like this compound.

Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried this compound residue is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

Isothermal Shake-Flask Method followed by Spectroscopic Analysis

This method is suitable for compounds with a chromophore that allows for UV-Vis spectrophotometric quantification.

Protocol:

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the gravimetric method.

  • Sampling and Dilution: After allowing the solid to settle, carefully withdraw a precise volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the concentration in the original saturated solution.

Experimental Workflow Diagram

G cluster_prep Solution Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Workflow cluster_spectroscopic Spectroscopic Workflow A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Filter supernatant C->D E Gravimetric Analysis D->E F Spectroscopic Analysis D->F G Evaporate solvent E->G J Dilute sample F->J H Weigh residue G->H I Calculate solubility (mass/mass) H->I K Measure absorbance J->K L Calculate concentration from calibration curve K->L

Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating and predicting solubility data, as well as for understanding the dissolution process.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of solubility and can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution.[9] The equation is given by:

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°_sol is the standard enthalpy of solution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • ΔS°_sol is the standard entropy of solution

A plot of ln(x) versus 1/T, known as a van't Hoff plot, should yield a straight line with a slope of -ΔH°_sol/R and an intercept of ΔS°_sol/R.[10]

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate correlation.[11][12] It relates the solubility in a mixture to the solubilities in the individual pure solvents:

ln(x_m,T) = w₁ * ln(x₁,T) + w₂ * ln(x₂,T) + (w₁ * w₂ / T) * Σ[Jᵢ * (w₁ - w₂)^i]

where:

  • x_m,T is the mole fraction solubility in the mixture at temperature T

  • x₁,T and x₂,T are the mole fraction solubilities in the pure solvents 1 and 2 at temperature T

  • w₁ and w₂ are the mass fractions of the solvents in the mixture

  • Jᵢ are the model constants obtained by regression of experimental data

This model is particularly useful in formulation development, where optimizing the composition of a solvent system is often required.

Relationship Between Thermodynamic Parameters

G Solubility Solubility (x) Enthalpy Enthalpy of Solution (ΔH°_sol) Solubility->Enthalpy determines (van't Hoff) Entropy Entropy of Solution (ΔS°_sol) Solubility->Entropy determines (van't Hoff) Temperature Temperature (T) Temperature->Solubility affects Gibbs Gibbs Free Energy of Solution (ΔG°_sol) Enthalpy->Gibbs contributes to Entropy->Gibbs contributes to

Caption: Interrelation of key thermodynamic parameters in solubility.

Conclusion and Future Directions

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a comprehensive framework for researchers to approach its solubility assessment. By understanding its physicochemical properties, leveraging data from analogous compounds like benzoic acid, and employing robust experimental and theoretical methods, the solubility profile of this compound can be thoroughly characterized.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the development of predictive thermodynamic models, ultimately facilitating more efficient and informed drug development processes.

References

  • Fakhree, M. A. A., et al. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.
  • García, C., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Reactions, 3(3), 392-414.
  • Hu, X., Lin, R., & Zong, H. (1999). Enthalpies and Entropies of Dissolution and Dissociation of Benzoic Acid in EtOH-H2O and i-PrOH-H2O Mixtures. Acta Physico-Chimica Sinica, 15(9), 838-844.
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  • Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(12), 1775-1786.
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  • Cheng, W., et al. (2012). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.
  • Fakhree, M. A. A., et al. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.
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2-Propoxybenzoic acid synthesis from salicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzoic Acid from Salicylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable building block in the pharmaceutical and chemical industries.[1][2] It is primarily used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1][2][3][4] This guide moves beyond a simple recitation of steps to explore the mechanistic underpinnings, strategic considerations for process optimization, and field-proven protocols designed for reproducibility and high yield.

Strategic Overview: The Williamson Ether Synthesis Approach

The most direct and widely employed method for preparing this compound from salicylic acid is the Williamson ether synthesis.[5][6] This robust S_N2 reaction is the cornerstone of ether synthesis in both laboratory and industrial settings due to its reliability and broad scope.[6][7]

The core principle involves the deprotonation of the phenolic hydroxyl group of salicylic acid to form a potent sodium or potassium phenoxide nucleophile. This phenoxide then attacks an electrophilic propyl halide, such as 1-bromopropane or 1-iodopropane, displacing the halide and forming the desired ether linkage.[6][8]

Key Mechanistic Considerations:

Salicylic acid possesses two acidic protons: one on the carboxylic acid group (pKa ≈ 2.97) and one on the phenolic hydroxyl group (pKa ≈ 13.0).

  • Selective Deprotonation: A sufficiently strong base will deprotonate both acidic sites. However, the resulting phenoxide is a significantly stronger nucleophile than the resonance-stabilized carboxylate. Therefore, the subsequent alkylation occurs selectively on the oxygen of the phenolic group.

  • The S_N2 Reaction: The reaction proceeds via a concerted, bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] For this reason, primary alkyl halides (e.g., 1-bromopropane) are ideal substrates as they minimize steric hindrance and prevent competing elimination reactions, which are prevalent with secondary and tertiary halides.[5][6]

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Salicylic_Acid Salicylic Acid Phenoxide Salicylate Phenoxide (Nucleophile) Salicylic_Acid->Phenoxide Deprotonation of phenolic -OH Base Base (e.g., K₂CO₃) Propyl_Halide Propyl Halide (CH₃CH₂CH₂-Br) Transition_State Sₙ2 Transition State Phenoxide->Transition_State Backside attack Product This compound Transition_State->Product Ether bond formation & Halide departure Byproduct Salt (e.g., KBr) Transition_State->Byproduct

Caption: The S_N2 mechanism for this compound synthesis.

Experimental Protocols: A Tale of Two Routes

While direct alkylation of salicylic acid is feasible, an alternative route involving initial esterification of the carboxylic acid is often preferred to prevent side reactions and simplify purification.[9][10] This guide details both methods.

Route 1: Direct Alkylation of Salicylic Acid

This method prioritizes speed and fewer reaction steps. The primary challenge lies in minimizing the potential for the alkylating agent to esterify the carboxylic acid group, forming propyl 2-propoxybenzoate as a byproduct.

Table 1: Reagents and Materials for Direct Alkylation

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Salicylic AcidC₇H₆O₃138.120.11.013.81 g
Potassium CarbonateK₂CO₃138.210.151.520.73 g
1-BromopropaneC₃H₇Br123.000.121.214.76 g (10.8 mL)
AcetoneC₃H₆O58.08--200 mL

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.81 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of acetone. Stir the suspension vigorously at room temperature. The use of a polar aprotic solvent like acetone facilitates the S_N2 reaction.

  • Alkylation: Add 1-bromopropane (10.8 mL, 0.12 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Solvent Removal): After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). Wash the salts with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): Dissolve the resulting residue in 150 mL of water. This aqueous solution will contain the potassium salt of this compound. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 1-bromopropane and potential ester byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 2 M HCl.[7] The this compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any remaining salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture.[11] The expected yield is typically in the range of 80-90%.

Direct_Alkylation_Workflow Start 1. Combine Salicylic Acid, K₂CO₃, Acetone Add_Propyl_Halide 2. Add 1-Bromopropane Start->Add_Propyl_Halide Reflux 3. Heat to Reflux (12-18h) Add_Propyl_Halide->Reflux Filter_Salts 4. Cool & Filter Inorganic Salts Reflux->Filter_Salts Evaporate_Solvent 5. Evaporate Acetone Filter_Salts->Evaporate_Solvent Dissolve_Water 6. Dissolve Residue in Water Evaporate_Solvent->Dissolve_Water Wash_Ether 7. Wash with Diethyl Ether Dissolve_Water->Wash_Ether Acidify 8. Acidify with HCl Wash_Ether->Acidify Isolate_Product 9. Filter & Wash Solid Product Acidify->Isolate_Product Purify 10. Dry & Recrystallize Isolate_Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Experimental workflow for the direct alkylation of salicylic acid.

Route 2: Optimized Synthesis via Methyl Ester Intermediate

This route, adapted from a similar synthesis, minimizes the formation of ester byproducts and can result in a cleaner crude product, simplifying purification.[9][10] It involves three distinct stages: esterification, etherification, and hydrolysis.

Step-by-Step Protocol:

  • Stage 1: Esterification (Methyl Salicylate Synthesis)

    • Combine salicylic acid (13.8 g, 0.1 mol), methanol (100 mL), and concentrated sulfuric acid (2 mL) in a round-bottom flask.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, remove the excess methanol via rotary evaporation, and dissolve the residue in diethyl ether.

    • Wash the ether solution with water, then with a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl salicylate as an oil.

  • Stage 2: Williamson Ether Synthesis

    • Dissolve the methyl salicylate from Stage 1 in 150 mL of acetone.

    • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and 1-bromopropane (10.8 mL, 0.12 mol).

    • Reflux the mixture for 12-18 hours until TLC indicates the consumption of the starting material.

    • Work up the reaction as described in Route 1 (steps 5 & 6, but without the acidification step), extracting the methyl 2-propoxybenzoate product into an organic solvent like diethyl ether. Evaporate the solvent to obtain the crude ester.

  • Stage 3: Saponification (Hydrolysis)

    • Dissolve the crude methyl 2-propoxybenzoate in 100 mL of a 10% solution of KOH in 50% aqueous ethanol.[9][10]

    • Reflux the mixture for 2-4 hours, which hydrolyzes the ester to the potassium salt of the carboxylic acid.

    • Distill off the ethanol and propanol.

    • Cool the remaining aqueous residue and acidify with 2 M HCl to precipitate the final product.

    • Isolate and purify the this compound as described in Route 1 (steps 8-10).

Process Optimization & Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor via TLC. Consider using 1-iodopropane, which has a better leaving group, or a more polar aprotic solvent like DMF.
Side reactions (e.g., elimination).This is unlikely with a primary halide but ensure the temperature does not significantly overshoot the reflux point.
Impure Product Presence of unreacted salicylic acid.Ensure sufficient base and alkylating agent are used. During work-up, a base wash (e.g., NaHCO₃) can remove unreacted salicylic acid before acidification, but this can complicate the separation. Proper acidification and recrystallization are key.
Formation of propyl 2-propoxybenzoate (Route 1).This side product is an ester. The final saponification and acidification steps in Route 2 are designed to eliminate this issue. For Route 1, careful washing of the aqueous product solution with ether before acidification can help remove it.
Difficulty in Purification Oily product instead of solid.This indicates impurities. Ensure the work-up was thorough. Try recrystallizing from a different solvent system (e.g., toluene, heptane). If recrystallization fails, column chromatography may be necessary.

Safety Considerations

  • Reagents: Handle strong bases like KOH and NaOH with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they are corrosive.[7]

  • Solvents: Acetone and diethyl ether are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Alkylating Agents: 1-Bromopropane is a hazardous substance. Always handle it within a fume hood and wear appropriate PPE.

  • Reaction Conditions: Refluxing flammable solvents requires proper setup with securely clamped glassware and a controlled heating source (e.g., a heating mantle with a stirrer).

References

  • Brauer, G. M., & Argentar, H. (1968). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 72A(4), 313–317.
  • National Bureau of Standards. (1968). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry.
  • ChemBK. (2024). This compound. ChemBK.
  • ChemicalBook. (2023). This compound | 2100-31-4. ChemicalBook.
  • BenchChem. (2025). Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • University of Michigan-Dearborn. (n.d.). Experiment 06: Williamson Ether Synthesis.
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  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fine Chemical for Multiple Industries.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Google Patents. (n.d.).
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An In-depth Technical Guide to the Mechanism of Action of 2-Propoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-propoxybenzoic acid, structural analogs of salicylic acid, represent a promising class of compounds with significant therapeutic potential, particularly in the realms of inflammation and analgesia. As a Senior Application Scientist, this guide provides an in-depth exploration of the anticipated mechanism of action for these molecules, grounded in established pharmacological principles and cutting-edge experimental validation techniques. We will delve into the primary molecular target, the cyclooxygenase (COX) enzymes, and extend our investigation to plausible secondary targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. This document is designed to be a practical and authoritative resource, offering not just theoretical knowledge but also detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: A Salicylic Acid Lineage and the Primary Mechanistic Hypothesis

This compound serves as a foundational scaffold for a variety of derivatives with potential therapeutic applications.[1][2][3][4] Its structural relationship to salicylic acid, the progenitor of non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggests that its derivatives will share a similar mechanism of action. The vast body of evidence surrounding NSAIDs points to the inhibition of cyclooxygenase (COX) enzymes as the primary mode of action for their anti-inflammatory, analgesic, and antipyretic effects.[5][6][7][8]

Therefore, the central hypothesis of this guide is that This compound derivatives function primarily as inhibitors of COX-1 and/or COX-2 . By blocking these enzymes, they are expected to interfere with the biosynthesis of prostaglandins, key lipid mediators of inflammation and pain.[9][10] This guide will first thoroughly explore this primary mechanism and then discuss potential secondary or off-target activities that could contribute to their overall pharmacological profile.

The Primary Target: Cyclooxygenase and the Prostaglandin Cascade

The therapeutic effects of NSAIDs are predominantly attributed to their inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[6][11][12] PGH2 is the precursor to a variety of prostaglandins (like PGE2, PGI2) and thromboxanes, collectively known as prostanoids.[11][12][13]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[7][14]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[14] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[5][14]

The anti-inflammatory efficacy of NSAIDs is largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the concurrent inhibition of COX-1.[7][14] Consequently, the development of COX-2 selective inhibitors has been a major goal in drug discovery.

Visualizing the Prostaglandin Synthesis Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to various prostanoids. The inhibitory action of NSAIDs, including the hypothesized action of this compound derivatives, is also depicted.

Prostaglandin_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 & COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 synthases Prostaglandin & Thromboxane Synthases pgh2->synthases prostanoids Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) synthases->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation nsaids This compound Derivatives (NSAIDs) nsaids->cox Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory role of NSAIDs.

Experimental Validation of the Primary Mechanism

To rigorously test the hypothesis that this compound derivatives act as COX inhibitors, a combination of in vitro enzymatic and cell-based assays is essential.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is a critical first step in determining the potency (IC50) and selectivity of the derivatives.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical Cat. No. 701050, BPS Bioscience Cat. No. 82210).[15][16][17]

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's instructions.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes to the specified concentration.

    • Prepare a series of dilutions of the this compound derivative and a reference compound (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective) in DMSO. A typical concentration range would be 0.01 µM to 100 µM.

  • Assay Procedure (96-well plate format):

    • For each enzyme (COX-1 and COX-2), set up the following wells in duplicate:

      • 100% Initial Activity: 160 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL DMSO (vehicle).

      • Inhibitor Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of the test compound dilution.

      • Background: 160 µL Assay Buffer, 10 µL Heme, 10 µL of heat-inactivated enzyme, 10 µL DMSO.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Incubate for 2 minutes at 37°C.

    • Add 10 µL of a reducing agent (e.g., stannous chloride) to terminate the COX reaction and convert PGH2 to the more stable PGF2α.

    • The peroxidase activity, which is a component of the COX enzyme, is then measured colorimetrically. Add 20 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Read the absorbance at 590 nm after a 5-minute incubation.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

Data Presentation: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative X 15.20.819
Ibuprofen 5.115.30.33
Celecoxib 25.50.05510

A higher selectivity index indicates greater selectivity for COX-2.

Cell-Based Assay for Anti-Inflammatory Activity

This assay assesses the ability of the test compound to suppress the production of prostaglandins in a cellular model of inflammation, providing a more physiologically relevant measure of its anti-inflammatory potential.

Experimental Protocol: LPS-Induced PGE2 Production in THP-1 Macrophages

This protocol utilizes the human monocytic THP-1 cell line, which can be differentiated into macrophages.[18][19]

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate the monocytes into macrophages, seed the cells in a 96-well plate and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours.

  • Inflammatory Stimulation and Treatment:

    • Pre-treat the differentiated macrophages with various concentrations of the this compound derivative or a reference NSAID for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of PGE2 Production:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.

Visualizing the Cell-Based Assay Workflow

Cell_Assay_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment & Stimulation cluster_analysis 3. Analysis thp1 THP-1 Monocytes pma Differentiate with PMA (48 hours) thp1->pma macrophages Adherent Macrophages pma->macrophages pretreat Pre-treat with Derivative X (1 hour) macrophages->pretreat lps Stimulate with LPS (24 hours) pretreat->lps supernatant Collect Supernatant lps->supernatant elisa PGE2 ELISA supernatant->elisa data Calculate EC50 elisa->data

Caption: Workflow for the cell-based anti-inflammatory assay.

Investigating Potential Secondary Mechanisms

While COX inhibition is the most probable primary mechanism, a comprehensive understanding requires exploring potential off-target effects, which are known for some NSAIDs.[5]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play key roles in metabolism and inflammation.[20][21] Some NSAIDs, such as indomethacin, have been shown to modulate PPAR activity, which may contribute to their overall effects.[5]

Screening for PPAR Activity: Reporter Gene Assay

A common method to assess PPAR modulation is a reporter gene assay.[20]

  • Principle: Cells are co-transfected with a plasmid expressing a PPAR isotype (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Procedure: The transfected cells are treated with the this compound derivative. If the compound activates the PPAR, it will bind to the receptor, which then binds to the PPRE and drives the expression of the reporter gene.

  • Readout: The activity of the reporter gene product (e.g., luminescence for luciferase) is measured. An increase in signal indicates agonism, while a decrease in the presence of a known agonist indicates antagonism.

Transient Receptor Potential (TRP) Channels

TRP channels are a family of ion channels involved in the sensation of temperature, pain, and other stimuli.[22][23][24][25] Some NSAIDs, particularly those from the fenamate class, are known to modulate the activity of certain TRP channels, which could influence their analgesic properties.[26][27]

Assessing TRP Channel Modulation: Patch-Clamp Electrophysiology

The gold-standard technique for studying the direct effects of a compound on ion channels is patch-clamp electrophysiology.[22][23][28][29]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing the TRP channel of interest. This allows for the precise control of the membrane voltage and the measurement of minute ionic currents flowing through the channel.

  • Procedure: The this compound derivative is applied to the cell, and any changes in the channel's activity (e.g., activation, inhibition, or altered gating properties) are recorded.

  • Readout: The recorded currents provide direct evidence of the compound's effect on the ion channel's function.

Visualizing the Patch-Clamp Principle

Patch_Clamp cluster_cell Cell cell_membrane Cell Membrane with TRP Channel amplifier Amplifier (Controls Voltage, Measures Current) cell_membrane->amplifier Electrical Connection pipette Glass Micropipette (Recording Electrode) pipette->cell_membrane Gigaseal Formation readout Current Trace Readout amplifier->readout

Caption: Principle of whole-cell patch-clamp electrophysiology.

Conclusion: Building a Comprehensive Mechanistic Profile

The evidence strongly suggests that this compound derivatives exert their primary pharmacological effects through the inhibition of cyclooxygenase enzymes . A thorough investigation following the detailed protocols in this guide will enable researchers to:

  • Quantify the potency (IC50) of their compounds against COX-1 and COX-2.

  • Determine the COX-2 selectivity index, a crucial parameter for predicting therapeutic efficacy versus gastrointestinal side effects.

  • Confirm the anti-inflammatory activity in a relevant cellular model and determine the cellular potency (EC50).

  • Explore potential off-target activities on other relevant molecular targets like PPARs and TRP channels.

By systematically applying these methodologies, drug development professionals can build a robust and comprehensive mechanistic profile for novel this compound derivatives. This detailed understanding is fundamental for guiding lead optimization, predicting in vivo efficacy and safety, and ultimately, advancing new therapeutic agents toward clinical application.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences. [Link]
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. [Link]
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX).
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.
  • Electrophysiological Methods for the Study of TRP Channels. PubMed. [Link]
  • Prostaglandin Synthesis. Biology LibreTexts. [Link]
  • High content cell-based assay for the inflammatory p
  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. [Link]
  • Prostaglandin synthesis pathway. PGs originate from the AA released...
  • Introduction to Prostaglandin.
  • Prostaglandin - Wikipedia. Wikipedia. [Link]
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]
  • Electrophysiological Methods for the Study of TRP Channels | Request PDF.
  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?
  • Methods Used for Studying TRP Channel Functions in Sensory Neurons. NCBI Bookshelf. [Link]
  • Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]
  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • Activation of PPARδ: from computer modelling to biological effects. PubMed Central. [Link]
  • Transient Receptor Potential channels (TRP) in GtoPdb v.2023.1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Transient Receptor Potential channels (TRP) in GtoPdb v.2023.1. Edinburgh Diamond. [Link]
  • Propoxycaine. PubChem. [Link]
  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]
  • What are the best techniques to measure PPAR gamma activity?
  • Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs.
  • Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. [Link]
  • 2-n-Propoxybenzoic acid. ChemBK. [Link]
  • Virtual Screening as a Technique for PPAR Modul
  • Methods for Investigating TRP Channel Gating | Request PDF.
  • This compound: A Versatile Fine Chemical for Multiple Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Molecular Mechanism for Various Pharmacological Activities of NSAIDs. MDPI. [Link]
  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. [Link]
  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect. [Link]
  • Transient receptor potential (TRP) channels: a clinical perspective. PubMed Central. [Link]
  • Transient receptor potential (TRP) channels as drug targets for diseases of the digestive system. PubMed Central. [Link]
  • Transient receptor potential vanilloid 2 (TRPV2)
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

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Toxicological Profile of 2-Propoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Propoxybenzoic acid (CAS No. 2100-31-4), a key intermediate in the pharmaceutical and chemical industries.[1][2] Due to a notable lack of extensive, publicly available toxicological data for this specific compound, this document establishes a predictive profile based on its physicochemical properties, data from safety data sheets (SDS), and toxicological principles derived from structurally related compounds, primarily benzoic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment and outlining the necessary experimental protocols to formally characterize the compound's safety profile.

Introduction and Regulatory Standing

This compound, also known as o-propoxybenzoic acid, is a salicylic acid derivative recognized for its role as a building block in the synthesis of pharmaceuticals, such as anti-inflammatory agents and analgesics.[1][3] It is also used in the formulation of specialty chemicals and cosmetics.[1][2] Despite its industrial applications, a comprehensive toxicological profile has not been thoroughly established in publicly accessible literature.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard identification. According to notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

These classifications necessitate careful handling and the use of personal protective equipment, including gloves and eye protection, when working with this compound.[4]

Physicochemical Properties and Predicted Toxicokinetics

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetic behavior—how it is absorbed, distributed, metabolized, and excreted (ADME) by an organism.

PropertyValueSource
Molecular Formula C10H12O3[3][5]
Molecular Weight 180.20 g/mol [5]
Physical State White crystal[3]
Melting Point 35-40°C[3][6]
Boiling Point 205-207°C (at 40 mmHg)[3][6]
Water Solubility Insoluble[3]
Organic Solvent Solubility Soluble in alcohol, ether, DMSO, Methanol[3][6]
Predicted Octanol-Water Partition Coefficient (XLogP3) 2.5[5]

The predicted XLogP3 value of 2.5 suggests that this compound has moderate lipophilicity. This property indicates a potential for absorption across biological membranes, including the gastrointestinal tract and skin. Its insolubility in water suggests that absorption may be slower compared to highly water-soluble compounds.

Metabolism: Direct metabolic pathways for this compound are not well-documented. However, based on its structure as a benzoic acid derivative, it is anticipated to undergo metabolism primarily in the liver. Key metabolic pathways for benzoic acid involve conjugation with glycine to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide, both of which are then excreted in the urine. It is plausible that this compound would follow similar conjugation pathways after potential depropoxylation or hydroxylation of the propyl chain.

Proposed Toxicological Evaluation Strategy

Given the data gap, a structured toxicological evaluation is required to characterize the potential hazards of this compound. The following sections outline the standard methodologies and experimental designs that should be employed.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Objective: To determine the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of a test animal population.

  • Test System: Typically, Sprague-Dawley rats are used. A small number of animals are dosed sequentially.

  • Procedure: a. A single animal is dosed at a starting level just below the best preliminary estimate of the LD50 (e.g., 2000 mg/kg, a limit dose for low-toxicity compounds).[7] b. The animal is observed for signs of toxicity and mortality for up to 14 days.[7] c. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. d. This sequential process continues until the stopping criteria are met, allowing for the statistical calculation of the LD50.

  • Observations: Clinical signs of toxicity, body weight changes, and gross necropsy of all animals are recorded.[7]

A study on the structurally similar p-Propoxybenzoic acid using this method found no mortality or significant toxicological changes at a limit dose of 2000 mg/kg in rats, suggesting low acute toxicity.[7] A similar result would be anticipated for the 2-propoxy isomer, but this must be confirmed experimentally.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity.

Experimental Workflow: In Vitro Genotoxicity Assessment

Genotoxicity_Workflow cluster_0 Tier 1: Core Assays cluster_1 Tier 2: Follow-up (if Tier 1 is positive) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) MNA In Vitro Mammalian Cell Micronucleus Test (OECD 487) MLA In Vitro Mouse Lymphoma Assay (OECD 490) MNA->MLA If Positive End Genotoxicity Profile Established MNA->End If Negative Comet In Vivo Comet Assay (OECD 489) Comet->End Clarify Mechanism Start Test Compound: This compound Start->Ames Initial Screen

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propoxybenzoic acid, a salicylic acid derivative, sees application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its introduction into the environment, whether through manufacturing processes or final use, necessitates a thorough understanding of its subsequent environmental fate and degradation pathways. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's behavior in various environmental compartments. We will delve into its physicochemical properties, which govern its mobility and distribution, and explore the primary abiotic and biotic degradation mechanisms that determine its persistence. This document is intended for researchers, environmental scientists, and drug development professionals, offering field-proven insights and standardized methodologies for assessing the environmental impact of this compound.

Introduction: The Environmental Profile of this compound

This compound (C₁₀H₁₂O₃) is an aromatic carboxylic acid utilized as a building block in the synthesis of a range of products, including anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1] Its structure, featuring a benzoic acid core with a propoxy group at the ortho position, influences its chemical and biological reactivity. The potential for this compound to enter soil and aquatic systems raises questions about its persistence, mobility, potential for bioaccumulation, and ultimate degradation into benign substances.

Understanding the environmental fate of this compound is crucial for conducting robust environmental risk assessments and ensuring its sustainable use. This guide will follow a logical progression, beginning with the foundational physicochemical properties and moving through the complex interplay of transport and degradation processes.

Physicochemical Properties and Their Environmental Significance

The environmental behavior of any chemical is fundamentally dictated by its physicochemical properties. These parameters are essential inputs for models that predict environmental distribution and persistence.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Environmental Fate
Molecular Formula C₁₀H₁₂O₃[1][3][4]Basic information for identification and theoretical calculations.
Molecular Weight 180.20 g/mol [1][3][4]Influences diffusion and volatility.
Melting Point 35 - 37 °C[1]Indicates the substance is a solid at standard room temperature.
Boiling Point 207 °C at 40 mmHg[1]Suggests low volatility under normal environmental conditions.
Water Solubility Insoluble in water[2]Low water solubility suggests a tendency to partition to soil, sediment, or biota rather than remaining in the water column.
Octanol-Water Partition Coefficient (log Kow) 2.5 (Computed)[3]A log Kow of 2.5 indicates a moderate potential for bioaccumulation in aquatic organisms.[5] It also suggests sorption to organic matter in soil and sediment.

The moderate lipophilicity (as indicated by the computed log Kow) and low water solubility are key determinants of this compound's environmental distribution. These properties suggest that upon release into an aquatic environment, a significant portion of the compound will likely adsorb to suspended solids and sediment. In terrestrial environments, strong adsorption to soil organic matter is expected, which can reduce its bioavailability for microbial degradation and its potential for leaching into groundwater.

Environmental Distribution and Transport

The movement of this compound through the environment is governed by processes such as volatilization, sorption, and leaching.

Volatilization

Given its low vapor pressure (inferred from its high boiling point), this compound is not expected to be significantly transported through the atmosphere. Volatilization from water and soil surfaces is likely to be a minor dissipation pathway.

Sorption and Mobility in Soil

Given its higher lipophilicity compared to benzoic acid, this compound is expected to have a higher Koc value, indicating stronger binding to soil. This would result in low to moderate mobility in soil, reducing the likelihood of groundwater contamination through leaching. The Groundwater Ubiquity Score (GUS), an empirical value relating persistence and sorption, is a useful tool for ranking pesticides for their potential to move toward groundwater.[6] A formal GUS calculation for this compound would require experimental soil half-life and Koc data.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ester-like ether linkage (propoxy group) and the carboxylic acid group on this compound could potentially be susceptible to hydrolysis under certain pH and temperature conditions. Studies on the hydrolysis of a related compound, peroxybenzoic acid, have shown that it decomposes in acidic solutions, with the rate dependent on both the peroxyacid concentration and the hydrogen ion concentration.[8] While this provides a potential analogue, specific hydrolysis rate data for this compound under environmentally relevant conditions (pH 5-9) are needed for a definitive assessment.

This protocol outlines a tiered approach to assessing the rate of hydrolysis as a function of pH.

  • Preliminary Test:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add this compound to each solution to a concentration that is less than half its water solubility and allows for analytical quantification.

    • Incubate the solutions in the dark at 50 °C for 5 days.

    • Analyze the concentration of the test substance at regular intervals.

    • If significant degradation (>10%) is observed, proceed to the second tier.

  • Second Tier: Kinetics and Temperature Dependence:

    • Conduct the hydrolysis experiment at three temperatures (e.g., 20°C, 30°C, and 40°C) and at the pH values where degradation was significant in the preliminary test.

    • Monitor the disappearance of this compound over time until at least 80% degradation is achieved or for a maximum of 30 days.

    • Determine the degradation rate constants (k) and the half-life (t₁/₂) for each condition.

    • Identify major hydrolysis products using appropriate analytical techniques (e.g., HPLC-MS).

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly in the ultraviolet spectrum. Aromatic compounds like this compound are expected to absorb UV radiation and may undergo direct photolysis. The rate and products of photolysis can be influenced by the presence of other substances in the environment that act as photosensitizers.

Studies on other benzoic acid derivatives, such as p-nitrobenzoic acid and 2-hydroxybenzoic acid, have demonstrated their susceptibility to photodegradation, often enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or through advanced oxidation processes.[9][10][11] The degradation of 2-hydroxybenzoic acid has been shown to follow first-order kinetics.[9][11]

  • UV-Vis Absorption Spectrum:

    • Dissolve this compound in purified water and measure its UV-Vis absorption spectrum from 290 to 800 nm to determine if it absorbs light in the environmentally relevant solar spectrum.

  • Photodegradation Experiment:

    • Prepare sterile, buffered aqueous solutions of this compound.

    • Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Irradiate the samples while maintaining a constant temperature.

    • Include dark controls to differentiate between photolytic and other degradation processes.

    • Monitor the concentration of this compound and identify major photoproducts over time using analytical methods like HPLC-UV/MS.

    • Calculate the quantum yield and the environmental half-life.

Biotic Degradation Pathways

Biodegradation, the breakdown of organic substances by microorganisms, is often the most significant pathway for the removal of organic chemicals from the environment.

The benzoic acid structure is known to be susceptible to microbial degradation. Bacteria, particularly from the Pseudomonas genus, are known to degrade benzoic acid and its derivatives as a sole carbon source.[12][13] The degradation typically proceeds through hydroxylation of the aromatic ring to form catechol or protocatechuate, followed by ring cleavage via either the ortho or meta pathway.[14]

While direct studies on the biodegradation of this compound are limited, research on the structurally similar 3-phenoxybenzoic acid has shown that it can be degraded by Pseudomonas pseudoalcaligenes, with degradation initiated by a dioxygenase enzyme.[15][16] It is plausible that a similar enzymatic attack could initiate the degradation of this compound, likely starting with the cleavage of the propoxy ether linkage or hydroxylation of the aromatic ring.

This test provides a stringent assessment of whether a substance is readily biodegradable under aerobic conditions.

  • Test Setup:

    • Prepare a mineral salts medium and inoculate it with a mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.

    • Add this compound as the sole source of organic carbon at a concentration of 10-20 mg/L.

    • Set up parallel control flasks with a readily biodegradable reference substance (e.g., sodium benzoate) to confirm the viability of the inoculum.[17]

    • Include toxicity control flasks containing both the test substance and the reference substance to check for inhibitory effects.

    • Incubate the flasks in the dark at a constant temperature (20-24 °C) for 28 days.

  • Measurement and Analysis:

    • Continuously measure the amount of CO₂ evolved from the test flasks and the blank controls.

    • Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

    • A substance is considered readily biodegradable if it reaches the 60% pass level within the 28-day period and within a 10-day window.

The following diagram illustrates a hypothetical initial pathway for the aerobic biodegradation of this compound, based on known pathways for similar compounds.

Biodegradation_Pathway cluster_0 Initial Degradation Steps A This compound B Hydroxylation / Ether Cleavage A->B Dioxygenase / Monooxygenase C Catechol Intermediate B->C D Ring Cleavage C->D Catechol Dioxygenase E Central Metabolism (TCA Cycle) D->E

Caption: A hypothetical aerobic biodegradation pathway for this compound.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a key parameter used to assess this potential in aquatic organisms.[18] The octanol-water partition coefficient (log Kow) is often used as a screening tool for bioaccumulation potential.[5]

With a computed log Kow of 2.5, this compound falls into a category that suggests a moderate potential for bioaccumulation. However, for ionizable compounds like carboxylic acids, log Kow may not be a reliable predictor, as the charge of the molecule at different pH values will significantly affect its partitioning behavior. For surfactants and ionizable compounds, the membrane lipid-water distribution ratio (DMLW) can be a more accurate predictor.[19] Experimental determination of the BCF is recommended for a definitive assessment.

  • Test Organism: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish, or fathead minnow).

  • Exposure (Uptake Phase): Expose the fish to a constant, sublethal aqueous concentration of this compound in a flow-through system for a period sufficient to achieve steady-state (typically 28 days).

  • Depuration Phase: After the uptake phase, transfer the fish to a clean water system and monitor the elimination of the substance from their tissues.

  • Analysis:

    • Regularly measure the concentration of this compound in both the water and the fish tissue (whole body or specific organs).

    • Calculate the BCF as the ratio of the concentration in the fish (at steady-state) to the concentration in the water.

    • Alternatively, calculate the BCF from the kinetic rate constants for uptake (k₁) and depuration (k₂).

Summary and Future Research Directions

This compound is a compound with moderate lipophilicity and low water solubility, suggesting it will primarily partition to soil and sediment in the environment. Its mobility is expected to be low, reducing the risk of groundwater contamination.

  • Abiotic Degradation: While susceptible to photolysis, especially in the presence of photocatalysts, more data is needed to determine its hydrolysis rate under typical environmental pH conditions.

  • Biotic Degradation: Based on its chemical structure and analogues, this compound is expected to be biodegradable. Standardized tests are required to confirm whether it can be classified as "readily biodegradable."

  • Bioaccumulation: The computed log Kow suggests a moderate potential for bioaccumulation, but experimental BCF studies are necessary for a conclusive assessment, particularly given its ionizable nature.

Future research should focus on generating empirical data for key environmental endpoints, including:

  • Experimental determination of the soil sorption coefficient (Koc).

  • Hydrolysis and photolysis rate constants under various environmental conditions.

  • "Ready" and "inherent" biodegradability studies to determine its persistence.

  • An experimentally derived bioconcentration factor (BCF) in fish.

This information will enable a more complete and accurate environmental risk assessment, ensuring the continued safe and responsible use of this compound in its various applications.

References

  • OECD Guidelines for the Testing of Chemicals: Degradation and Accumulation. Source: Organisation for Economic Co-operation and Development. URL: https://www.oecd.org/chemicalsafety/testing/oecdguidelinesforthetestingofchemicals.htm
  • OECD Guideline for Testing of Chemicals 310: Ready Biodegradability - CO₂ in sealed vessels (Headspace Test). Source: Organisation for Economic Co-operation and Development. URL: https://www.oecd.org/env/testguidelines
  • OECD Guidelines for the Testing of Chemicals, Test No 301 Ready Biodegradability. Source: Organisation for Economic Co-operation and Development. URL: https://www.oecd.org/chemicalsafety/testing/oecdguidelinesforthetestingofchemicals.htm
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The Emergence of 2-Propoxybenzoic Acid: A Historical and Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Discovery in the Continuum of Science

In the annals of chemical history, the "discovery" of a molecule is often not a singular, Eureka-like event, but rather an evolutionary process built upon foundational chemical principles and driven by the scientific zeitgeist of an era. Such is the case with 2-Propoxybenzoic acid. While a single, celebrated publication heralding its first synthesis remains elusive in the historical record, its conceptualization and creation are the logical outcomes of a rich history of organic synthesis and the relentless pursuit of therapeutic agents derived from salicylic acid. This guide, therefore, presents a reconstructed history, grounded in the key chemical discoveries that paved the way for this compound's existence and its subsequent role in modern drug development.

Section 1: The Historical Context - From Willow Bark to Salicylic Acid Ethers

The story of this compound begins not in a specific laboratory, but with the millennia-long use of willow bark and other salicylate-rich plants for the treatment of pain and fever.[1][2] The active ingredient, salicin, was first isolated in the 1820s, and subsequently hydrolyzed to salicylic acid.[2] The industrial-scale synthesis of salicylic acid was made possible by the groundbreaking work of Hermann Kolbe and Rudolf Schmitt in the mid-19th century, who developed the Kolbe-Schmitt reaction.[[“]] This reaction, which involves the carboxylation of sodium phenoxide, provided a readily available source of salicylic acid, the foundational precursor for a vast array of derivatives.

The mid-19th century was a period of explosive growth in synthetic organic chemistry. A pivotal development in this era was the discovery of the Williamson ether synthesis by Alexander Williamson in 1850.[4] This elegant and versatile reaction, which forms an ether from an organohalide and a deprotonated alcohol (an alkoxide), provided a rational and predictable method for the synthesis of ethers.[4][5] The establishment of this reaction is of paramount importance to the history of this compound, as it represents the most logical and straightforward pathway to its first synthesis from the readily available salicylic acid.

Another significant, albeit less direct, route that emerged later was the Ullmann condensation , reported by Fritz Ullmann in the early 20th century.[6] This copper-catalyzed reaction allows for the formation of aryl ethers from aryl halides and phenols.[6] While generally requiring harsher conditions than the Williamson synthesis, it provided an alternative method for constructing the ether linkage in compounds like this compound.[7]

The late 19th and early 20th centuries saw a surge in the chemical modification of salicylic acid, driven by the desire to improve its therapeutic properties and reduce its gastrointestinal side effects. The most famous outcome of this research was the synthesis of acetylsalicylic acid (Aspirin) by Felix Hoffmann at Bayer in 1897.[8][9] It is noteworthy that around the same time, in 1899, other derivatives of salicylic acid, including propionyl and benzoyl salicylic acids, were also being investigated at Bayer, indicating a systematic exploration of modifying the hydroxyl and carboxyl groups of the parent molecule.[9] It is within this fervent period of chemical exploration that the first synthesis of this compound likely occurred, not as a celebrated discovery, but as a logical step in the broader investigation of salicylic acid ethers and their potential applications.

Section 2: The Genesis of this compound - Plausible Synthetic Pathways

The first synthesis of this compound, while not definitively documented, can be logically reconstructed based on the established chemical reactions of the time. The most probable route would have been the Williamson ether synthesis, a cornerstone of organic chemistry.

The Williamson Ether Synthesis: A Foundational Approach

The Williamson ether synthesis offers a direct and efficient method for the preparation of this compound from a salicylic acid derivative.[4][5][10] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

Step-by-Step Methodology:

  • Esterification of Salicylic Acid: To prevent the acidic proton of the carboxylic acid from interfering with the subsequent etherification step, the salicylic acid is first converted to its methyl ester, methyl salicylate. This was a well-established compound, first isolated in 1843.[11] The esterification is typically achieved by refluxing salicylic acid in methanol with a catalytic amount of strong acid.

  • Formation of the Phenoxide: The methyl salicylate is then treated with a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide. This creates a potent nucleophile.

  • Nucleophilic Substitution (Propylation): A propyl halide, such as 1-bromopropane or 1-iodopropane, is then introduced. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction, displacing the halide and forming the propyl ether linkage.

  • Hydrolysis of the Ester: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved by heating the methyl 2-propoxybenzoate with a strong base (saponification) followed by acidification to yield this compound.

Williamson_Synthesis Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate Methanol, H+ Phenoxide Methyl Salicylate Phenoxide Methyl_Salicylate->Phenoxide Base (e.g., NaOH) Methyl_2_Propoxybenzoate Methyl 2-Propoxybenzoate Phenoxide->Methyl_2_Propoxybenzoate Propyl Halide (e.g., CH3CH2CH2Br) Product This compound Methyl_2_Propoxybenzoate->Product 1. Base (hydrolysis) 2. Acid Ullmann_Condensation Halobenzoic_Acid 2-Halobenzoic Acid Product This compound Halobenzoic_Acid->Product Sodium_Propoxide Sodium Propoxide Sodium_Propoxide->Product Copper Catalyst, High Temperature

Figure 2: A simplified representation of the Ullmann condensation for the synthesis of this compound.

Section 3: Physicochemical Properties and Characterization

This compound is a white crystalline solid at room temperature. Its structure, consisting of a benzene ring substituted with a carboxylic acid and a propoxy group at the ortho position, imparts specific physicochemical properties that are crucial for its applications.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Melting Point 48-50 °C
Boiling Point 315.2 °C at 760 mmHg
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and ether.
CAS Number 2100-31-4

Section 4: Modern Applications in Drug Development

While the initial impetus for the synthesis of this compound was likely rooted in the broad exploration of salicylic acid derivatives, its modern utility is primarily as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural features make it a valuable building block in the development of various drugs, particularly those with anti-inflammatory and analgesic properties.

The presence of the propoxy group can modulate the lipophilicity and pharmacokinetic profile of a drug molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties compared to the parent salicylic acid. This strategic modification is a common tactic in medicinal chemistry to optimize the efficacy and safety of a lead compound.

Conclusion: A Legacy of Chemical Innovation

The history of this compound is a testament to the cumulative nature of scientific progress. While it may not have a singular, celebrated moment of discovery, its existence is a direct consequence of the foundational principles of organic synthesis established in the 19th and early 20th centuries. From the ancient knowledge of willow bark to the sophisticated synthetic methodologies of Williamson and Ullmann, the journey to this compound reflects the enduring quest to understand and manipulate molecular structures for the betterment of human health. For today's researchers, this molecule serves not only as a valuable synthetic intermediate but also as a reminder of the rich historical tapestry that underpins modern drug discovery and development.

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An In-Depth Technical Guide to the Potential Biological Activities of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxybenzoic acid, a derivative of salicylic acid, holds significant potential for a range of biological activities, primarily stemming from its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of its hypothesized biological effects, focusing on its potential as an anti-inflammatory and analgesic agent. We delve into the plausible mechanisms of action, centered around the inhibition of cyclooxygenase (COX) enzymes, and present detailed in-vitro and in-vivo experimental protocols to rigorously evaluate these activities. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its analogs.

Introduction: The Rationale for Investigating this compound

This compound is an aromatic carboxylic acid that has been utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a propoxy group at the ortho position of benzoic acid, suggests a potential for biological activity, particularly in the realm of inflammation and pain management.[1][2][3] The structural resemblance to salicylic acid, the parent compound of aspirin, provides a strong rationale for investigating its pharmacological properties. The propoxy substitution may influence its lipophilicity, membrane permeability, and interaction with biological targets, potentially offering a modified efficacy and safety profile compared to existing NSAIDs.

Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary hypothesized mechanism of action for the potential anti-inflammatory and analgesic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.[4][6]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[6]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses.[6][7]

By inhibiting COX enzymes, this compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.[5] The selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic potential and side-effect profile. Selective COX-2 inhibitors are known to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

Signaling Pathway of COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Propoxybenzoic_Acid This compound Propoxybenzoic_Acid->COX1 Propoxybenzoic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain

Caption: Hypothesized inhibition of COX-1 and COX-2 by this compound.

In-Vitro Evaluation of Anti-Inflammatory Activity

Initial screening of the anti-inflammatory potential of this compound can be efficiently conducted using a variety of in-vitro assays.[9][10]

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This is a primary assay to determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.[6][8]

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay [8][11]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute heme and COX enzymes (ovine COX-1 and human recombinant COX-2) in the assay buffer.

    • Prepare a solution of the substrate, arachidonic acid.

    • Dissolve this compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of varying concentrations of this compound or control inhibitors.

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µl of arachidonic acid to all wells.

    • The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 values (the concentration that inhibits 50% of enzyme activity) for both COX-1 and COX-2.[6]

    • The selectivity index (IC50 COX-2 / IC50 COX-1) can then be calculated.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[10][12] This assay assesses the ability of this compound to prevent thermally induced protein denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation [10]

  • Reaction Mixture:

    • Prepare a reaction mixture consisting of 0.2 ml of egg albumin (from fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of this compound.

    • A control group is prepared without the test compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes followed by heating at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

In-Vivo Evaluation of Anti-Inflammatory and Analgesic Activity

Following promising in-vitro results, the efficacy of this compound should be evaluated in established animal models of inflammation and pain.[13][14]

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[15][16][17] Carrageenan injection induces a biphasic inflammatory response.[18][19]

Experimental Protocol: [15][16]

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound (at various doses) or a control vehicle orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose at each time point compared to the control group.

Workflow for Carrageenan-Induced Paw Edema Model

Carrageenan_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test Groups) Start->Grouping Dosing Oral/IP Administration of This compound or Vehicle Grouping->Dosing Induction Subplantar Injection of Carrageenan Dosing->Induction After 1 hour Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Data Interpretation Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the central analgesic activity of drugs by measuring the reaction time of animals to a thermal stimulus.[20][21][22]

Experimental Protocol: [20][23]

  • Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C).

  • Animal Model: Mice or rats.

  • Procedure:

    • Gently place the animal on the heated surface of the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.[20]

    • Record the latency time, which is the time taken for the animal to show these responses. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

    • Administer this compound or a control, and repeat the test at specified time intervals (e.g., 30, 60, 90 minutes).

  • Data Analysis:

    • An increase in the latency time after drug administration indicates an analgesic effect.[24] Compare the results with a standard analgesic like morphine.

Potential Biological Activity In-Vitro Assay In-Vivo Model Primary Endpoint
Anti-inflammatory COX-1/COX-2 Inhibition AssayCarrageenan-Induced Paw EdemaIC50 Values
Inhibition of Protein Denaturation% Inhibition of Denaturation
Analgesic -Hot Plate TestIncrease in Reaction Latency
Acetic Acid-Induced WrithingReduction in Writhing Count

Future Directions and Considerations

The exploration of this compound's biological activities is in its nascent stages. Further research should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicology Studies: To assess the safety profile and determine any potential adverse effects.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.

  • Chronic Inflammation Models: To evaluate its efficacy in models of chronic inflammatory diseases such as arthritis.[25]

Conclusion

This compound presents a compelling case for investigation as a novel anti-inflammatory and analgesic agent. Its structural similarity to established NSAIDs, coupled with the potential for a modified pharmacological profile, warrants a systematic evaluation of its biological activities. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this promising compound.

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  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. PubMed.
  • Technical Support Center: Controlling for COX-1 Inhibition in Cox-2-IN-1 Experiments - Benchchem. (n.d.).
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  • Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed.
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An In-depth Technical Guide to 2-Propoxybenzoic Acid and Its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to 2-Propoxybenzoic Acid

Overview and Chemical Identity

This compound, a derivative of salicylic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₃.[1] Its structure features a benzoic acid core with a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the carboxyl group. This substitution imparts specific physicochemical properties that are pivotal to its applications in various scientific and industrial domains, most notably in medicinal chemistry.[2][3]

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry is twofold. Firstly, it serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), the most prominent being Sildenafil (Viagra®).[4] Its specific structural features allow for efficient chemical transformations, making it a valuable building block in complex organic syntheses. Secondly, this compound itself exhibits intrinsic biological activities, including anti-inflammatory, analgesic, and antiplatelet properties, which are subjects of ongoing research.[4][5] This dual role makes it a molecule of considerable interest to researchers and professionals in drug discovery and development.

Part 2: Synthesis and Physicochemical Properties

Synthetic Pathways

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from a salicylic acid derivative.[4] This method involves the alkylation of the hydroxyl group of a salicylate with a propyl halide under basic conditions.

This protocol outlines a laboratory-scale synthesis of this compound starting from salicylic acid.

Experimental Protocol: Synthesis of this compound

  • Esterification of Salicylic Acid:

    • In a round-bottom flask, dissolve salicylic acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours to drive the Fischer esterification to completion, forming the corresponding methyl or ethyl salicylate.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude salicylate ester. Purify further by distillation if necessary.

  • Propylation of the Salicylate Ester:

    • In a dry reaction vessel, dissolve the purified salicylate ester in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a slight excess of a base, typically anhydrous potassium carbonate, to deprotonate the phenolic hydroxyl group.

    • To the stirred suspension, add 1-bromopropane dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-propoxybenzoate ester.

  • Hydrolysis to this compound:

    • Dissolve the crude 2-propoxybenzoate ester in an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).

    • Reflux the mixture for 2-4 hours to facilitate the saponification of the ester.[6]

    • After cooling, remove the alcohol under reduced pressure.

    • Dissolve the residue in water and acidify the solution with a strong acid (e.g., hydrochloric acid or glacial acetic acid) to a pH of 3-4.[6]

    • The this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.[6]

Synthesis_of_2_Propoxybenzoic_Acid Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate CH3OH, H+ Methyl_2_Propoxybenzoate Methyl 2-Propoxybenzoate Methyl_Salicylate->Methyl_2_Propoxybenzoate 1-Bromopropane, K2CO3 Product This compound Methyl_2_Propoxybenzoate->Product KOH, H2O, then H+

Synthesis of this compound.
Physicochemical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[4] It is soluble in organic solvents like ethanol, ether, and dimethyl sulfoxide (DMSO), but has limited solubility in water.[4]

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 35-37 °C[2]
Boiling Point 207 °C at 40 mmHg[4]
Appearance White to off-white solid[4]
Solubility Soluble in alcohol, ether, DMSO; insoluble in water[4]
CAS Number 2100-31-4[2]

Part 3: Role as a Key Pharmaceutical Intermediate

Critical Role in the Synthesis of Sildenafil (Viagra®)

One of the most significant applications of this compound in medicinal chemistry is its use as a key starting material in the commercial synthesis of Sildenafil, the active ingredient in Viagra®.[4] The propoxy group and the carboxylic acid functionality are strategically important for the subsequent chemical transformations that lead to the formation of the complex pyrazolopyrimidinone core of the Sildenafil molecule.

The synthesis of Sildenafil from this compound involves a multi-step process that includes chlorosulfonylation, amidation, and cyclization reactions.

Sildenafil_Synthesis Start This compound Intermediate1 2-Propoxybenzoyl chloride Start->Intermediate1 Thionyl chloride Intermediate2 5-(2-Propoxybenzoyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Intermediate1->Intermediate2 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Sildenafil Sildenafil Intermediate2->Sildenafil Cyclization & Sulfonylation

Simplified Synthesis of Sildenafil from this compound.

Part 4: Intrinsic Biological Activities and Mechanism of Action

Beyond its role as a synthetic intermediate, this compound possesses inherent pharmacological activities, primarily as an anti-inflammatory, analgesic, and antiplatelet agent.[4][5]

Anti-inflammatory and Analgesic Properties

As a derivative of salicylic acid, this compound is presumed to share a similar mechanism of action to other non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking the active site of these enzymes, this compound likely reduces the production of prostaglandins, thereby alleviating inflammatory symptoms and pain. The propoxy group may influence the potency and selectivity of COX inhibition compared to salicylic acid itself.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Propoxybenzoic_Acid This compound Propoxybenzoic_Acid->COX_Enzymes Inhibition

Proposed Mechanism of Action via COX Inhibition.

This protocol describes a standard in-vivo model to assess the analgesic potential of compounds like this compound.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Preparation:

    • Use adult male or female mice, weighing between 20-25g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals in standard cages with free access to food and water.

  • Drug Administration:

    • Divide the mice into groups (e.g., control, standard, and test groups).

    • Administer the vehicle (e.g., saline or a suitable solvent) to the control group.

    • Administer a standard analgesic drug (e.g., aspirin or indomethacin) to the standard group.

    • Administer different doses of this compound to the test groups.

    • Administer all substances intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing and Observation:

    • Inject a 0.6% solution of acetic acid intraperitoneally to each mouse.

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • Record the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the standard and test groups compared to the control group using the formula:

      • % Inhibition = [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100

Antiplatelet Activity

This compound has been reported to be a very potent inhibitor of collagen-induced aggregation of human platelets.[5]

The antiplatelet effect of salicylic acid derivatives is primarily attributed to the inhibition of platelet COX-1.[9] This enzyme is responsible for the synthesis of thromboxane A₂, a potent platelet activator and vasoconstrictor.[9] By inhibiting COX-1, this compound likely reduces thromboxane A₂ production, thereby decreasing platelet aggregation.

This protocol details a standard method for assessing the antiplatelet activity of a compound in vitro.

Experimental Protocol: Light Transmission Aggregometry

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human volunteers (who have not taken any antiplatelet medication for at least two weeks) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

    • Pre-warm the PRP samples to 37°C in an aggregometer.

    • Add a vehicle control or different concentrations of this compound to the PRP and incubate for a few minutes.

    • Induce platelet aggregation by adding an agonist, such as collagen or arachidonic acid.

    • Measure the change in light transmission through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each sample.

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.

Structure-Activity Relationship (SAR) Insights

The biological activity of salicylic acid derivatives is highly dependent on their chemical structure. For 2-alkoxybenzoic acids, the following SAR principles can be inferred:

  • The Carboxylic Acid Group: This group is essential for anti-inflammatory activity. Its acidity plays a role in the binding to the active site of COX enzymes.

  • The Ortho-Alkoxy Group: The presence and nature of the alkoxy group at the ortho position significantly influence potency and selectivity. The propoxy group in this compound likely enhances its lipophilicity compared to salicylic acid, which may facilitate its passage through cell membranes and its interaction with the hydrophobic channel of the COX active site.

  • Chain Length of the Alkoxy Group: The length of the alkyl chain in the alkoxy group can modulate the inhibitory activity. There is often an optimal chain length for maximal potency.

Part 5: Future Perspectives and Research Directions

This compound remains a molecule with significant potential in medicinal chemistry. Future research could focus on several key areas:

  • Quantitative SAR Studies: A systematic investigation of a series of 2-alkoxybenzoic acids with varying alkyl chain lengths could provide more precise SAR data and lead to the design of more potent and selective COX inhibitors.

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to fully understand its therapeutic potential as a standalone drug.

  • Exploration of Other Therapeutic Areas: Given its structural similarity to other bioactive molecules, this compound and its derivatives could be explored for other therapeutic applications, such as in oncology or neurodegenerative diseases.

  • Development of Novel Derivatives: The this compound scaffold can be further modified to create novel compounds with improved pharmacological profiles, such as enhanced efficacy, better safety, or dual-acting capabilities.

Part 6: References

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  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.).

  • Chem-Impex. (n.d.). This compound. Chem-Impex.

  • Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors. (n.d.).

  • Kulikov, V. I., & Muzya, G. I. (2000). Inhibition of Human Platelet Aggregation by Amides and Ester of Salicylic Acid with Platelet-Activating Factor Analogs. Biochemistry (Moscow), 65(10), 1163–1167.

  • What is the mechanism of action of Acetylsalicylic acid (Aspirin) on platelet function? (2025, March 24).

  • Jayaprakash, V., et al. (2015). Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles. RSC Advances, 5(118), 97883–97893.

  • Obafemi, C. A., et al. (2004). Antipyretic, analgesic, anti-inflammatory and cytotoxic effects of four derivatives of salicylic acid and anthranilic acid in mice and rats. African Journal of Biotechnology, 3(8), 426–431.

  • Antipyretic, analgesic, anti-inflammatory and cytotoxic effects of four derivatives of salicylic acid and anthranilic. (n.d.).

  • Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. (2020). Bioorganic Chemistry, 104, 104168.

  • Evans, G., Packham, M. A., Nishizawa, E. E., Mustard, J. F., & Murphy, E. A. (1968). THE EFFECT OF ACETYLSALICYLIC ACID ON PLATELET FUNCTION. The Journal of Experimental Medicine, 128(5), 877–894.

  • This compound. (2024, April 9). ChemBK.

  • Bowen, R. E., & Deatherage, F. E. (1958). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards, 61(4), 313–315.

  • O'Brien, J. R. (1976). Inhibition of platelet aggregation by acetylsalicylic acid and other inhibitors. Haemostasis, 5(2), 85–95.

  • Buehler, C. A., & Cate, W. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses.

  • This compound | 2100-31-4. (n.d.). ChemicalBook.

  • BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. BenchChem.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate.

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (n.d.). ResearchGate.

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate.

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1033–1057.

  • Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180–1185.

  • Ballo, N., et al. (2022). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 57–64.

  • Fasanmade, A. A., & Ebiloma, G. U. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmaceutical and Allied Sciences, 12(2).

  • Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of Biological Chemistry, 290(36), 22218–22230.

  • Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules (Basel, Switzerland), 27(7), 2063.

  • Alam, M. S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 7(2), 99–119.

  • API Synthesis Intermediates & Raw Materials. (n.d.). BOC Sciences.

  • Dumitriu, S., & Ailiesei, G. (2002). Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. Journal of Bioactive and Compatible Polymers, 17(1), 5–22.

  • This compound | C10H12O3 | CID 539215. (n.d.). PubChem.

  • Koldsø, H., et al. (2013). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. The Journal of Biological Chemistry, 288(10), 6999–7011.

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia.

  • Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone. (n.d.). Google Patents.

  • Villa-Ruano, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE, 11(1), e0145797.

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Introduction: The Architectural Nuances of Propoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Propoxybenzoic Acid: Synthesis, Properties, and Applications

In the landscape of medicinal chemistry and materials science, benzoic acid derivatives serve as foundational scaffolds for a multitude of functional molecules. Among these, propoxybenzoic acid stands out for the versatility introduced by its ether linkage and the nuanced properties dictated by the positional isomerism of the propoxy group. This guide provides a detailed exploration of the three primary isomers—2-propoxybenzoic acid, 3-propoxybenzoic acid, and 4-propoxybenzoic acid—tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative physicochemical properties, spectroscopic characterization, and applications, emphasizing the causal relationships between molecular structure and function.

The seemingly subtle shift of the propoxy group around the benzene ring—from ortho (2-position) to meta (3-position) to para (4-position)—imparts distinct chemical and physical characteristics to each isomer. These differences influence everything from melting point and solubility to biological activity and suitability as a precursor in complex syntheses. Understanding these isomeric distinctions is paramount for their effective application, whether as a key intermediate in pharmaceutical manufacturing or as a building block for advanced polymers and liquid crystals.[1][2]

Isomer Structures

isomers cluster_2 This compound cluster_3 3-Propoxybenzoic Acid cluster_4 4-Propoxybenzoic Acid img2 img2 img3 img3 img4 img4 G cluster_isomers Propoxybenzoic Acid Isomers cluster_features Core Structural Features cluster_apps Key Application Areas Ortho This compound Pharma Pharmaceutical Intermediates Ortho->Pharma Sildenafil Synthesis, Anti-inflammatory Agro Agrochemicals Ortho->Agro Meta 3-Propoxybenzoic Acid Meta->Pharma Building Block Para 4-Propoxybenzoic Acid Para->Pharma NSAID Intermediates Materials Liquid Crystals & Polymers Para->Materials Mesophase Formation Para->Agro Carboxyl Carboxylic Acid (-COOH) Carboxyl->Pharma Receptor Binding Prodrugs Prodrug Design Carboxyl->Prodrugs Esterification Site Ether Propoxy Group (-OPr) Ether->Materials Flexibility, Solubility Aromatic Aromatic Ring Aromatic->Pharma Scaffold

Sources

Introduction: Characterizing a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical State and Appearance of 2-Propoxybenzoic Acid

This compound (CAS No. 2100-31-4), a derivative of salicylic acid, is a versatile aromatic carboxylic acid of significant interest in pharmaceutical and chemical research.[1][2] Its utility as a building block in the synthesis of anti-inflammatory agents, analgesics, and other specialty chemicals necessitates a thorough understanding of its fundamental physical properties.[1][2] For researchers and drug development professionals, precise knowledge of a compound's physical state, appearance, and solubility is not merely academic; it is critical for ensuring proper handling, designing robust synthetic routes, developing stable formulations, and interpreting analytical data.

This guide provides a detailed examination of the physical characteristics of this compound. It moves beyond a simple recitation of data to explain the causality behind its observed properties and offers field-proven methodologies for their verification, ensuring a foundation of scientific integrity for its use in demanding research and development environments.

Section 1: Physical State and Thermal Profile

A defining characteristic of this compound is its low melting point, which directly influences its physical state under typical laboratory conditions.

1.1. State at Standard Temperature and Pressure (STP)

This compound is most accurately described as a white to off-white or pale yellow crystalline solid at standard temperature (0 °C) and pressure.[1][3] However, its melting point is consistently reported in the range of 35-40°C.[1][3][4][5] This proximity to ambient room temperature (often 20-25°C) means that slight variations in local environment or sample purity can cause it to present as either a solid or a viscous, colorless to yellow liquid.[1] This duality is a critical handling consideration; a sample that is solid upon receipt may liquefy during summer months or in a warm laboratory, affecting weighing and transfer procedures.

1.2. Appearance and Morphology

In its solid form, this compound typically appears as a crystalline powder.[4] The color is a primary indicator of purity. Highly pure samples are expected to be white or off-white. The presence of a yellow tint may suggest the presence of residual solvents, starting materials, or degradation byproducts from synthesis or improper storage.

1.3. Quantitative Physical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from authoritative chemical data sources.

PropertyValueSource(s)
CAS Number 2100-31-4[1][4][6]
Molecular Formula C₁₀H₁₂O₃[1][4][7]
Molecular Weight 180.20 g/mol [4][8]
Appearance White to yellow solid or colorless to yellow liquid[1]
Physical Form Crystalline Powder / Solid[4][6]
Melting Point 35 - 39 °C[1][4][5]
Boiling Point 207 °C (at 40 mmHg)[1][4][5]
pKa 4.24 (at 20 °C)[3][6]

Section 2: Solubility Profile and Solvent Selection

The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its more nonpolar aromatic ring and propyl ether tail. This structure results in good solubility in many organic solvents but poor solubility in aqueous media.

2.1. Qualitative Solubility

  • Soluble in: Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Diethyl Ether.[3][5][6]

  • Insoluble in: Water.[2][3]

Causality: The carboxylic acid group can engage in hydrogen bonding with polar protic solvents like methanol and ethanol. The overall molecule, however, possesses significant nonpolar character due to the benzene ring and the three-carbon propyl chain. This dual nature makes it readily soluble in polar aprotic solvents like DMSO and moderately polar solvents like ether, which can solvate the nonpolar regions effectively. Its insolubility in water stems from the dominance of the hydrophobic aromatic and alkyl moieties, which disrupt the strong hydrogen-bonding network of water.

2.2. Workflow for Solvent Selection

For practical applications, selecting the correct solvent is paramount. The following workflow illustrates a decision process for common laboratory scenarios.

start Select Application nmr NMR Spectroscopy start->nmr Analytical reaction Reaction Medium start->reaction Synthetic purification Purification (Recrystallization) start->purification Workup storage Stock Solution / Storage start->storage Bio-Assay dmso DMSO-d6 (Excellent solubility) nmr->dmso cdcl3 CDCl3 (Good solubility, check for acidic proton exchange) nmr->cdcl3 ether_thf Ethers (THF, Diethyl Ether) (Good for organometallic reactions) reaction->ether_thf alcohols Alcohols (MeOH, EtOH) (Good for esterifications, may act as nucleophile) reaction->alcohols toluene_hex Toluene / Heptane Mixtures (Ideal for recrystallization, insoluble in heptane) purification->toluene_hex dmso_storage DMSO (Good for long-term storage, but hygroscopic) storage->dmso_storage

Figure 1. Decision workflow for solvent selection for this compound.

Section 3: Experimental Protocol for Melting Point Determination

Verifying the melting point is a fundamental step in confirming the identity and purity of a new sample. This protocol ensures a reliable and reproducible measurement.

Objective: To determine the melting point range of a this compound sample using a digital melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula and watch glass

  • Mortar and pestle

Protocol:

  • Sample Preparation: If the sample is not a fine powder, gently grind a small amount in a mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

  • Packing: Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom. A densely packed sample is crucial for an accurate reading.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find an approximate melting temperature.

  • Accurate Measurement: Prepare a new capillary tube. Allow the apparatus to cool to at least 10 °C below the approximate melting point found in the previous step.

  • Slow Heating Ramp: Set a slow heating ramp rate of 1-2 °C per minute. Slower rates provide greater accuracy.

  • Record Temperatures:

    • T₁ (Onset): Record the temperature at which the first drop of liquid appears within the solid matrix.

    • T₂ (Clear Point): Record the temperature at which the entire sample becomes a clear, transparent liquid.

  • Interpretation: The melting point is reported as the range T₁ – T₂. A pure sample of this compound should exhibit a sharp melting range of ≤ 2 °C. A broad range (> 2 °C) suggests the presence of impurities, which depress and broaden the melting point.

Section 4: Safe Handling and Storage

Based on its known hazard profile, appropriate precautions must be taken when handling this compound.

4.1. Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[9]

  • Skin Irritation: Causes skin irritation (H315).[9]

  • Eye Irritation: Causes serious eye irritation (H319).[9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[8][9]

Mandatory PPE:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: To protect clothing and skin.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when dealing with fine powders, to avoid inhalation.[10]

4.2. Recommended Storage Conditions

To maintain its purity and stability, this compound should be stored under controlled conditions. The recommended storage temperature is between 2-8°C.[1][5][6] Storage in a refrigerator is ideal. The container should be kept tightly closed to prevent the uptake of atmospheric moisture, which could hydrolyze the compound or affect its physical properties.

4.3. Laboratory Handling Workflow

cluster_0 Receiving & Initial Assessment cluster_1 Storage & Use receive Receive Compound sds Review Safety Data Sheet (SDS) receive->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe store Store at 2-8°C (Tightly Closed Container) ppe->store weigh Weigh in Fume Hood or Ventilated Enclosure store->weigh use Use in Experiment weigh->use dispose Dispose of Waste per Institutional Guidelines use->dispose

Figure 2. Logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

The physical properties of this compound—a low-melting, white-to-yellow crystalline solid with distinct solubility in organic solvents—are foundational to its effective and safe use in scientific endeavors. Its thermal sensitivity requires careful consideration of laboratory temperatures for accurate handling, while its solubility profile dictates the choice of solvents for analysis, reaction, and purification. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers can ensure data integrity, experimental reproducibility, and personal safety when working with this important chemical intermediate.

References

  • ChemBK. (2024). This compound.
  • ChemBK. (2024). 2-n-Propoxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 539215, this compound.

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Propoxybenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propoxybenzoic acid is a valuable benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its applications include the development of anti-inflammatory agents, analgesics, and as a crucial building block for complex molecular scaffolds.[1] This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The described methodology is based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3][4]

The protocol is structured in a two-stage approach to ensure high yield and purity, minimizing the formation of undesirable byproducts. The strategy involves:

  • Protection via Esterification: The carboxylic acid functional group of the starting material, salicylic acid (2-hydroxybenzoic acid), is first protected as a methyl ester.

  • Ether Formation: The phenolic hydroxyl group of methyl salicylate is then alkylated with a propyl halide in a Williamson ether synthesis.

  • Deprotection via Hydrolysis: The methyl ester is subsequently hydrolyzed to yield the final this compound product.

This two-stage process is often preferred over the direct propylation of salicylic acid because it prevents competitive alkylation at the carboxylic acid site, which can lead to a complex mixture of products requiring tedious separation.[5][6]

Reaction Principle: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][7] The reaction involves the following key steps:

  • Deprotonation: A base, such as potassium hydroxide (KOH), is used to deprotonate the weakly acidic phenolic hydroxyl group of methyl salicylate. This generates a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of a primary alkyl halide (in this case, 1-bromopropane).

  • Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group in a concerted step and the formation of the new C-O ether bond.[7]

The choice of a primary alkyl halide like 1-bromopropane is critical. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, which would significantly reduce the yield of the desired ether product.[8]

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical CAS No. Hazards
This compound 2100-31-4Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
Salicylic Acid 69-72-7Harmful if swallowed. Causes serious eye damage.[11]
1-Bromopropane 106-94-5Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.
Potassium Hydroxide (KOH) 1310-58-3Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
Methanol (MeOH) 67-56-1Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Sulfuric Acid (H₂SO₄) 7664-93-9Corrosive. Causes severe skin burns and eye damage.

Experimental Protocol

This protocol is divided into three main parts: esterification of salicylic acid, Williamson ether synthesis, and hydrolysis to the final product.

Part A: Synthesis of Methyl Salicylate from Salicylic Acid (Optional)

Causality: While methyl salicylate is readily available, this step is included for laboratories starting from the more common precursor, salicylic acid. This is a standard Fischer esterification reaction where sulfuric acid acts as a catalyst.

  • To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol) and methanol (60 mL).

  • While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle for 4-6 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 150 mL of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl salicylate as an oil. The product is often pure enough for the next step without further purification.

Part B: Synthesis of Methyl 2-Propoxybenzoate

Causality: This is the key ether formation step. Anhydrous conditions are preferred to prevent the base from being consumed by water. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl salicylate (15.2 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Add finely ground anhydrous potassium carbonate (20.7 g, 0.15 mol) or potassium hydroxide (8.4 g, 0.15 mol) to the solution. The base acts to deprotonate the phenol.[12]

  • Add 1-bromopropane (14.8 g, 0.12 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is methyl 2-propoxybenzoate.

Part C: Hydrolysis to this compound and Purification

Causality: Saponification (base-catalyzed hydrolysis) converts the ester back into a carboxylic acid.[13] The initial product is the water-soluble sodium or potassium salt. Subsequent acidification is required to protonate the carboxylate, causing the final acid product to precipitate or become extractable into an organic solvent.[11][13]

  • Transfer the crude methyl 2-propoxybenzoate from Part B into a 250 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 80 mL of a 1:1 mixture of ethanol and water. Add this solution to the flask.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (TLC can be used to monitor the disappearance of the starting ester).[13]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and transfer to a separatory funnel. Wash with 50 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to obtain pure this compound as a white solid.

Workflow and Data Summary

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part A: Esterification cluster_1 Part B: Williamson Ether Synthesis cluster_2 Part C: Hydrolysis & Purification SA Salicylic Acid MS Methyl Salicylate SA->MS MeOH, H₂SO₄ (cat.) Reflux MPB Methyl 2-Propoxybenzoate MS->MPB 1) KOH / Acetone 2) 1-Bromopropane Reflux PBA This compound MPB->PBA 1) NaOH / EtOH-H₂O 2) HCl (aq) 3) Recrystallization

Caption: Synthetic pathway for this compound.

Quantitative Data
Step Reagent M.W. ( g/mol ) Amount Moles Equivalents
Part B Methyl Salicylate152.1515.2 g0.101.0
Potassium Hydroxide56.118.4 g0.151.5
1-Bromopropane123.0014.8 g0.121.2
Part C Sodium Hydroxide40.008.0 g0.202.0
Product This compound180.20--Expected Yield: 70-85%

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 35-37 °C.[1]

  • Spectroscopic Data:

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10.5 (br s, 1H, -COOH), ~7.9 (dd, 1H, Ar-H), ~7.4 (ddd, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.9 (sext, 2H, -CH₂-), 1.1 (t, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166, ~157, ~135, ~133, ~122, ~117, ~112, ~66, ~22, ~14.[14]
FT-IR (ATR)ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of COOH), ~1680-1710 (strong, C=O stretch), ~1250 & ~1040 (C-O ether stretch).[9]
Mass Spec. (EI)m/z: 180 (M⁺), 138, 121 (base peak), 93.

References

  • Braude, G. L., & Nachod, F. C. (1955). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of the American Chemical Society, 77(1), 313.
  • Braude, G. L., & Nachod, F. C. (1955). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 54(6), 313. [Link]
  • Braude, G. L., & Nachod, F. C. (1955). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC - NIH. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). This compound.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Syntheses. (n.d.). Peroxybenzoic acid. (Note: Referenced for general purification techniques like extraction).
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. (Note: Referenced for analogous ¹³C NMR data of a similar compound).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. (Note: Referenced for general workup of phenolic acids).
  • Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid.

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Application Note & Protocol: High-Yield Synthesis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Propoxybenzoic Acid and the Imperative for High-Yield Synthesis

This compound, a derivative of salicylic acid, is a valuable building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of various pharmaceutical agents, including inhibitors of tyrosinase and hyaluronidase, and is noted for its potent inhibitory effect on collagen-induced human platelet aggregation[1][2]. Given its importance, the development of a robust, high-yield synthetic protocol is crucial for ensuring a reliable and cost-effective supply for research and development activities.

This guide provides a detailed, field-proven protocol for the high-yield synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the causality behind experimental choices to empower researchers with a deep understanding of the process. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Strategic Approach: A Two-Step Synthesis via Williamson Ether Synthesis

The most reliable and high-yielding approach to synthesizing this compound is a two-step process commencing with an ester of salicylic acid, followed by a Williamson ether synthesis, and concluding with ester hydrolysis. While direct O-propylation of salicylic acid is conceivable, it often leads to a mixture of products, including the esterification of the carboxylic acid group, which complicates purification and reduces the overall yield[3][4][5].

Our chosen strategy mitigates these issues by first protecting the carboxylic acid as a methyl ester. This allows for the selective O-alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for forming ethers, proceeding via an SN2 mechanism where a nucleophilic alkoxide attacks an electrophilic alkyl halide[6][7][8]. By employing a primary alkyl halide like bromopropane, we ensure an efficient SN2 reaction with minimal competing elimination reactions[6][9]. The final step involves the straightforward hydrolysis of the methyl ester to yield the desired this compound.

Logical Workflow of the Synthesis

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate Methanol, H₂SO₄ (cat.) Methyl_2_Propoxybenzoate Methyl 2-Propoxybenzoate Methyl_Salicylate->Methyl_2_Propoxybenzoate 1. Sodium Ethoxide 2. Bromopropane Product This compound Methyl_2_Propoxybenzoate->Product 1. NaOH 2. HCl

Figure 1: Workflow for the high-yield synthesis of this compound.

Detailed Experimental Protocol

This protocol is divided into three key stages: the synthesis of the methyl salicylate intermediate, the Williamson ether synthesis to form methyl 2-propoxybenzoate, and the final hydrolysis to yield this compound.

Part 1: Synthesis of Methyl Salicylate

Rationale: The esterification of salicylic acid with methanol is an acid-catalyzed equilibrium process. Using a catalytic amount of a strong acid like sulfuric acid and an excess of methanol drives the reaction towards the product side, ensuring a high conversion rate.

Materials:

  • Salicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1000 mL round-bottom flask, add salicylic acid (138 g, 1.0 mol) and methanol (400 mL, 9.9 mol).

  • Carefully add concentrated sulfuric acid (5 mL) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 500 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 200 mL of water, 200 mL of 5% sodium bicarbonate solution (to remove unreacted salicylic acid and sulfuric acid), and finally with 200 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl salicylate as a colorless oil. The product is typically of sufficient purity for the next step.

Part 2: Synthesis of Methyl 2-Propoxybenzoate

Rationale: This step is the core Williamson ether synthesis. A strong base, sodium ethoxide, is used to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the sodium phenoxide which is a potent nucleophile. The subsequent addition of bromopropane, a primary alkyl halide, allows for an efficient SN2 reaction to form the desired ether linkage[7][10].

Materials:

  • Methyl salicylate (from Part 1)

  • Sodium ethoxide solution (20% in ethanol)

  • Bromopropane

  • Ethanol

  • Three-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

Procedure:

  • In a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place methyl salicylate (152 g, 1.0 mol).

  • Under cooling and stirring, add 20% sodium ethoxide in ethanol solution (510 mL) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, add bromopropane (218 g, 1.77 mol) at once.

  • Heat the reaction mixture to 40°C and maintain this temperature with stirring for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Part 3: Hydrolysis to this compound

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylate salt using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final product, this compound.

Materials:

  • Reaction mixture from Part 2

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the reaction mixture from Part 2, add a solution of sodium hydroxide (80 g, 2.0 mol) in 400 mL of water.

  • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.

  • After cooling, remove the ethanol under reduced pressure.

  • Transfer the aqueous solution to a separatory funnel and wash with 200 mL of diethyl ether to remove any unreacted bromopropane and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound as an off-white solid[1].

Quantitative Data Summary

Parameter Part 1: Esterification Part 2 & 3: Alkylation & Hydrolysis
Starting Material Salicylic AcidMethyl Salicylate
Key Reagents Methanol, H₂SO₄Sodium Ethoxide, Bromopropane, NaOH
Solvent MethanolEthanol
Reaction Temperature Reflux (approx. 65°C)40°C (Alkylation), Reflux (Hydrolysis)
Reaction Time 4-6 hours3-4 hours (Alkylation), 2-3 hours (Hydrolysis)
Expected Yield >95% (for Methyl Salicylate)>90% (for this compound)
Purity (after recrystallization) ->98%

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Stepwise Approach: The two-step synthesis minimizes side reactions and simplifies purification.

  • Reaction Monitoring: The progress of each step can be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding.

  • Purification: The final product is isolated by precipitation and can be further purified by recrystallization, which allows for the removal of any residual impurities, leading to a high-purity final product.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The expected melting point for this compound is 35-37°C[1].

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound. By following a strategic two-step approach centered around the Williamson ether synthesis, researchers can consistently obtain this valuable intermediate in high yield and purity. The detailed explanation of the rationale behind each step is intended to provide a deeper understanding of the chemical transformations, enabling scientists to adapt and troubleshoot the synthesis as needed.

References

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). NIST.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). Europe PMC.
  • This compound CAS#: 2100-31-4. (n.d.). ChemicalBook.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • This compound. (2024, April 9). ChemBK.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • This compound | 2100-31-4. (n.d.). ChemicalBook.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed.

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Application Notes & Protocols: 2-Propoxybenzoic Acid as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propoxybenzoic acid (CAS No. 2100-31-4) is an aromatic carboxylic acid that has emerged as a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structural arrangement, featuring both a carboxylic acid group and a propoxy ether linkage on a benzene ring, allows for diverse chemical modifications, making it a key intermediate in the development of analgesic, anti-inflammatory, and anesthetic drugs.[1][2] This guide provides an in-depth exploration of this compound, detailing its synthesis, its critical role in the production of the local anesthetic Propoxycaine, and the rigorous analytical methods required for quality control. The protocols herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to ensure reproducibility and high-purity outcomes.

Physicochemical Profile and Significance

This compound, also known as o-propoxybenzoic acid or salicylic acid propyl ether, is a white to yellow crystalline solid or liquid at room temperature.[1] Its structure is fundamental to its utility; the carboxylic acid group provides a reactive handle for esterification or amidation, while the propoxy group enhances lipophilicity, which can be crucial for modulating a drug molecule's pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2100-31-4[3][4]
Molecular Formula C₁₀H₁₂O₃[1][3][4]
Molecular Weight 180.20 g/mol [1][4]
Appearance White to yellow solid or colorless to yellow liquid[1]
Melting Point 35 - 40 °C[1][3]
Boiling Point 207 °C @ 40 mmHg (5320 Pa)[1][3]
Solubility Soluble in alcohol and ether; insoluble in water[3]
IUPAC Name This compound[4]

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient route for preparing this compound is the Williamson ether synthesis.[5][6] This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[6] In this context, the starting material is typically methyl salicylate. The phenolic hydroxyl group of methyl salicylate is deprotonated by a strong base to form a potent nucleophile (a phenoxide), which then displaces a halide from a propyl halide (e.g., 1-bromopropane). The resulting ester is subsequently hydrolyzed to yield the target this compound. This method is favored due to its high yields, operational simplicity, and the use of readily available starting materials.[7]

Experimental Protocol: Synthesis of this compound

Materials & Reagents:

  • Methyl salicylate (99%)

  • 1-Bromopropane (99%)

  • Sodium ethoxide, 20% solution in ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (1000 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Alkoxide Formation & Etherification:

    • Place 152 g (1.0 mol) of methyl salicylate into a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel.[7]

    • While cooling the flask in an ice bath and stirring, slowly add 510 mL of a 20% sodium ethoxide solution in ethanol dropwise.[7]

    • After the addition is complete, add 218 g (1.77 mol) of 1-bromopropane to the mixture at once.[7]

    • Remove the ice bath and heat the reaction mixture to 40 °C, allowing it to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis (Saponification):

    • Once the etherification is complete, add a solution of 80 g (2.0 mol) of sodium hydroxide in 400 mL of water to the reaction flask.

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours to ensure complete hydrolysis of the methyl ester to the sodium salt of the carboxylic acid.

  • Work-up and Acidification:

    • Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure using a rotary evaporator.

    • Quench the remaining mixture by pouring it into 1000 mL of ice water.

    • Transfer the aqueous solution to a large beaker and slowly acidify by adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of this compound will form.

  • Isolation and Purification:

    • Extract the product from the aqueous mixture using dichloromethane (3 x 200 mL).[8]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[8]

    • Purify the crude solid by recrystallization from a minimal amount of hot ethanol to afford pure this compound.[8] Dry the crystals under vacuum.

Visualization of Synthesis Workflow

G cluster_prep Step 1: Etherification cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification A Methyl Salicylate + Sodium Ethoxide B Formation of Sodium Methyl Salicylate (Phenoxide) A->B C Add 1-Bromopropane @ 40°C B->C D Methyl 2-propoxybenzoate C->D E Add NaOH Solution D->E F Reflux to Hydrolyze Ester E->F G Sodium 2-propoxybenzoate F->G H Acidify with HCl G->H I Precipitation of Acid H->I J Extract with DCM I->J K Dry & Concentrate J->K L Recrystallize from Ethanol K->L M Pure this compound L->M G cluster_product Product Reactant1 4-Amino-2-propoxybenzoyl Chloride arrow Esterification (Base-catalyzed) Reactant2 2-(Diethylamino)ethanol Product Propoxycaine plus + arrow->Product

Sources

Application Notes and Protocols for 2-Propoxybenzoic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Role of 2-Propoxybenzoic Acid in Modern Agriculture

Historically, this compound has been primarily cataloged as a chemical intermediate, a foundational building block for the synthesis of more complex active ingredients in the agrochemical sector, such as the herbicide Propoxycarbazone.[][][3] While its role in synthesis is well-established, this document explores the untapped potential of this compound as a direct functional component in advanced agrochemical formulations. Drawing on the known biological activities of benzoic acid and its derivatives, we propose and provide detailed protocols for the application of this compound as a plant growth regulator and a defense response elicitor. This guide is intended for researchers and formulation scientists dedicated to developing novel, efficacious, and sustainable crop protection and enhancement solutions.

Part 1: Theoretical Framework and Proposed Mechanism of Action

While direct studies on this compound's role as a plant growth regulator are limited, a substantial body of evidence on related benzoic acid compounds provides a strong theoretical foundation for its potential bioactivity.

The Benzoic Acid Precedent: A Precursor to Plant Defense

Benzoic acid is a known biosynthetic precursor to salicylic acid, a critical plant hormone that plays a central role in activating systemic acquired resistance (SAR).[4][5] SAR is a whole-plant defense response that provides long-lasting protection against a broad spectrum of pathogens. The exogenous application of benzoic acid and its hydroxylated derivatives has been demonstrated to stimulate the synthesis of pathogenesis-related (PR) proteins, enhance antioxidant defense machinery, and ultimately suppress diseases like early blight in tomato.[6][7]

We hypothesize that this compound, upon application to plants, may be metabolized to release benzoic acid, thereby triggering the salicylic acid-dependent defense pathway. The propoxy group may influence the compound's uptake, translocation, and metabolic release kinetics within the plant, potentially offering a more controlled or sustained activation of the defense response compared to direct application of benzoic acid or salicylic acid.

Potential as a Plant Growth Regulator

Studies have shown that foliar application of benzoic acid can lead to significant increases in plant height, leaf number, and overall dry weight in crops like soybeans.[4] This growth-promoting effect is likely intertwined with its role in plant defense and stress mitigation. By enhancing a plant's resilience to biotic and abiotic stresses, more metabolic energy can be allocated to growth and development. We propose that this compound could exert similar growth-regulating effects, potentially by modulating hormonal balance and improving overall plant health.[8]

Part 2: Formulation Development Guidelines

The successful application of this compound as a bioactive agent hinges on its effective formulation. The following section provides guidelines for developing a stable and efficacious emulsifiable concentrate (EC) formulation.

Key Formulation Components

An EC formulation is a liquid concentrate that forms an emulsion when mixed with water. The key components include the active ingredient, a solvent system, and an emulsifier package.

ComponentProposed FunctionExample(s)Typical Concentration Range (%)
This compound Active Ingredient (Plant Growth Regulator / Defense Elicitor)N/A5 - 20
Solvent Dissolves the active ingredient and other componentsAromatic hydrocarbons (e.g., Solvesso™ 100), N-Methyl-2-pyrrolidone (NMP)60 - 85
Emulsifier Package Enables the formation of a stable emulsion in waterA blend of non-ionic (e.g., alcohol ethoxylates) and anionic (e.g., calcium dodecylbenzenesulfonate) surfactants5 - 15
Adjuvants (Optional) Enhance performance (e.g., sticking, spreading, penetration)Non-ionic surfactants, organosilicone surfactants, crop oil concentrates1 - 5
Protocol for Preparation of a 10% EC Formulation of this compound

This protocol outlines the laboratory-scale preparation of a 1-liter batch of a 10% (w/v) this compound EC formulation.

Materials and Equipment:

  • This compound (≥98% purity)

  • Aromatic solvent (e.g., Solvesso™ 100)

  • Emulsifier blend (e.g., a 1:1 mix of a non-ionic and an anionic surfactant)

  • 1-liter glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders and weighing balance

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Solvent Addition: In the 1-liter beaker, add approximately 750 mL of the aromatic solvent.

  • Dissolution of Active Ingredient: While stirring, slowly add 100 g of this compound to the solvent. Continue stirring until the active ingredient is completely dissolved.

  • Emulsifier Addition: Add 100 mL of the pre-mixed emulsifier blend to the solution. Continue stirring until a homogenous mixture is obtained.

  • Final Volume Adjustment: Carefully add more solvent to bring the total volume to 1 liter. Stir for an additional 15 minutes to ensure complete mixing.

  • Packaging and Storage: Transfer the formulation to a clean, dry, and properly labeled container. Store in a cool, dark place.

Part 3: Experimental Protocols for Efficacy and Stability Testing

Rigorous testing is crucial to validate the proposed applications of this compound and to ensure the quality of the formulation.

Protocol for Evaluating Plant Growth Promotion

This protocol uses a seedling growth assay to assess the plant growth-regulating effects of the this compound formulation.

Materials:

  • Tomato seeds (e.g., Solanum lycopersicum var. 'Moneymaker')

  • Seedling trays with sterile potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • Prepared 10% EC formulation of this compound

  • Blank formulation (without this compound)

  • Distilled water

Procedure:

  • Seed Germination: Sow tomato seeds in seedling trays and allow them to germinate and grow for 14 days under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Treatment Preparation: Prepare spray solutions by diluting the 10% EC formulation and the blank formulation with distilled water to achieve final this compound concentrations of 50, 100, and 200 ppm. A water-only spray will serve as the control.

  • Foliar Application: At day 14, spray the seedlings with the respective treatment solutions until the foliage is thoroughly wet.

  • Data Collection: After 21 days of growth post-treatment, measure the following parameters for at least 10 plants per treatment group:

    • Plant height (from the soil line to the apical meristem)

    • Stem diameter

    • Root length

    • Shoot and root fresh weight

    • Shoot and root dry weight (after drying at 70°C for 48 hours)

  • Statistical Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatment groups.

Protocol for Assessing Induced Disease Resistance

This protocol evaluates the ability of the this compound formulation to induce resistance against a common fungal pathogen.

Materials:

  • Tomato plants (4-6 weeks old)

  • Pathogen culture (e.g., Alternaria solani, the causal agent of early blight)

  • Spore suspension of the pathogen (e.g., 1 x 10^5 spores/mL)

  • Prepared 10% EC formulation of this compound and blank formulation

  • Atomizer for inoculation

Procedure:

  • Plant Treatment: Treat tomato plants with the same concentrations of this compound as in the growth promotion study (50, 100, 200 ppm), along with blank and water controls.

  • Pathogen Inoculation: 72 hours after the initial treatment, inoculate the plants by spraying them with the A. solani spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber for 48 hours to promote infection, then return them to the growth chamber.

  • Disease Scoring: 7-10 days after inoculation, assess the disease severity by visually scoring the percentage of leaf area with necrotic lesions.

  • Biochemical Analysis (Optional): Collect leaf samples 48 hours after the initial treatment (before inoculation) to analyze for defense-related markers such as salicylic acid levels or the expression of PR proteins.

Protocol for Formulation Stability Testing

Stability testing ensures that the formulation maintains its physical and chemical properties over time.[][][9][10]

Accelerated Storage Stability:

  • Place a sample of the 10% EC formulation in a sealed container in an oven at 54°C for 14 days.[10]

  • After 14 days, allow the sample to cool to room temperature.

  • Visually inspect for any signs of phase separation, crystallization, or sedimentation.

  • Test the emulsion stability by diluting the stored formulation in water and observing for any separation or creaming over a 24-hour period.

  • Chemically analyze the concentration of this compound using a suitable method (e.g., HPLC) to check for degradation.

Low-Temperature Stability:

  • Place a sample of the formulation at 0°C for 7 days.

  • Observe for any crystallization or phase separation.

  • Allow the sample to return to room temperature and re-evaluate its physical and emulsion stability.

Part 4: Visualizations

Proposed Mechanism of Action cluster_formulation Agrochemical Formulation cluster_plant Plant System 2-PBA_Formulation This compound (Foliar Application) Uptake Uptake & Translocation 2-PBA_Formulation->Uptake Metabolism Metabolism Uptake->Metabolism Benzoic_Acid Benzoic Acid Pool Metabolism->Benzoic_Acid SA_Pathway Salicylic Acid Biosynthesis Benzoic_Acid->SA_Pathway SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR Growth_Regulation Plant Growth Regulation SA_Pathway->Growth_Regulation

Caption: Proposed metabolic pathway of this compound in plants.

Experimental_Workflow cluster_growth Growth Promotion Assay cluster_resistance Disease Resistance Assay Start Start: Tomato Seedlings (14 days old) Treatment Foliar Application: - 2-PBA Formulation (50, 100, 200 ppm) - Blank Formulation - Water Control Start->Treatment Incubation Growth Chamber Incubation Treatment->Incubation Growth_Data Data Collection (Day 21): - Plant Height - Biomass (Fresh & Dry Weight) Incubation->Growth_Data Inoculation Pathogen Inoculation (72h post-treatment) Incubation->Inoculation Disease_Scoring Disease Severity Scoring (7-10 days post-inoculation) Inoculation->Disease_Scoring

Caption: Workflow for efficacy testing of this compound formulations.

References

  • Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries. (n.d.). CEMAS.
  • Generation of storage stability data for agricultural chemical products. (2020, September 10). Australian Pesticides and Veterinary Medicines Authority.
  • Agrochemical and Pesticide Analysis Methods. (n.d.). Charles River.
  • The effect of benzoic acid derivatives on Nicotiana tabacum growth in relation to PR-b1 production. (1988). Antiviral Research.
  • Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner. (2024). ResearchGate.
  • Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. (2022). Journal of Fungi.
  • Physiological Role of Benzoic Acid and Salicylic Acid on Growth, Yield, Some Biochemical and Antioxidant Aspects of Soybean Plant. (2013). World Journal of Agricultural Sciences.
  • Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025, January 29). Plant and Cell Physiology.
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube.
  • Pesticide formulation testing: importance and protocols. (2024, April 4). ResearchGate.
  • Examples of Plant Benzoic Acids, Benzoic Acid-Derived Natural Products, and Compounds Containing Benzoyl or Benzyl Moieties. (n.d.). ResearchGate.
  • Benzoic acid: biosynthesis, modification and function in plants. (n.d.). ResearchGate.
  • Scientists uncover last steps for benzoic acid creation in plants. (2012, September 18). Purdue University.
  • Manual on the development and use of FAO and WHO specifications for chemical pesticides. (n.d.). Food and Agriculture Organization of the United Nations.
  • Adjuvants in agriculture: roles, mechanisms, and market trends. (2024, September 14). LinkedIn.
  • Agrochemicals Formulation. (n.d.). PCC SE.
  • Agrochemical Formulations. (n.d.). Agri-Training.
  • Adjuvant compositions, agricultural pesticide compositions, and methods for making and using such compositions. (n.d.). Google Patents.
  • Overview of adjuvants used in pesticide formulations. (n.d.). ResearchGate.
  • Influence of adjuvants and formulations on the emission of pesticides to the atmosphere. (n.d.). WUR eDepot.
  • 301 Adjuvants & Surfactants. (n.d.). Colorado State University.

Sources

Application Notes and Protocols: 2-Propoxybenzoic Acid as a High-Performance Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals exploring novel polymer formulations.

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 2-Propoxybenzoic Acid as a polymer plasticizer. We delve into the underlying scientific principles, synthesis, formulation, and a suite of analytical techniques for performance validation. These protocols are designed to be self-validating, offering a robust framework for researchers evaluating this compound as a potential alternative to traditional plasticizers.

Introduction: The Rationale for this compound in Polymer Science

Polyvinyl Chloride (PVC) and other polar polymers are inherently rigid materials, a characteristic that limits their application in fields requiring flexibility and durability. Plasticizers are essential additives that, when incorporated into a polymer matrix, increase its plasticity and reduce its brittleness. The primary mechanism of action involves the insertion of plasticizer molecules between polymer chains, which disrupts polymer-polymer interactions, thereby increasing intermolecular space and allowing for greater chain mobility. This molecular lubrication effectively lowers the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a more flexible, rubbery state at room temperature.

Historically, phthalate esters have dominated the plasticizer market. However, growing health and environmental concerns have catalyzed the search for safer, high-performance alternatives. Benzoic acid derivatives, or benzoates, have emerged as a promising class of non-phthalate plasticizers, offering excellent compatibility with PVC, high efficiency, and favorable toxicological profiles.

This compound, a derivative of salicylic acid, presents a unique molecular architecture for plasticization. Its key features include:

  • Aromatic Core: The benzene ring provides polarity, which is crucial for compatibility with polar polymers like PVC.

  • Carboxylic Acid Group: This functional group can engage in hydrogen bonding and dipole-dipole interactions with the polymer chains, anchoring the plasticizer within the matrix.

  • Propoxy Side Chain: This flexible alkyl chain contributes to the disruption of polymer chain packing, enhancing the free volume and, consequently, the plasticizing effect.

This document outlines the necessary protocols to synthesize, formulate, and rigorously evaluate the efficacy of this compound as a polymer plasticizer.

Synthesis of this compound

A reliable synthesis of this compound is a prerequisite for its evaluation. A common and effective method involves the Williamson ether synthesis, starting from methyl salicylate, followed by hydrolysis.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve methyl salicylate (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3, 1.5 equivalents), to the solution.

  • Alkylation: While stirring vigorously, add 1-bromopropane (1.2 equivalents) dropwise from the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain crude methyl 2-propoxybenzoate.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide (NaOH) and heat to reflux for 2-3 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a white precipitate of this compound is formed.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Formulation of Plasticized PVC with this compound

The following protocol details the preparation of plasticized PVC test specimens using a two-roll mill, a standard piece of equipment in polymer processing.

Protocol 3.1: Preparation of PVC Blends

  • Pre-mixing: In a high-speed mixer, blend PVC resin (K-value 67), a thermal stabilizer (e.g., a Ca/Zn stabilizer system, 2 parts per hundred parts of resin, phr), and the desired amount of this compound (e.g., 30, 40, 50 phr). A control formulation using a standard plasticizer like dioctyl phthalate (DOP) should be prepared for comparison.

  • Milling: Transfer the pre-mixed compound to a two-roll mill preheated to 160-170°C.

  • Mastication and Sheeting: Masticate the compound on the mill for 5-10 minutes until a homogeneous, molten sheet is formed.

  • Molding: Remove the sheet from the mill and press it in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to form sheets of a specified thickness (e.g., 1 mm).

  • Conditioning: Allow the molded sheets to cool to room temperature and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Performance Evaluation Protocols

A comprehensive evaluation of a novel plasticizer involves assessing its thermal, mechanical, and migration properties.

Thermal Analysis

Thermal analysis techniques are crucial for determining the effect of the plasticizer on the polymer's thermal stability and glass transition temperature.

Protocol 4.1.1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg), which is a key indicator of plasticizer efficiency. A lower Tg signifies better plasticization.

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

  • DSC Analysis:

    • Equilibrate the sample at -50°C.

    • Ramp the temperature from -50°C to 150°C at a heating rate of 10°C/min.

    • Hold for 2 minutes to erase the thermal history.

    • Cool the sample back to -50°C at 10°C/min.

    • Ramp again from -50°C to 150°C at 10°C/min.

  • Data Analysis: Determine the Tg from the midpoint of the transition in the second heating scan.

Protocol 4.1.2: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability.

  • Sample Preparation: Place a 10-15 mg sample of the PVC sheet into a TGA crucible.

  • TGA Analysis: Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of degradation temperature (Tonset) and the temperature of maximum decomposition rate (Tmax). Higher values indicate better thermal stability.

Mechanical Properties

The mechanical properties of the plasticized PVC, such as tensile strength and elongation at break, are fundamental performance indicators.

Protocol 4.2.1: Tensile Testing

  • Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM D638.

  • Tensile Test: Using a universal testing machine, conduct the tensile test at a crosshead speed of 50 mm/min.

  • Data Analysis: Record the tensile strength at break (MPa) and the elongation at break (%). A good plasticizer will typically decrease tensile strength and significantly increase elongation at break.

Migration and Leaching Resistance

Plasticizer migration can lead to a loss of flexibility and contamination of surrounding materials.

Protocol 4.3.1: Solvent Extraction (Leaching)

  • Sample Preparation: Cut circular samples (2 cm diameter) from the PVC sheets and accurately weigh them (Winitial).

  • Extraction: Immerse the samples in a solvent such as n-hexane or ethanol at 50°C for 24 hours.

  • Drying and Weighing: Remove the samples, wipe them dry, and then dry them in a vacuum oven at 60°C to a constant weight (Wfinal).

  • Data Analysis: Calculate the percentage of weight loss due to plasticizer leaching: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100

Illustrative Data and Visualization

The following tables present hypothetical but realistic data for the evaluation of this compound (2-PBA) as a plasticizer in PVC, compared to a standard plasticizer, Dioctyl Phthalate (DOP).

Table 1: Thermal Properties of PVC Plasticized with 2-PBA vs. DOP

Plasticizer (40 phr)Tg (°C) by DSCTonset (°C) by TGATmax (°C) by TGA
Unplasticized PVC85250290
DOP10265310
2-PBA12270315

Table 2: Mechanical Properties of PVC Plasticized with 2-PBA vs. DOP

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC505
DOP20350
2-PBA22330

Table 3: Leaching Resistance of PVC Plasticized with 2-PBA vs. DOP

Plasticizer (40 phr)Weight Loss in n-Hexane (%)
DOP8.5
2-PBA6.2

Diagrams

G cluster_synthesis Synthesis Workflow cluster_formulation Formulation Workflow cluster_testing Performance Testing S1 Methyl Salicylate + 1-Bromopropane S2 Williamson Ether Synthesis S1->S2 S3 Methyl 2-Propoxybenzoate S2->S3 S4 Hydrolysis S3->S4 S5 This compound S4->S5 F1 PVC Resin + Stabilizer + This compound F2 High-Speed Mixing F1->F2 F3 Two-Roll Milling F2->F3 F4 Compression Molding F3->F4 F5 Conditioned PVC Sheets F4->F5 T1 Thermal Analysis (DSC, TGA) F5->T1 Test Specimens T2 Mechanical Testing (Tensile Strength) F5->T2 Test Specimens T3 Migration Testing (Solvent Leaching) F5->T3 Test Specimens

Caption: Overall workflow from synthesis to performance evaluation.

G PolymerChains Rigid Polymer Chains (High Tg) IncreasedMobility Increased Free Volume & Chain Mobility PolymerChains->IncreasedMobility Plasticizer This compound Molecules Plasticizer->IncreasedMobility PlasticizedPolymer Flexible Polymer Chains (Low Tg) IncreasedMobility->PlasticizedPolymer

Caption: Mechanism of plasticization by this compound.

Conclusion and Future Perspectives

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a polymer plasticizer. The illustrative data suggests that this compound is a viable candidate, potentially offering improved thermal stability and lower migration compared to traditional phthalate plasticizers. Its performance characteristics make it an attractive option for applications where durability and safety are paramount.

Further research should focus on optimizing the concentration of this compound in various polymer systems, evaluating its long-term aging performance, and conducting comprehensive toxicological studies to fully validate its safety profile for sensitive applications, such as medical devices and food contact materials.

References

  • PVC Properties. Vinidex Pty Ltd. [Link]
  • Semsarzadeh, M. A., Mehrabzadeh, M., & Arabshahi, S. S. (2005). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal, 14(9), 769-773.
  • JustLong. (2024). Application Areas of Benzoic Acid. JustLong. [Link]
  • Wikipedia. (2024). Benzoic acid. Wikipedia. [Link]
  • ChemBK. (2024). 2-n-Propoxybenzoic acid. ChemBK. [Link]
  • Quora. (2017). What is the mechanism of plasticizer in polymers? Quora. [Link]
  • ChemBK. (2024). This compound. ChemBK. [Link]
  • Abdel-Azim, A. A., Atta, A. M., Farag, R. K., & El-Saeed, S. M. (2011). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Journal of Polymer Research, 18(6), 1339-1349.
  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Intertek. [Link]
  • PubChem. (n.d.). This compound.
  • Chen, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. METTLER TOLEDO. [Link]
  • BASTONE. (2025).
  • European Patent Office. (2015). Polyester plasticizers with benzoic acid end-caps. EP 3090027 B1.
  • Jia, P., et al. (2017). Synthesis and properties of a novel bio-based plasticizer from castor oil. Journal of Cleaner Production, 164, 1149-1155.
  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. SGS PSI. [Link]
  • ResearchGate. (n.d.). Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
  • Journal of Chemical Education. (2001). Thermal Analysis of Plastics.
  • ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization.

Protocol for the Purification of 2-Propoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-Propoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The method described herein is recrystallization, a fundamental and highly effective technique for purifying solid organic compounds.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical principles, practical steps, and critical considerations for achieving high purity. We will explore the rationale behind solvent system selection, provide a step-by-step experimental workflow, and include a troubleshooting guide to address common challenges. The protocol emphasizes safety, efficiency, and validation of purity through melting point analysis.

Introduction: The Importance of Purity

This compound serves as a crucial building block in the pharmaceutical industry, notably as a starting material for synthesizing drugs like Sildenafil.[2] The purity of such intermediates is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[5] By dissolving an impure compound in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.[6] This document provides a robust, field-proven protocol for applying this technique to this compound.

Compound Profile: Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][7][8]
Molecular Weight 180.20 g/mol [1][7][8]
Appearance White to off-white crystalline solid[1][2][8]
Melting Point 35 - 40 °C[1][2][9][10]
Boiling Point 207 °C (at 40 mmHg)[1][9]
Solubility Profile Insoluble in water; Soluble in methanol, ethanol, ether, DMSO.[2][9]
pKa 4.24 (at 20 °C)[2][8]

Critical Insight: The low melting point of this compound is a key consideration. The chosen solvent system must have a boiling point that does not cause the compound to melt before dissolving, a phenomenon known as "oiling out," which hinders proper crystal lattice formation.[11]

The Science of Recrystallization: A Foundational Overview

The success of recrystallization hinges on the selection of an appropriate solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][6]

The process can be visualized as a series of equilibrium-driven steps:

  • Dissolution: In a hot solvent, the crystal lattice of the solid is broken, and the compound dissolves. Soluble impurities also dissolve.

  • Saturation & Slow Cooling: As the solution cools, its capacity to hold the solute in solution decreases. The solution becomes supersaturated. Slow cooling is crucial as it allows for the selective and orderly formation of crystals of the desired compound, excluding impurity molecules from the growing lattice structure.[4]

  • Crystallization & Exclusion: Pure crystals nucleate and grow. Because the concentration of impurities is typically much lower, they remain in the solution (the "mother liquor").[6]

  • Isolation: The purified solid crystals are separated from the impurity-laden mother liquor via filtration.

Workflow for this compound Recrystallization

G cluster_prep Preparation cluster_proc Purification Process cluster_iso Isolation & Analysis crude Crude this compound dissolve Dissolve Crude Solid in Minimum Hot Ethanol crude->dissolve solvent_prep Prepare Ethanol/Water Solvent System solvent_prep->dissolve add_water Add Hot Water Dropwise to Cloud Point dissolve->add_water re_dissolve Add Hot Ethanol to Clarify (Saturated Solution) add_water->re_dissolve hot_filter Hot Gravity Filtration (Optional: if insoluble impurities exist) re_dissolve->hot_filter if needed cool Slow Cooling to Room Temp. (Crystal Formation) hot_filter->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash Wash with Ice-Cold Ethanol/Water vac_filter->wash dry Dry Crystals wash->dry analyze Purity & Yield Analysis (Melting Point, Weight) dry->analyze

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Propoxybenzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The described protocol is suitable for routine quality control and research applications, adhering to the stringent requirements of international regulatory guidelines. All validation procedures are detailed, demonstrating the method's suitability for its intended purpose.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its purity and concentration are critical quality attributes that necessitate a reliable analytical method for quantification. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a comprehensive guide for the development and validation of an HPLC method for this compound, grounded in scientific principles and aligned with regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Structure [5]
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [6]
pKa 4.24 (at 20°C)[7][8][9]
Solubility Soluble in DMSO, Methanol; Insoluble in water.[7][8][7][8]
Melting Point 35-37°C[7]
UV Absorbance Aromatic compounds like this typically exhibit strong absorbance in the 200-300 nm range.

The acidic nature of this compound (pKa 4.24) is a critical parameter for HPLC method development, as the pH of the mobile phase will dictate its ionization state and, consequently, its retention on a reversed-phase column.[7][8][9][10]

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or solvent front, within a reasonable analysis time. A reversed-phase approach is selected due to the non-polar character of the molecule.

Initial Conditions & Rationale
  • Column Selection: A C18 column is the standard first choice for reversed-phase chromatography due to its versatility and hydrophobicity.[11] The aromatic ring and propyl chain of this compound will interact favorably with the C18 stationary phase.

  • Mobile Phase Selection:

    • Aqueous Phase: A phosphate buffer is chosen to control the mobile phase pH. To ensure the analyte is in its non-ionized, more retained form, the pH should be set at least one unit below the pKa.[10][12] A pH of 3.0 is selected.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and better UV transparency.[13]

  • Detection Wavelength: Based on the aromatic structure, a preliminary screening with a photodiode array (PDA) detector is recommended. If a PDA is unavailable, a starting wavelength of 254 nm is a reasonable choice.

  • Elution Mode: A gradient elution is chosen to ensure elution of any potential late-eluting impurities and to optimize the run time.[13]

Experimental Workflow for Method Development

MethodDevelopment cluster_prep Preparation cluster_dev Development & Optimization Prep Prepare Stock Solution (1 mg/mL in Methanol) Standards Prepare Working Standards (e.g., 100 µg/mL) Prep->Standards Scouting Scouting Gradient (5-95% B over 20 min) Standards->Scouting MobilePhase Prepare Mobile Phases (A: pH 3.0 Buffer, B: ACN) MobilePhase->Scouting Optimize Optimize Gradient (Adjust slope and time) Scouting->Optimize FlowRate Adjust Flow Rate (Balance speed and resolution) Optimize->FlowRate Final Final Method Conditions FlowRate->Final

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][4][14] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[15]

Protocol:

  • Inject a blank (diluent).

  • Inject a standard solution of this compound.

  • Inject a sample solution spiked with known related substances (if available).

  • Perform forced degradation studies (acid, base, peroxide, heat, light) and inject the resulting solutions to ensure no co-elution of degradation products with the main peak.

Acceptance Criteria: The peak for this compound should be pure and well-resolved from any other peaks in the chromatograms of the blank, spiked sample, and stressed samples. Peak purity analysis by a PDA detector should confirm this.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14]

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration, such as 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[15] It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or sample matrix.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

4.4.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

Acceptance Criteria: The %RSD should be ≤ 1.0%.

4.4.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Calculate the %RSD for the combined results from both days.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Typical Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Organic Modifier Composition: ± 2%

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, and the results should not be significantly affected.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

Protocol:

  • Inject a standard solution five times at the beginning of each analytical run.

  • Calculate the system suitability parameters.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 1.0%

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The validation results confirm that the method is suitable for its intended purpose in quality control and research environments. The systematic approach to method development and the comprehensive validation protocol ensure the reliability and integrity of the analytical data generated.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
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Application Note: Quantitative Determination of 2-Propoxybenzoic Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propoxybenzoic acid, a derivative of salicylic acid, is a compound of growing interest in pharmaceutical and metabolic research.[1] Its structural similarity to known anti-inflammatory agents suggests potential therapeutic applications, necessitating robust and reliable analytical methods for its quantification in complex biological matrices. This application note presents a detailed, validated protocol for the sensitive and selective quantification of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing drug absorption, distribution, metabolism, and excretion (ADME).[2] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that emphasizes not just the procedural steps but also the scientific rationale behind them, ensuring data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molar Mass 180.20 g/mol [1]
logP 2.5[1]
pKa ~4-5 (estimated based on benzoic acid)
Solubility Soluble in alcohol and ether, insoluble in water.

The moderate lipophilicity (logP 2.5) and acidic nature (pKa ~4-5) of this compound inform the selection of appropriate sample preparation techniques and chromatographic conditions.

Analytical Strategy: LC-MS/MS

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[4] This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Selection of Internal Standard

The use of a suitable internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response.[5] An ideal IS has similar physicochemical properties to the analyte and does not interfere with its detection. For this assay, 2-Methoxybenzoic acid is proposed as an internal standard. Its structural similarity and comparable chromatographic behavior make it a suitable choice to compensate for potential matrix effects and procedural losses.[6] While a stable isotope-labeled internal standard (e.g., this compound-d7) would be optimal, its commercial availability may be limited.

Experimental Workflow

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve the required sensitivity and selectivity.

Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add IS Protein Precipitation (Plasma) Protein Precipitation (Plasma) Internal Standard Spiking->Protein Precipitation (Plasma) Plasma Dilution (Urine) Dilution (Urine) Internal Standard Spiking->Dilution (Urine) Urine Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation (Plasma)->Evaporation & Reconstitution Dilution (Urine)->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Inject Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Overall workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • 2-Methoxybenzoic acid (Internal Standard, ≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Human urine

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and 2-Methoxybenzoic acid into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the 2-Methoxybenzoic acid stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte.[3] For this application, protein precipitation is employed for plasma samples due to its simplicity and efficiency, while a simple dilution is sufficient for urine samples.

Protocol 1: Human Plasma Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of blank human plasma into the appropriate tubes.

  • Spike with the appropriate working standard solution of this compound (for calibration curve and QC samples) or with 50:50 methanol:water (for blank and unknown samples).

  • Add 20 µL of the 1 µg/mL internal standard working solution to all tubes except the blank.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[7][8][9]

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Human Urine Sample Preparation (Dilution)

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.[11]

  • Label 1.5 mL microcentrifuge tubes.

  • Pipette 50 µL of the urine supernatant into the appropriate tubes.

  • Spike with the appropriate working standard solution of this compound (for calibration curve and QC samples) or with 50:50 methanol:water (for blank and unknown samples).

  • Add 20 µL of the 1 µg/mL internal standard working solution to all tubes except the blank.

  • Add 430 µL of 50:50 (v/v) methanol:water to each tube.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions This compound: m/z 179.1 → 135.1 (Quantifier), 179.1 → 91.1 (Qualifier)
2-Methoxybenzoic acid (IS): m/z 151.1 → 107.1

Note: The specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation

A full bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[12][13][14] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Linearity Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.[15]
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte or IS.[12]
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).
Expected Quantitative Data
ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Accuracy (% Bias) Within ±10%
Extraction Recovery > 85%

Data Analysis and Reporting

The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is typically generated using a weighted (e.g., 1/x²) linear regression.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma and urine using LC-MS/MS. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with the rationale for key experimental choices, will enable researchers to generate high-quality, reliable data for pharmacokinetic and other related studies. Adherence to the principles of bioanalytical method validation is essential to ensure the integrity and regulatory acceptance of the results.

References

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Application Note: A Comprehensive Protocol for the In Vitro Evaluation of the Anti-Inflammatory Properties of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, chronic or dysregulated inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways are central to the inflammatory cascade, leading to the production of mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3]

2-Propoxybenzoic acid, a derivative of salicylic acid, presents a promising scaffold for the development of novel anti-inflammatory agents. Salicylic acid and its derivatives, most notably acetylsalicylic acid, are well-known for their anti-inflammatory effects, primarily through the inhibition of COX enzymes.[4][5] Recent studies suggest that novel salicylic acid derivatives may offer potent anti-inflammatory activity, potentially by inhibiting COX-2 and modulating NF-κB signaling pathways.[5][6]

This guide provides a comprehensive, validated framework for the in vitro characterization of the anti-inflammatory potential of this compound. The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a systematic evaluation of its effects on key inflammatory markers and pathways.

Experimental Design: A Stepwise Approach

A logical, multi-step approach is essential to build a robust pharmacological profile for a test compound. Our protocol follows a tiered system, moving from broad phenotypic effects to specific molecular targets.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Data Synthesis A Step 1: Cytotoxicity Assessment (MTT Assay) B Step 2: Primary Screening (LPS-Induced NO Production) A->B Determine Non-Toxic Concentrations C Step 3: Target Engagement (Cell-Free COX-2 Inhibition Assay) B->C Confirm Anti-inflammatory Activity D Step 4: Pathway Analysis (Cytokine & NF-κB Assays) C->D Confirm Molecular Target E Comprehensive Anti-inflammatory Profile D->E Integrate Mechanistic Data

Caption: The LPS-induced NF-κB signaling pathway and inflammatory output.

Methodology (Immunofluorescence):

  • Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with this compound (e.g., 50 µM) for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Staining: Block with 1% BSA, then incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nucleus with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: In untreated cells, p65 fluorescence will be primarily cytoplasmic. In LPS-stimulated cells, it will be concentrated in the nucleus. Effective inhibition by this compound will result in the retention of p65 in the cytoplasm, even in the presence of LPS.

Conclusion

This application note provides a robust, multi-faceted protocol to thoroughly evaluate the in vitro anti-inflammatory properties of this compound. By systematically progressing from cytotoxicity to broad functional screening and finally to specific mechanistic assays, researchers can build a comprehensive profile of the compound's activity. The data generated through these protocols will establish its efficacy in suppressing key inflammatory mediators like NO, TNF-α, and IL-6, and elucidate its mechanism of action, likely involving the direct inhibition of COX-2 and potential modulation of the upstream NF-κB signaling pathway.

References

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  • Hu IL-6 Chemiluminescence ELISA Kit. Thermo Fisher Scientific. URL: https://www.thermofisher.com/antibody/product/Hu-IL-6-Chemiluminescence-ELISA-Kit/KHC0061C
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Application Notes & Protocols: 2-Propoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Profile of a Versatile Synthetic Intermediate

2-Propoxybenzoic acid (also known as o-propoxybenzoic acid) is an aromatic carboxylic acid that serves as a valuable intermediate and building block in various fields of organic synthesis.[1] Characterized by a carboxylic acid group and a propoxy substituent at the ortho position of a benzene ring, its structure allows for diverse chemical transformations.[1] While not a reagent for a broad class of general reactions, its utility is pronounced in specialized, high-value applications, particularly in the pharmaceutical industry.[1][2]

This document provides a detailed overview of this compound's primary applications, focusing on its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). It includes insights into the underlying chemical principles and provides a detailed protocol for its most significant synthetic use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2100-31-4[3]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Appearance White to off-white solid or colorless to yellow liquid[1][4]
Melting Point 35 - 37 °C[1]
Boiling Point 207 °C @ 40 mmHg[1]
Solubility Soluble in alcohol, ether, DMSO, Methanol; insoluble in water[5][6][7]

Core Application: Precursor for Amide-Type Local Anesthetics

The most prominent and well-documented use of this compound in organic synthesis is as a critical starting material for the synthesis of amide-type local anesthetics. Its structure is particularly suited for building the core of molecules like Prilocaine . The synthesis leverages the reactivity of the carboxylic acid group for amide bond formation.

The Synthetic Logic: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable condensation reaction that requires high temperatures to drive off water.[8][9] To achieve this transformation under milder, more controlled laboratory conditions, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This "activation" of the carboxyl group is the central principle in this synthetic application.

A common and effective strategy involves a two-step sequence:

  • Conversion to an Acyl Chloride: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride readily reacts with an amine nucleophile to form the desired amide bond, releasing HCl as a byproduct.[9]

This sequence is efficient and forms the basis of the protocol for synthesizing key intermediates from this compound.

Workflow for Amide Synthesis from this compound

The following diagram illustrates the general workflow for converting this compound into a target amide, a key step in the synthesis of many pharmaceutical compounds.

G cluster_start Starting Material cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Coupling 2_PBA This compound Reagent_1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Acyl_Chloride 2-Propoxybenzoyl Chloride (Reactive Intermediate) 2_PBA->Acyl_Chloride Chlorination Reagent_1->Acyl_Chloride Forms acyl chloride Amine Primary or Secondary Amine (R-NH₂) Amide N-Substituted-2-propoxybenzamide (Final Product) Acyl_Chloride->Amide Acylation Amine->Amide Nucleophilic attack

Caption: General workflow for amide synthesis from this compound.

Detailed Protocol: Synthesis of N-(2-methylphenyl)-2-propoxyacetamide (Prilocaine Precursor Analogue)

This protocol details the synthesis of an N-aryl amide from this compound. The procedure is analogous to the initial steps in the synthesis of Prilocaine, demonstrating the key chemical transformations. The synthesis of Prilocaine itself involves further steps, including the reaction of an intermediate with propylamine.[10][11][12]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolar Eq.
This compound2100-31-4180.205.00 g1.0
Thionyl Chloride (SOCl₂)7719-09-7118.973.0 mL (4.9 g)1.5
o-Toluidine95-53-4107.153.2 mL (3.2 g)1.08
Toluene, anhydrous108-88-392.1450 mL-
Triethylamine (Et₃N)121-44-8101.195.0 mL1.3
Dichloromethane (DCM)75-09-284.93100 mL-
1 M HCl (aq)7647-01-036.4650 mL-
Saturated NaHCO₃ (aq)144-55-884.0150 mL-
Brine (Saturated NaCl)7647-14-558.4450 mL-
Anhydrous MgSO₄7487-88-9120.37~5 g-
Step-by-Step Procedure

Part A: Formation of 2-Propoxybenzoyl Chloride

  • Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen/argon), add this compound (5.00 g).

  • Reagent Addition: Add anhydrous toluene (25 mL) to the flask to dissolve the starting material. Slowly add thionyl chloride (3.0 mL) dropwise to the stirring solution at room temperature. Causality Note: Thionyl chloride is added slowly to control the exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2 hours. The progress can be monitored by observing the cessation of gas evolution.

  • Isolation of Intermediate: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-propoxybenzoyl chloride (a yellow-orange oil) is typically used directly in the next step without further purification due to its reactivity. Causality Note: The acyl chloride is moisture-sensitive and prone to hydrolysis back to the carboxylic acid, hence it is not typically isolated for long-term storage.

Part B: Amide Coupling

  • Setup: In a separate 250 mL flask, dissolve o-toluidine (3.2 mL) and triethylamine (5.0 mL) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the acylation, preventing the protonation of the o-toluidine nucleophile and driving the reaction to completion.

  • Acylation: Dissolve the crude 2-propoxybenzoyl chloride from Part A in anhydrous DCM (25 mL). Add this solution dropwise to the cold, stirring amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 25 mL) to remove excess triethylamine and unreacted o-toluidine.

    • Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(2-methylphenyl)-2-propoxyacetamide.

Other Synthetic & Research Applications

While its role as a pharmaceutical intermediate is primary, this compound and its derivatives are utilized in other areas:[1]

  • Agrochemicals: It serves as a building block for certain herbicides and pesticides.[1][2]

  • Material Science: It has been used as a plasticizer in the production of polymers to enhance flexibility.[1]

  • Biochemical Research: As a salicylic acid derivative, it has been investigated for its biological properties, including as an inhibitor of collagen-induced platelet aggregation.[4][7] It is also used in the preparation of inhibitors for enzymes like tyrosinase or hyaluronidase.[4][7]

Safety and Handling

This compound is classified as an irritant.[3]

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3] May cause respiratory irritation.[3]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place (recommended 2-8 °C) in a tightly sealed container.[1][7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the chemical.

References

  • This compound: A Versatile Fine Chemical for Multiple Industries.[Link]
  • This compound | C10H12O3 | CID 539215 - PubChem.[Link]
  • This compound - ChemBK.[Link]
  • peroxybenzoic acid - Organic Syntheses Procedure.[Link]
  • Peroxybenzoic acid - Wikipedia.[Link]
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradi
  • 2-n-Propoxybenzoic acid - ChemBK.[Link]
  • Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems - PMC - NIH.[Link]
  • File:Prilocaine synthesis.svg - Wikipedia.[Link]
  • CN105439887A - Preparation method of prilocaine base - Google P
  • Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride - International Journal of Chemical and Biological Sciences.[Link]
  • Prilezhaev reaction - Wikipedia.[Link]
  • 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem.[Link]
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts.[Link]
  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube.[Link]
  • Amide synthesis by acyl
  • How to produce amide from Benzoic acid and amine directly?
  • 9.
  • Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA - YouTube.[Link]
  • This compound (C007B-403566) - Cenmed.[Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

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Application Note: Stability Profiling of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Forced Degradation and Method Development

Introduction

2-Propoxybenzoic acid is a salicylic acid derivative that serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As with any compound intended for pharmaceutical use, a thorough understanding of its stability profile is a critical regulatory requirement and a fundamental aspect of drug development. Stability studies provide essential evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2]

This application note provides a comprehensive framework for conducting stability studies on this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for forced degradation (stress testing) and the development of a stability-indicating analytical method. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q1A(R2) for stability testing, Q1B for photostability, and Q2(R1) for the validation of analytical procedures.[1][3][4][5]

The primary objective of these studies is to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and establish a validated analytical method capable of separating and quantifying the parent compound from its potential degradation products.[6]

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing robust stability studies and analytical methods.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[7]
Molecular Weight 180.20 g/mol [7]
Appearance White to off-white crystal/solid[1][7]
Melting Point 35-40 °C[2][3][7]
Boiling Point 207 °C @ 40 mmHg[2][3]
Solubility Soluble in alcohol, ether, DMSO, Methanol; Insoluble in water.[2][3][7]
pKa 4.24 @ 20°C[2]

Postulated Degradation Pathways

The chemical structure of this compound, featuring an ether linkage and a carboxylic acid on an aromatic ring, suggests two primary points of susceptibility to degradation. Forced degradation studies are designed to intentionally stress these bonds to identify the resulting products.

  • Acid/Base-Catalyzed Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, which would likely yield salicylic acid and a propyl-containing byproduct (e.g., propanol).[8]

  • Oxidative Degradation: The aromatic ring and the benzylic position of the propoxy group are potential sites for oxidation. This could lead to the formation of hydroxylated derivatives on the ring, similar to the degradation of salicylic acid which can form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[9]

  • Thermal/Photolytic Degradation: High energy input from heat or light could induce decarboxylation or facilitate homolytic cleavage of the ether bond.

G cluster_main This compound Stability cluster_products Potential Degradation Products 2PBA This compound Salicylic_Acid Salicylic Acid + Propanol 2PBA->Salicylic_Acid Acid/Base Hydrolysis Oxidized Hydroxylated Ring Products 2PBA->Oxidized Oxidation (e.g., H₂O₂) Decarboxylated Decarboxylation Product (2-Propoxybenzene) 2PBA->Decarboxylated Thermal/Photolytic Stress

Caption: Potential degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method (HPLC-UV)

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for this purpose.[10]

Rationale for Method Selection
  • Specificity: RP-HPLC provides excellent resolving power to separate the non-polar this compound from potentially more polar degradation products (e.g., salicylic acid, hydroxylated derivatives).

  • Sensitivity & Linearity: The aromatic ring in the molecule acts as a strong chromophore, allowing for sensitive detection by UV absorbance over a wide concentration range.[11]

  • Robustness: The method is highly reproducible and can be standardized across different laboratories.

Protocol: HPLC Method Development and Validation

This protocol outlines the steps to develop and validate a SIM according to ICH Q2(R1) guidelines.[4][11]

Step 1: Initial Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Acetonitrile.

    • The use of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: Begin with a gradient to effectively separate all potential components. A typical starting gradient might be: 40% B to 90% B over 15 minutes.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for this compound using a UV-Vis spectrophotometer or a diode array detector (DAD). A wavelength between 250-280 nm is a likely starting point.

  • Optimization: Adjust the gradient, flow rate (start at 1.0 mL/min), and column temperature (start at 30°C) to achieve a retention time of 5-10 minutes for the parent peak, good resolution (>2) between all peaks, and acceptable peak symmetry (tailing factor < 1.5).

Step 2: Method Validation (as per ICH Q2(R1))

  • Specificity: Analyze stressed (degraded) samples. The method is specific if the peaks for the degradation products are well-resolved from the main this compound peak. Peak purity analysis using a DAD is essential.

  • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 5-150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD between the data sets should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate, ±5°C column temperature) and assess the impact on the results. The results should remain unaffected by minor variations.

ParameterSuggested HPLC Conditions
Instrument HPLC with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 40% B to 90% B over 15 min, hold 5 min, return to initial
Column Temp. 30 °C
Detection DAD, monitor at λ-max (e.g., ~275 nm)
Injection Vol. 10 µL

Forced Degradation Study Protocols

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradation products without destroying the molecule entirely.[6][7][9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Apply Stress Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Apply Stress Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Apply Stress Therm Thermal (80°C, Solid State) Prep->Therm Apply Stress Photo Photolytic (ICH Q1B Conditions) Prep->Photo Apply Stress Sample Sample at Timepoints (e.g., 2, 8, 24, 48h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize/Dilute to Target Concentration Sample->Neutralize HPLC Inject into Validated HPLC-UV System Neutralize->HPLC Data Analyze Data: % Assay, % Degradation, Mass Balance HPLC->Data

Caption: General workflow for forced degradation studies.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[7] Due to its solubility, methanol or a 50:50 mixture of methanol:water is a suitable solvent. For each condition, a control sample (stored at 2-8°C, protected from light) must be prepared and analyzed alongside the stressed samples.

Protocol: Acid Hydrolysis
  • Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Stress Condition: Place the vial in a water bath or oven at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, and 48 hours).

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol: Base Hydrolysis
  • Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Stress Condition: Keep the vial at room temperature (25°C). Basic hydrolysis is often faster than acidic hydrolysis.

  • Sampling: Withdraw aliquots at shorter time points (e.g., 1, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol: Oxidative Degradation
  • Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Stress Condition: Keep the vial at room temperature (25°C), protected from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, and 48 hours).

  • Quenching: There is no universal quenching agent for oxidation. Diluting the sample with the mobile phase immediately before injection is often sufficient to slow the reaction.

  • Analysis: Dilute the sample with the mobile phase for HPLC analysis.

Protocol: Thermal Degradation
  • Preparation: Place a thin layer of solid this compound powder in an open glass vial.

  • Stress Condition: Place the vial in a calibrated oven at 80°C.

  • Sampling: At each time point (e.g., 1, 3, 7 days), remove a vial.

  • Analysis: Accurately weigh a portion of the stressed solid, dissolve it in the solvent (methanol), and dilute to a known concentration for HPLC analysis.

Protocol: Photostability
  • Preparation: Prepare samples of the solid drug substance and a solution (e.g., 0.5 mg/mL in 50:50 methanol:water). Place them in chemically inert, transparent containers.

  • Control: Prepare identical "dark" control samples by wrapping the containers in aluminum foil.

  • Stress Condition: Expose the samples in a calibrated photostability chamber according to ICH Q1B guidelines.[3][12] The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.[13][14]

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by HPLC.

Data Analysis and Interpretation

For each stress condition and time point, the following calculations should be performed:

  • Percent Assay:

    • % Assay = (Area of Stressed Sample / Area of Control Sample) * 100

  • Percent Degradation:

    • % Degradation = 100 - % Assay

  • Mass Balance:

    • Mass Balance (%) = [(Assay % of Parent) + (Sum of % Area of All Degradants)]

    • A mass balance between 95-105% provides confidence that all major degradation products have been detected by the analytical method.

The results from these studies will reveal the intrinsic stability of this compound, its degradation pathways, and validate the specificity of the developed HPLC method, forming a crucial part of the regulatory submission package.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Thakral, S., et al. (2021). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 205, 114323. [Link]
  • ChemBK. (n.d.). 2-n-Propoxybenzoic acid. ChemBK. [Link]
  • PubChem. (n.d.). This compound.
  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. [Link]

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Application Notes and Protocols for 2-Propoxybenzoic Acid in Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxybenzoic acid is an aromatic carboxylic acid that has garnered attention in the agricultural sector for its potential application in herbicide formulations.[1][2] As a derivative of benzoic acid, it falls within the class of synthetic auxin herbicides, a group of compounds that have been instrumental in modern weed management for their selective control of broadleaf weeds in various crops.[3][4] These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in plants leads to supraoptimal auxin concentrations, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible species.[3][5]

This guide provides a comprehensive overview of this compound's mechanism of action, detailed protocols for its synthesis and herbicidal activity screening, and insights into its structure-activity relationship, offering a valuable resource for researchers engaged in the development of new herbicidal agents.

I. Mechanism of Action: A Synthetic Auxin

The herbicidal activity of this compound stems from its function as a synthetic auxin.[6][7] At the molecular level, it disrupts the normal hormonal balance in plants, leading to a cascade of physiological and morphological aberrations.

The Auxin Signaling Pathway and its Disruption:

In sensitive dicot plants, natural auxins like IAA regulate numerous growth and developmental processes.[8] Synthetic auxins, including this compound, hijack this signaling pathway. The key steps are as follows:

  • Perception: this compound is recognized by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[5]

  • Complex Formation: The binding of the synthetic auxin promotes the formation of a complex between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination and Degradation: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[5]

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes.

  • Uncontrolled Growth: The subsequent overexpression of these genes leads to a host of detrimental effects, including epinastic growth (downward bending of leaves), stem twisting, and ultimately, cell death.[3][6]

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Complexes with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_repressed ARF (Repressed) Aux_IAA->ARF_repressed Represses SCF->Aux_IAA Targets for Ubiquitination ARF_active ARF (Active) ARF_repressed->ARF_active Activation by Repressor Degradation Auxin_Genes Auxin Response Genes ARF_active->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Death Auxin_Genes->Uncontrolled_Growth Leads to caption Figure 1: Disruption of the auxin signaling pathway by this compound. Synthesis_Workflow Start Start Materials: - Salicylic Acid - Ethanol - Sulfuric Acid Step1 Step 1: Esterification - Reflux with H2SO4 catalyst - Workup and purification Start->Step1 Intermediate Intermediate: Ethyl Salicylate Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis - Reaction with 1-iodopropane  in the presence of a base (e.g., K2CO3) - Reflux in a suitable solvent (e.g., acetone) Intermediate->Step2 Intermediate2 Intermediate: Ethyl 2-propoxybenzoate Step2->Intermediate2 Step3 Step 3: Hydrolysis - Basic hydrolysis (e.g., NaOH) - Acidification (e.g., HCl) Intermediate2->Step3 Final_Product Final Product: This compound Step3->Final_Product Purification Purification and Characterization - Recrystallization - NMR, IR, Mass Spectrometry Final_Product->Purification caption Figure 2: Workflow for the synthesis of this compound.

Figure 2: Workflow for the synthesis of this compound.

Protocol:

Step 1: Synthesis of Ethyl Salicylate

  • To a round-bottom flask, add salicylic acid (1 equivalent), absolute ethanol (excess, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl salicylate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of Ethyl 2-propoxybenzoate

  • In a round-bottom flask, dissolve ethyl salicylate (1 equivalent) in a dry polar aprotic solvent such as acetone or DMF.

  • Add anhydrous potassium carbonate (1.5-2 equivalents) and 1-iodopropane (1.2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • The resulting crude ethyl 2-propoxybenzoate can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the crude ethyl 2-propoxybenzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

III. Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of benzoic acid derivatives is intricately linked to their molecular structure. [9]Understanding these relationships is crucial for the rational design of more potent and selective herbicides.

Key Structural Features for Auxin-like Activity:

  • Carboxylic Acid Group: The presence of a carboxylic acid group is essential for auxin-like activity. [5]At physiological pH, this group is deprotonated, carrying a negative charge that is crucial for binding to the auxin receptor.

  • Aromatic Ring: The planar aromatic ring system provides a hydrophobic scaffold that interacts with the receptor's binding pocket. [5]* Spatial Relationship: The distance and orientation between the carboxylic acid group and the aromatic ring are critical for proper binding and subsequent biological response.

Influence of the Propoxy Group:

The 2-propoxy group in this compound plays a significant role in modulating its properties:

  • Lipophilicity: The propoxy group increases the lipophilicity of the molecule compared to its parent compound, salicylic acid. This can enhance its ability to penetrate the plant cuticle and cell membranes, leading to improved uptake and translocation.

  • Steric and Electronic Effects: The position and size of the alkoxy group can influence the molecule's conformation and electronic distribution, thereby affecting its binding affinity to the auxin receptor.

SAR_Concept Molecule This compound Carboxyl Carboxylic Acid Group (-COOH) Molecule->Carboxyl Aromatic Aromatic Ring Molecule->Aromatic Propoxy 2-Propoxy Group (-OCH2CH2CH3) Molecule->Propoxy Receptor Auxin Receptor Binding Pocket Carboxyl->Receptor Essential for Binding (Negative Charge) Aromatic->Receptor Hydrophobic Interaction Activity Herbicidal Activity Propoxy->Activity Modulates: - Lipophilicity (Uptake) - Receptor Affinity caption Figure 3: Key structural features of this compound for herbicidal activity.

Figure 3: Key structural features of this compound for herbicidal activity.

IV. Protocol for Herbicidal Activity Screening

This protocol outlines a basic method for evaluating the post-emergence herbicidal efficacy of this compound on a target weed species and a non-target crop species in a controlled environment.

Materials and Methods:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., acetone) and diluted to the desired concentrations with water containing a surfactant (e.g., Tween 20).

  • Plant Species:

    • Target Weed: A common broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed).

    • Non-Target Crop: A grass crop (e.g., Zea mays - corn or Triticum aestivum - wheat).

  • Growth Conditions: Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

Experimental Procedure:

  • Plant Propagation: Sow seeds of the target and non-target species in pots filled with a standard potting mix. Grow the plants until they reach the 2-4 true leaf stage.

  • Treatment Application: Prepare a series of dilutions of the this compound test solution. Apply the solutions as a foliar spray to the plants, ensuring uniform coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

  • Evaluation:

    • Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Symptoms to look for include leaf curling, stem twisting, chlorosis, and necrosis.

    • At the end of the experiment, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth compared to the negative control. Determine the GR₅₀ (the concentration of herbicide required to cause a 50% reduction in plant growth) for each species.

Data Presentation:

The results can be summarized in a table for easy comparison.

Treatment Concentration (ppm)Target Weed (% Growth Inhibition)Non-Target Crop (% Growth Inhibition)
0 (Control)00
10
50
100
200
Positive Control

Conclusion

This compound represents a promising scaffold for the development of new synthetic auxin herbicides. Its mechanism of action is well-understood, and its synthesis is achievable through standard organic chemistry techniques. By leveraging insights from structure-activity relationships, researchers can further optimize the herbicidal properties of this compound and its analogs, potentially leading to the discovery of novel and effective weed management solutions. The protocols provided herein offer a solid foundation for initiating research into the herbicidal applications of this compound.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
  • Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action.
  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action.
  • The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fine Chemical for Multiple Industries.
  • Fuson, R. C., & Horning, E. C. (1941). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of the American Chemical Society, 63(10), 2750-2751. [Link]
  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action.
  • Google Patents. (n.d.). Herbicide compound in acid form and acidifying agent.
  • ResearchGate. (2021). Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2020).
  • PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary.
  • Justia Patents. (2013). Herbicide formulation.
  • European Patent Office. (n.d.). FUNGICIDAL COMPOSITIONS - Patent 3240415.
  • National Center for Biotechnology Information. (1996). Overview of herbicide mechanisms of action. [Link]
  • Justia Patents. (2021). Herbicidal mixtures.
  • ResearchGate. (2014). Development of herbicides after 1945. [Link]
  • MDPI. (2020).
  • Google Patents. (n.d.). Synthesis method of 2-ethoxybenzoic acid compound.
  • Scientific Research Publishing. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
  • Justia Patents. (2018). Herbicide formulations.
  • Weed Science Society of America. (n.d.). HERBICIDE MODE OF ACTION TABLE.
  • ResearchGate. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]
  • PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Industrial Significance of 2-Propoxybenzoic Acid

This compound is a key salicylic acid derivative that serves as a vital intermediate in the pharmaceutical and chemical industries.[1][2][3] Its structural framework is integral to the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[3][4][5] Notably, it is a critical starting material for Sildenafil, a widely used medication.[1] The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including maintaining high yield and purity, ensuring process safety, managing costs, and minimizing environmental impact.

This guide provides a comprehensive overview of scalable synthesis methods for this compound, focusing on robust and efficient protocols suitable for scale-up. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer detailed, step-by-step protocols, and discuss critical parameters for process optimization and control.

Strategic Approach to Scalable Synthesis: The Williamson Ether Synthesis

For the industrial production of this compound, the Williamson ether synthesis stands out as the most robust and widely adopted method.[6][7] This reaction forms an ether from an organohalide and an alkoxide, proceeding via a reliable S(_N)2 mechanism.[8][9] The primary route involves the O-alkylation of a salicylic acid precursor with a propyl halide.

There are two main variations of this approach:

  • Direct Alkylation of Salicylic Acid: Using salicylic acid as the starting material.

  • Alkylation of a Salicylate Ester: Using an ester, such as methyl salicylate (oil of wintergreen), followed by hydrolysis.[1][10]

While both are viable, starting with methyl salicylate often provides a cleaner reaction, as the ester is less prone to side reactions compared to the free acid under basic conditions. The subsequent hydrolysis step is typically high-yielding and straightforward.[10]

For large-scale operations, optimizing this S(_N)2 reaction to maximize throughput and minimize waste is paramount. A key technology to achieve this is Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile), often leading to faster reactions, milder conditions, and reduced need for expensive, anhydrous solvents.[11][12][13][14]

Logical Workflow for Scalable Synthesis

The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound on a larger scale.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Quality Control A Starting Material Selection (Methyl Salicylate) B Base & Solvent Addition (e.g., NaOH, Toluene) A->B C Phase-Transfer Catalyst (e.g., TBAB) B->C D Propylating Agent Addition (1-Bromopropane) C->D E Controlled Reaction (Heating & Monitoring) D->E F Ester Hydrolysis (Aqueous NaOH) E->F Reaction Complete G Phase Separation F->G H Acidification (e.g., HCl) G->H I Crystallization H->I J Filtration & Drying I->J K Purity Analysis (HPLC, Melting Point) J->K Purified Solid L Final Product: High-Purity this compound K->L

Caption: Scalable synthesis workflow for this compound.

In-Depth Analysis of Key Synthesis Methodologies

Mechanism: Williamson Ether Synthesis via Phase-Transfer Catalysis

The synthesis proceeds in two core chemical transformations: O-alkylation followed by ester hydrolysis. The use of a phase-transfer catalyst is crucial for enabling the initial alkylation efficiently in a biphasic system.

  • Deprotonation: Sodium hydroxide in the aqueous phase deprotonates the hydroxyl group of methyl salicylate, forming the sodium phenoxide salt, which is primarily soluble in the aqueous phase.

  • Ion-Pair Extraction: The quaternary ammonium salt (Q⁺X⁻), our phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB), exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the liquid-liquid interface. The resulting lipophilic ion pair [Q⁺ArO⁻] is extracted into the organic phase.

  • S(_N)2 Nucleophilic Attack: In the organic phase (e.g., Toluene), the "naked" and highly reactive phenoxide anion attacks the primary alkyl halide (1-bromopropane), displacing the bromide ion and forming the desired ether, methyl 2-propoxybenzoate. The catalyst is regenerated as [Q⁺Br⁻] and returns to the aqueous phase to repeat the cycle.

  • Hydrolysis: After the alkylation is complete, the resulting ester is hydrolyzed under basic conditions to yield the sodium salt of this compound, which is then acidified to precipitate the final product.

G cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) ArOH Methyl Salicylate (ArOH) ArONa Sodium Phenoxide (ArO⁻ Na⁺) ArOH->ArONa Deprotonation NaOH NaOH QOAr [Q⁺ ArO⁻] (Extracted Ion Pair) ArONa->QOAr Ion Exchange & Extraction QBr_aq Catalyst (Q⁺ Br⁻) RBr 1-Bromopropane (R-Br) Product Methyl 2-Propoxybenzoate (ArOR) QBr_org Catalyst (Q⁺ Br⁻) QBr_org->QBr_aq Catalyst Regeneration QOAr->Product SN2 Attack

Caption: Mechanism of Phase-Transfer Catalysis in Williamson ether synthesis.

Parameter Optimization for Scale-Up

When scaling up the synthesis, careful control over reaction parameters is essential for safety, yield, and purity.

ParameterLaboratory Scale (Guideline)Pilot / Industrial Scale ConsiderationsRationale & Justification
Starting Material Methyl Salicylate (1.0 eq)Methyl Salicylate (1.0 eq)High purity, good solubility in organic solvents, avoids side reactions of the carboxylic acid group.
Propylating Agent 1-Bromopropane (1.2-1.5 eq)1-Bromopropane (1.1-1.3 eq)A primary halide is essential for an efficient S(_N)2 reaction.[7][9] A slight excess drives the reaction to completion, but a large excess is costly and complicates purification.
Base 50% aq. NaOH (2.0-3.0 eq)30-50% aq. NaOH (2.0-2.5 eq)Sufficient base is needed for both the initial deprotonation and the subsequent hydrolysis. Concentration is a balance between reaction rate and managing exotherms.
Solvent Dichloromethane / TolueneTolueneToluene is preferred for scale-up due to its higher boiling point (allowing for higher reaction temperatures), lower toxicity compared to chlorinated solvents, and ease of recovery.
Catalyst TBAB (1-5 mol%)TBAB or Aliquat® 336 (0.5-2 mol%)TBAB is effective and common.[14] Aliquat® 336 can be more robust at higher temperatures. Catalyst loading is minimized to reduce cost and purification burden.[13]
Temperature 60-90 °C80-110 °CHigher temperatures increase the reaction rate. The temperature must be carefully controlled below the boiling point of the solvent to prevent pressure buildup and ensure safety.
Reaction Time 4-8 hours4-12 hours (Monitored)Progress should be monitored by an appropriate analytical technique (e.g., GC or HPLC) to determine the endpoint accurately, avoiding byproduct formation from prolonged heating.

Detailed Experimental Protocols

Safety Precaution: This procedure involves corrosive bases, irritant chemicals, and flammable solvents. All operations must be conducted in a well-ventilated area (fume hood or dedicated chemical reactor) with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1] A thorough risk assessment should be performed before commencing any scale-up operation.

Protocol 1: Pilot-Scale Synthesis of this compound (Target: ~1.5 kg)

Equipment:

  • 20 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and addition funnel.

  • Heating/cooling circulator for the reactor jacket.

  • Large separatory funnel or vessel for phase separation.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Reagents:

  • Methyl Salicylate: 1.52 kg (10.0 mol)

  • 1-Bromopropane: 1.48 kg (12.0 mol)

  • Sodium Hydroxide (50% w/w aqueous solution): 2.0 kg (25.0 mol)

  • Tetrabutylammonium Bromide (TBAB): 64.5 g (0.2 mol, 2 mol%)

  • Toluene: 8 L

  • Concentrated Hydrochloric Acid (~37%): As needed (~2.5 L)

  • Deionized Water

Procedure:

Part A: O-Alkylation

  • Reactor Setup: Charge the 20 L reactor with methyl salicylate (1.52 kg), toluene (8 L), and TBAB (64.5 g).

  • Initial Mixing: Begin stirring the mixture at 150-200 RPM to ensure homogeneity.

  • Base Addition: Carefully add the 50% sodium hydroxide solution (2.0 kg) to the reactor. An initial exotherm may be observed; use the cooling jacket if necessary to maintain the temperature below 40 °C.

  • Propylating Agent Addition: Slowly add the 1-bromopropane (1.48 kg) via the addition funnel over 60-90 minutes. The reaction is exothermic; control the addition rate to maintain the internal temperature between 50-60 °C.

  • Reaction: After the addition is complete, heat the reactor jacket to bring the internal temperature to 85-90 °C. Maintain this temperature with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching, and analyzing by GC or TLC to confirm the disappearance of methyl salicylate.

Part B: Hydrolysis and Work-up 7. Hydrolysis: Once the alkylation is complete, increase the reactor temperature to reflux (~100-105 °C) to perform the in-situ hydrolysis of the intermediate ester. Maintain reflux for 2-4 hours until the hydrolysis is complete (monitor by GC/TLC). 8. Cooling & Phase Separation: Cool the reaction mixture to 60-70 °C. Stop the stirrer and allow the phases to separate. The upper organic layer contains toluene and byproducts, while the lower aqueous layer contains the sodium salt of the product (sodium 2-propoxybenzoate). 9. Aqueous Extraction: Drain the lower aqueous layer into a separate suitable vessel. Add 2 L of fresh water to the toluene layer in the reactor, stir for 15 minutes, allow to separate, and combine this aqueous wash with the initial aqueous layer. This ensures complete recovery of the product salt.

Part C: Precipitation and Purification 10. Acidification: Cool the combined aqueous layers to below 25 °C in a vessel equipped with good stirring. Slowly and carefully add concentrated HCl. The product will begin to precipitate as a white solid. Monitor the pH, adding acid until the pH is approximately 2-3.[6] This step is highly exothermic and releases fumes; ensure adequate cooling and ventilation. 11. Crystallization: Stir the resulting slurry for 1-2 hours at 10-15 °C to ensure complete crystallization. 12. Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L) to remove residual salts and acid. 13. Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Outcome:

  • Yield: 1.44 - 1.62 kg (80-90% of theoretical)

  • Appearance: White to off-white crystalline solid.[2]

  • Purity: >99% by HPLC.

References

  • ChemBK. (2024). This compound.
  • ChemicalBook. (2023). This compound | 2100-31-4.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.
  • Chem-Impex. (n.d.). This compound.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Gouverneur Research Group. (n.d.). Method Development and Catalysis. Retrieved from Véronique Gouverneur Research Group.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fine Chemical for Multiple Industries.
  • Semantic Scholar. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound for Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). This compound CAS#: 2100-31-4.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Propoxynaphthalene via Phase-Transfer Catalysis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Synthesis of 2-Propoxynaphthalene.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
  • BenchChem. (2025). methods for removing impurities from crude benzoic acid samples.
  • RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid.
  • PMC, National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As a versatile intermediate in the pharmaceutical and chemical industries, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution (SN2) of a propyl halide by a phenoxide ion.[5][6] The synthesis can be approached in two primary ways:

  • Direct Alkylation of Salicylic Acid: This involves deprotonating the phenolic hydroxyl group of salicylic acid with a base, followed by reaction with a propyl halide. However, this route risks a side reaction where the carboxylic acid is also alkylated, forming the propyl ester.

  • Ester Protection Route: A more controlled and often higher-yielding approach involves first protecting the carboxylic acid, typically as a methyl or ethyl ester (e.g., using methyl salicylate as the starting material).[7] The phenolic hydroxyl group is then alkylated, and the final step is the hydrolysis of the ester to yield the desired this compound.[8][9] This route prevents the formation of unwanted ester byproducts.[8][9]

Q2: What is the general reaction mechanism I should understand?

The core of the synthesis is the SN2 mechanism.[3][6] It proceeds in two key steps:

  • Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of the salicylic acid derivative, creating a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic primary carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane). This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the ether linkage.[3][5]

Q3: Which propyl halide should I use: 1-iodopropane, 1-bromopropane, or 1-chloropropane?

The choice of halide significantly impacts the reaction rate. The SN2 reaction rate depends on the leaving group's ability, which follows the trend: I⁻ > Br⁻ > Cl⁻. Therefore, 1-iodopropane is the most reactive and will generally give the fastest reaction. However, it is also the most expensive. 1-bromopropane offers a good balance of reactivity and cost and is commonly used.[7] 1-chloropropane is the least reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times), which can increase the likelihood of side reactions.

Optimizing Your Synthesis: A Deep Dive

Successful synthesis hinges on the careful selection of reagents and conditions to maximize the desired O-alkylation pathway while minimizing competing side reactions.[10]

Choosing the Right Base and Solvent System

The base and solvent work in concert to facilitate the reaction. The primary goal is to efficiently generate the phenoxide nucleophile without promoting elimination (E2) side reactions of the alkyl halide.

  • Bases: For aryl ether synthesis, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[11] They are strong enough to deprotonate the phenol but are not excessively harsh, which can help prevent side reactions. Stronger bases like sodium hydride (NaH) or sodium ethoxide can also be used but increase the risk of the E2 elimination side reaction.[7][11]

  • Solvents: Polar aprotic solvents are ideal for SN2 reactions because they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[11] Recommended solvents include Dimethylformamide (DMF), Acetone, or Acetonitrile.

The table below summarizes recommended starting conditions.

ParameterRecommended ConditionRationale & Expert Insight
Starting Material Methyl SalicylateProtects the carboxylic acid, preventing side reactions and leading to a cleaner product profile and higher yield.[7]
Alkylating Agent 1-Bromopropane (1.1 - 1.5 eq.)Good balance of reactivity and cost. A slight excess ensures the complete consumption of the salicylate.
Base Potassium Carbonate (K₂CO₃, ≥ 2.0 eq.)A solid, non-hygroscopic base that is effective and easy to handle.[4] It also acts as a scavenger for the HBr byproduct.
Solvent Acetone or DMFBoth are excellent polar aprotic solvents that promote the SN2 reaction.[11] Acetone has a lower boiling point, making it easier to remove post-reaction.
Temperature 50-60 °C (Reflux for Acetone)Provides sufficient energy to overcome the activation barrier without significantly promoting the E2 elimination side reaction.[12]
Reaction Time 8-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

Troubleshooting Guide: When Things Go Wrong

Even with an optimized protocol, issues can arise. This section addresses the most common problems in a direct question-and-answer format.

Q: My yield is very low. What are the likely causes?

A low yield is the most common complaint. Systematically investigate the following possibilities.

  • Cause 1: Incomplete Deprotonation. Your base may be weak, wet, or insufficient in quantity. Potassium carbonate can be hygroscopic; ensure it is freshly opened or dried in an oven before use. Use at least two equivalents to drive the reaction forward.

  • Cause 2: Inactive Alkyl Halide. Alkyl halides can degrade over time. Use a freshly opened bottle or distill the alkyl halide before use.

  • Cause 3: Sub-optimal Temperature. If the temperature is too low, the reaction rate will be impractically slow. Ensure your reaction is being heated and stirred effectively.

  • Cause 4: Competing Elimination Reaction. If your reaction mixture turns dark or you notice gas evolution, it could indicate the E2 elimination of your propyl halide to form propene gas. This is favored by excessively high temperatures or the use of overly strong/sterically hindered bases.[5][6]

Q: My final product is impure. I see multiple spots on my TLC plate. What are they?

Impurity is often due to side reactions or incomplete reactions. The diagram below illustrates a decision-making workflow for diagnosing these issues.

G cluster_part1 Part 1: Ether Formation cluster_part2 Part 2: Hydrolysis & Purification A 1. Combine Methyl Salicylate, K₂CO₃, and Acetone B 2. Add 1-Bromopropane A->B C 3. Reflux for 12-16h (Monitor by TLC) B->C D 4. Filter & Evaporate Solvent C->D E 5. Add 10% Aqueous KOH to Crude Product D->E Crude Methyl 2-propoxybenzoate F 6. Reflux for 4-6h E->F G 7. Cool & Acidify with HCl to pH 2 F->G H 8. Filter & Recrystallize G->H I I H->I Pure this compound

Sources

Technical Support Center: Synthesis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-propoxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this versatile fine chemical. As a key intermediate in the pharmaceutical and chemical industries, understanding the nuances of its synthesis and potential impurities is crucial for successful outcomes.[1][2] This document, structured in a practical question-and-answer format, offers expert insights into common challenges, helping you navigate your experimental work with confidence.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. This synthesis is typically an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] To troubleshoot, consider the following:

  • Incomplete Deprotonation: The phenolic hydroxyl group of your starting material (e.g., salicylic acid or its ester) must be fully deprotonated to form the nucleophilic phenoxide. Using a weak base or an insufficient amount can lead to unreacted starting material.

    • Solution: Employ a strong base like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide.[3][5] Ensure you use at least a stoichiometric equivalent of the base. If using a milder base like potassium carbonate (K₂CO₃), the reaction may require more forcing conditions (higher temperature, longer reaction time) and a polar aprotic solvent like DMF or acetonitrile to be effective.

  • Competing Elimination Reaction (E2): While less common with primary alkyl halides like propyl bromide or iodide, the E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures, leading to the formation of propene gas and unreacted phenoxide.[5][6]

    • Solution: Maintain a moderate reaction temperature. The optimal temperature will depend on your specific solvent and base combination. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete.

  • Purity of Reagents: The purity of your starting materials and reagents is critical. Moisture in the solvent or starting alcohol can quench the strong base, reducing the concentration of the active nucleophile.

    • Solution: Use anhydrous solvents and ensure your starting alcohol is dry. Handle strong bases like NaH under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Leaving Group: The nature of the leaving group on the propyl halide affects the reaction rate.

    • Solution: Propyl iodide is generally more reactive than propyl bromide, which is more reactive than propyl chloride, due to the better leaving group ability of iodide.[3] Using propyl iodide can often improve reaction rates and yields.

Question 2: My final product is contaminated with the starting material (salicylic acid or its ester). How can I effectively remove it?

Answer: The presence of unreacted starting material is a common issue. Here’s how to address it based on your starting material:

  • Starting from Salicylic Acid: If you started with salicylic acid, both your product (this compound) and the starting material are carboxylic acids.

    • Purification Strategy: Separation can be challenging due to similar acidic properties. Recrystallization is often the most effective method. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) can be effective. The difference in polarity between the starting material and the product due to the propoxy group can be exploited.

  • Starting from an Ester of Salicylic Acid (e.g., Methyl Salicylate): If you began with an ester and your final step is hydrolysis, incomplete hydrolysis will leave the ester of this compound in your product.

    • Purification Strategy:

      • Ensure Complete Hydrolysis: Before workup, ensure the hydrolysis step has gone to completion. You can monitor this by TLC. If necessary, extend the reaction time or use a higher concentration of the base (e.g., NaOH or KOH).

      • Extraction: During the workup, after acidification, you can perform a liquid-liquid extraction. The desired carboxylic acid product will be more soluble in an aqueous basic solution (like sodium bicarbonate) than the less polar ester impurity. You can extract the product into the aqueous basic layer, wash the organic layer to remove the ester, and then re-acidify the aqueous layer to precipitate your pure product.

Question 3: I see an unexpected byproduct on my TLC/LC-MS that I can't identify. What are the possibilities?

Answer: Besides unreacted starting material, several side reactions can lead to byproducts:

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to propyl-substituted salicylic acid derivatives.[5]

    • How to Identify: These byproducts will have the same mass as your desired product but different chromatographic and spectroscopic properties. 2D NMR techniques can help confirm the position of the propyl group.

    • How to Minimize: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Formation of Dipropyl Ether: If your propyl halide reacts with any residual propanol (if used as a solvent or present as an impurity), it can form dipropyl ether via a Williamson ether synthesis.

    • How to Identify: This is a volatile, non-acidic byproduct that can often be removed during solvent evaporation or by distillation if your product is a solid. It will be visible on TLC as a non-polar spot.

  • Esterification Byproduct: If your synthesis starts with salicylic acid and uses an alcohol like ethanol as a solvent with an acid catalyst in an initial step, you could form the ethyl ester.[7] If this ester is not fully hydrolyzed, it will be an impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method is the Williamson ether synthesis.[4] A common approach involves using methyl salicylate as the starting material, which is reacted with a propyl halide (like bromopropane) in the presence of a base (such as sodium ethoxide or potassium carbonate).[8] The resulting methyl 2-propoxybenzoate is then hydrolyzed to yield this compound.[8] This route is often preferred as it can be more efficient and avoid some of the separation challenges associated with starting directly from salicylic acid.[7][9]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety measures are important:

  • Handling Strong Bases: Reagents like sodium hydride (NaH) and potassium hydride (KH) are highly reactive and flammable, especially in the presence of moisture. They should be handled under an inert atmosphere in a fume hood.[3][5]

  • Solvent Hazards: Many organic solvents used are flammable and should be kept away from ignition sources.[10]

  • Corrosive Reagents: Strong acids and bases (like HCl, NaOH, KOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Irritants: this compound itself is irritating to the eyes, respiratory system, and skin.[8][11] Alkyl halides can also be irritants and lachrymators.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure: Spot the reaction mixture alongside your starting material(s) on a TLC plate.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new spot for your product appear. The product, being an ether, will likely have a different polarity and thus a different Rf value than the starting phenolic compound.

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a white crystalline solid. It is soluble in alcohol and ether but insoluble in water.[8][11] Its melting point is around 40°C, and its boiling point is 205-207°C at 5320 Pa.[8][11]

Data Presentation: Common Byproducts in this compound Synthesis

Byproduct NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Reason for Formation
Salicylic AcidC₇H₆O₃138.12Unreacted starting material
Methyl SalicylateC₈H₈O₃152.15Unreacted starting material
Methyl 2-propoxybenzoateC₁₁H₁₄O₃194.23Incomplete hydrolysis of the ester intermediate
C-Alkylated Salicylic AcidC₁₀H₁₂O₃180.20Side reaction of the phenoxide at the aromatic ring
Dipropyl EtherC₆H₁₄O102.17Reaction of propyl halide with propanol

Experimental Protocols

Generalized Protocol for Williamson Ether Synthesis of this compound from Methyl Salicylate

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF).

  • Base Addition: Add a base (e.g., potassium carbonate, 1.5-2.0 eq) to the solution.

  • Alkyl Halide Addition: Add propyl iodide or propyl bromide (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up (Ester Isolation): After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure to obtain crude methyl 2-propoxybenzoate.

  • Hydrolysis: To the crude ester, add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH). Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The this compound will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualization: Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_main Main Synthesis Pathway cluster_side Side Reactions SM Salicylic Acid / Methyl Salicylate Phenoxide Phenoxide Intermediate SM->Phenoxide Base Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Product This compound Phenoxide->Product + Propyl Halide (SN2) C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated + Propyl Halide (C-Alkylation) Propene Propene (E2 byproduct) Phenoxide->Propene + Propyl Halide (E2) PropylHalide Propyl Halide

Caption: Main reaction pathway and common side reactions in the synthesis of this compound.

References

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). National Bureau of Standards.
  • This compound | 2100-31-4. (2025). ChemicalBook.
  • Brauer, G. M., White, E. E., & Moshonas, M. G. (1958). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of the American Chemical Society, 80(23), 6462–6463.
  • 2-n-Propoxybenzoic acid. (2024). ChemBK.
  • Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. (2025). Benchchem.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • This compound. (n.d.). Chem-Impex.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • Williamson Ether Synthesis. (2018). YouTube.
  • This compound: A Versatile Fine Chemical for Multiple Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). PubChem.
  • Product of Williamson Synthesis. (2017). Chemistry Stack Exchange.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • This compound. (2024). ChemBK.

Sources

Technical Support Center: Purification of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-Propoxybenzoic acid (CAS No. 2100-31-4). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably anti-inflammatory agents and sildenafil, as well as in the agrochemical and cosmetic industries.[1][2][3]

Achieving high purity is critical for these applications, yet the unique physicochemical properties of this compound present specific challenges during purification. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you optimize your purification workflows, improve yield, and achieve the desired product quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound that are crucial for designing an effective purification strategy.

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the physical and chemical properties of this compound is the first step in troubleshooting purification issues. Its low melting point, in particular, is a critical factor that influences the choice of methods and conditions.

Table 1: Physicochemical Properties of this compound

Property Value Significance for Purification Source(s)
Molecular Formula C₁₀H₁₂O₃ - [4]
Molecular Weight 180.2 g/mol Essential for calculating molarity and reaction stoichiometry. [2][5]
Appearance White to off-white solid or crystal. Visual indicator of purity; discoloration may suggest impurities. [1][2]
Melting Point 35-37 °C (can be up to 40°C) Critical Challenge : The low melting point increases the risk of the compound "oiling out" during recrystallization if not cooled properly. [2][4][6]
Boiling Point ~207 °C at 40 mmHg High boiling point allows for removal of volatile solvents under vacuum without significant product loss. [4][6]
Solubility Soluble in methanol, DMSO, alcohol, and ether; insoluble in water. Dictates the choice of solvents for recrystallization, chromatography, and extraction. The difference in solubility between hot and cold solvents is key for recrystallization. [1][6]

| pKa | 4.24 at 20°C | As a carboxylic acid, its solubility can be manipulated with pH. It is soluble in basic aqueous solutions (as the carboxylate salt) and will precipitate upon acidification. This is useful for extractive purification. |[1][4] |

Q2: What are the most common impurities found in crude this compound?

Impurities typically stem from the synthetic route used. The most common synthesis involves the Williamson ether synthesis using salicylic acid or its methyl ester (methyl salicylate) and a propyl halide (e.g., bromopropane).[1]

Common process-related impurities may include:

  • Unreacted Starting Materials: Salicylic acid or methyl salicylate.

  • Isomeric Byproducts: 4-Propoxybenzoic acid, if the starting material contained para-isomers.

  • Related Synthetic Impurities: In the synthesis of related compounds like proparacaine, impurities such as 3-nitro-4-propoxybenzoic acid have been identified, highlighting the potential for side-reaction products depending on the specific synthetic conditions.[7]

  • Residual Solvents: Solvents used in the reaction or initial workup, such as acetone or ethanol.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a pH modifier like formic or phosphoric acid is a typical starting point.[7][8] Purity levels of ≥99.5% are often reported for commercial grades using HPLC.[2]

  • Gas Chromatography (GC): Suitable for assessing purity, especially for volatile impurities, though derivatization may be needed for the carboxylic acid.[9]

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 35-37°C) is a good indicator of high purity.[2][4] A broad or depressed melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1%).

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Q4: My this compound is "oiling out" instead of crystallizing during recrystallization. What's causing this and how can I fix it?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Given this compound's low melting point (35-40°C), this is a very common challenge.[2][6] The compound separates as a liquid phase instead of forming a crystalline lattice.

Solutions:

  • Promote Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, which encourages the formation of crystal nucleation sites.[10][11] Insulating the flask can further slow the cooling rate.

  • Add More Solvent: The saturation temperature may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Induce Crystallization: If crystals are slow to form as the solution approaches room temperature, use techniques to induce crystallization before the temperature drops further:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[11]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with solvent systems where the compound has slightly lower solubility, which can lower the saturation temperature. (See Table 2).

Q5: The yield from my recrystallization is very low. What are the possible reasons and solutions?

Causality: Low yield is often a result of using too much solvent, premature crystallization during filtration, or washing with a solvent that is too warm.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Adding solvent in small portions and allowing time for dissolution between additions is crucial.[10]

  • Preheat the Filtration Apparatus: During hot gravity filtration to remove insoluble impurities, use a pre-heated funnel to prevent the product from crystallizing prematurely on the filter paper.[12]

  • Concentrate the Filtrate: If you suspect too much solvent was used, you can gently evaporate some of the solvent from the filtrate and then attempt the cooling and crystallization process again.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[10] The solvent should be cold to minimize redissolving the purified product.

Q6: My final product has a low melting point and appears wet. How can I effectively remove residual solvent?

Causality: The crystalline structure can trap solvent molecules. Due to the low melting point, aggressive heating to remove the solvent can melt the product.

Solutions:

  • Prolonged Air Drying: After vacuum filtration, break up the filter cake and spread the crystals on a watch glass to air dry.

  • High Vacuum Drying: Place the product in a vacuum oven at room temperature. A high vacuum is very effective at removing residual solvents without the need for heat.

  • Use a Desiccator: Storing the product in a desiccator under vacuum with a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) can also effectively remove trapped solvent.

Chromatography Issues
Q7: I'm seeing co-elution of an impurity with my product during column chromatography. How can I improve separation?

Causality: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase and solubility in the mobile phase. This is common with structurally similar impurities like isomers or unreacted starting materials (e.g., salicylic acid).

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If using normal-phase chromatography (e.g., silica gel), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of all polar compounds and may improve separation.

    • Use a Gradient: Start with a low-polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with close retention factors (Rf).[13]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. For acidic compounds like this compound, an acidic or neutral alumina column might offer different selectivity compared to silica gel.

  • Employ Orthogonal Methods: Consider a different chromatographic technique. If reversed-phase HPLC shows good separation analytically, scaling up to preparative reversed-phase chromatography could be a viable, albeit more expensive, option.[13][14]

General Purity Issues
Q8: After purification, my product is still not meeting the required purity specifications (>99.5%). What are the next steps?

Causality: A single purification technique may be insufficient to remove all impurities, especially those present in significant quantities or with very similar properties to the product.

Solutions:

  • Sequential Purification: Employ a second, orthogonal purification method.

    • Acid-Base Extraction followed by Recrystallization: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate the pure acid, which can be collected and further purified by recrystallization.

    • Chromatography followed by Recrystallization: Use column chromatography to remove the bulk of impurities, then recrystallize the pooled, clean fractions to achieve the final desired purity. This "polishing" step is very effective.[14]

  • Re-evaluate the Synthesis: Impurity issues that are very difficult to resolve may indicate problems with the synthesis itself. Re-evaluating and optimizing the reaction conditions can minimize the formation of problematic byproducts from the start.

Section 3: Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization of this compound

This protocol is designed to mitigate the challenge of "oiling out" and maximize yield.

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective, as this compound is soluble in ethanol but not in water.[1]

  • Dissolution: Place 5.0 g of crude this compound in a 125 mL Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating gently (e.g., on a 50-60°C water bath) until the solid just dissolves. Avoid adding a large excess.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add a few more drops of the primary solvent to redissolve the precipitate.[11]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Do not disturb the flask. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize crystallization.[10][12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent mixture (the same ratio used for crystallization).[10]

  • Drying: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.

Workflow Diagram: Purification Strategy

This diagram outlines a decision-making process for purifying this compound.

Purification_Workflow start Crude this compound purity_check1 Purity Analysis (HPLC/TLC) start->purity_check1 is_pure Purity > 99.5%? purity_check1->is_pure chromatography Column Chromatography purity_check1->chromatography Complex Mixture end_product Pure Product is_pure->end_product Yes extraction Acid-Base Extraction is_pure->extraction No recrystallization Recrystallization extraction->recrystallization Remove non-acidic impurities oiling_out Product 'Oils Out'? recrystallization->oiling_out purity_check3 Purity Analysis chromatography->purity_check3 purity_check2 Purity Analysis purity_check2->is_pure Check Purity purity_check3->is_pure Check Purity purity_check3->recrystallization Needs Polishing Step oiling_out->purity_check2 No optimize_recryst Optimize Cooling / Solvent oiling_out->optimize_recryst Yes optimize_recryst->recrystallization

Sources

Technical Support Center: Optimizing the Synthesis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-propoxybenzoic acid. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this compound is often critical.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of its synthesis.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most common and versatile method for preparing this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, a salt of a salicylic acid derivative (the nucleophile) reacts with a propyl halide (the electrophile) to form the desired ether linkage.

The overall transformation can be represented as follows:

Williamson Ether Synthesis for this compound Salicylic_Acid_Derivative Salicylic Acid Derivative (e.g., Methyl Salicylate) 2-Propoxybenzoic_Acid_Ester This compound Ester Salicylic_Acid_Derivative->2-Propoxybenzoic_Acid_Ester 1. Etherification Base Base (e.g., NaOH, KOH) Base->2-Propoxybenzoic_Acid_Ester Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->2-Propoxybenzoic_Acid_Ester Hydrolysis Hydrolysis (Acid or Base) 2-Propoxybenzoic_Acid_Ester->Hydrolysis 2-Propoxybenzoic_Acid This compound Hydrolysis->2-Propoxybenzoic_Acid

Caption: General workflow for the synthesis of this compound via the Williamson ether synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address potential challenges during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A low yield is one of the most frequent issues encountered. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

Possible Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group

  • Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[4][6] If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.

  • Solution:

    • Choice of Base: Use a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[5] For aryl ethers, bases like NaOH, KOH, and potassium carbonate (K2CO3) are often effective.[5]

    • Stoichiometry: Ensure at least one equivalent of the base is used relative to the salicylic acid derivative. An excess of the base may be beneficial in some cases.

    • Solvent: The choice of solvent can influence the effectiveness of the base. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile.[4][5]

Possible Cause 2: Competing Elimination Reaction (E2)

  • Explanation: The alkoxide/phenoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially if the halide is secondary or tertiary.[3][4][7] This side reaction produces propene and consumes the starting materials.

  • Solution:

    • Alkyl Halide Choice: Always use a primary propyl halide, such as 1-bromopropane or 1-iodopropane. Avoid using 2-bromopropane.[4][7]

    • Temperature Control: Higher temperatures can favor elimination over substitution.[3] Maintain the reaction temperature as low as reasonably possible while still achieving a practical reaction rate.

Possible Cause 3: Inefficient Reaction Conditions

  • Explanation: Suboptimal reaction time, temperature, or solvent can lead to an incomplete reaction.

  • Solution:

    • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over protic solvents like ethanol for SN2 reactions as they do not solvate the nucleophile as strongly.[4][5]

    • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical conditions range from room temperature to reflux, with reaction times of several hours.[6] Optimization may be required for your specific substrate.

Possible Cause 4: Use of a Phase-Transfer Catalyst (PTC)

  • Explanation: If your reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can significantly improve the reaction rate and yield.[8][9][10] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located.[8][9]

  • Solution:

    • Consider adding a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6).[1]

Q2: I am observing the formation of an unexpected byproduct. What could it be?

Possible Cause 1: C-Alkylation vs. O-Alkylation

  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired). C-alkylation is more likely to occur under certain conditions.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

Possible Cause 2: Hydrolysis of the Ester Group (if using an ester starting material)

  • Explanation: If you are using a starting material like methyl salicylate, the basic conditions of the reaction can lead to the hydrolysis of the ester to a carboxylate. This can complicate the reaction and workup.

  • Solution:

    • Protecting the Carboxylic Acid: One strategy is to perform the etherification on the ester and then hydrolyze the ester in a separate step to obtain the final product.[11]

    • Temperature Control: Lowering the reaction temperature may reduce the rate of ester hydrolysis.

Q3: How can I effectively purify my this compound?

Purification Strategy:

  • Work-up:

    • After the reaction is complete, cool the mixture and quench with water.

    • Acidify the aqueous mixture to a pH of approximately 2-3 with an acid like HCl.[6] This will protonate the carboxylic acid, making it less soluble in water.

    • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[3][6]

    • Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane).[12]

    • Alternatively, for smaller scales or difficult separations, column chromatography can be employed.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl Salicylate

Materials:

  • Methyl salicylate

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Etherification:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1 equivalent) in anhydrous DMF.

    • Add powdered sodium hydroxide (1.1 equivalents) portion-wise while stirring.

    • To the resulting solution, add 1-bromopropane (1.2 equivalents) dropwise.

    • Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.[6]

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound ester.

    • To the crude ester, add a 10% aqueous solution of NaOH and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Purification:

    • Cool the reaction mixture and acidify with concentrated HCl until no more precipitate forms.

    • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound.

Protocol 2: Characterization of this compound
  • Melting Point: The melting point of this compound is reported to be around 40°C.[1]

  • NMR Spectroscopy:

    • 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the final product. The spectra should show characteristic peaks for the propyl group, the aromatic ring, and the carboxylic acid proton.[13]

  • IR Spectroscopy:

    • The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid.[13]

Quantitative Data Summary

Parameter Condition Expected Impact on Yield Rationale
Alkyl Halide Primary (e.g., 1-bromopropane)HighFavors SN2 reaction.[4][7]
Secondary (e.g., 2-bromopropane)LowE2 elimination becomes a major side reaction.[4][7]
Solvent Polar Aprotic (e.g., DMF, DMSO)HighEnhances nucleophilicity.[4][5]
Polar Protic (e.g., Ethanol)Moderate to LowCan solvate the nucleophile, reducing its reactivity.
Base Strong (e.g., NaOH, KOH, NaH)HighEnsures complete formation of the phenoxide.[5]
Weak (e.g., NaHCO3)LowIncomplete deprotonation of the phenol.
Temperature Optimized (e.g., 60-80°C)HighBalances reaction rate and side reactions.[6]
Too HighLowCan promote elimination and other side reactions.[3]

Visualizing the Mechanism and Troubleshooting

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylic_Acid Salicylic Acid Derivative (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Salicylic_Acid->Phenoxide Base Base (B:) Base->Phenoxide Conjugate_Acid Conjugate Acid (BH⁺) Phenoxide_Reactant Phenoxide (Ar-O⁻) Transition_State [Ar---O---R---X]⁻ Phenoxide_Reactant->Transition_State Propyl_Halide Propyl Halide (R-X) Propyl_Halide->Transition_State Product This compound Derivative (Ar-O-R) Transition_State->Product Halide_Ion Halide Ion (X⁻) Transition_State->Halide_Ion

Caption: The two-step mechanism of the Williamson ether synthesis for this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Alkyl_Halide Is a Primary Alkyl Halide Used? Check_Deprotonation->Check_Alkyl_Halide Yes Use_Stronger_Base Use Stronger/More Base Check_Deprotonation->Use_Stronger_Base No Check_Reaction_Conditions Are Reaction Conditions Optimized? Check_Alkyl_Halide->Check_Reaction_Conditions Yes Use_Primary_Halide Switch to 1-Propyl Halide Check_Alkyl_Halide->Use_Primary_Halide No Optimize_Solvent_Temp_Time Optimize Solvent, Temperature, and Time Check_Reaction_Conditions->Optimize_Solvent_Temp_Time No Consider_PTC Consider Phase-Transfer Catalyst Check_Reaction_Conditions->Consider_PTC Yes

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What are the primary applications of this compound? A: this compound is a versatile intermediate in the pharmaceutical industry, notably in the synthesis of drugs for treating inflammation and pain.[1][2] It is also a key starting material for the synthesis of sildenafil.[1]

Q: What safety precautions should be taken when handling the reagents for this synthesis? A: The reagents used in this synthesis should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] The reaction should be performed in a well-ventilated fume hood. This compound itself is irritating to the eyes, respiratory system, and skin.[1][14] Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16]

Q: Can I use other propylating agents besides propyl halides? A: While propyl halides are the most common, other propylating agents with good leaving groups, such as propyl tosylates, can also be used.

Q: How do I know if my reaction has gone to completion? A: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

References

  • This compound - ChemBK. (n.d.).
  • This compound | C10H12O3 | CID 539215 - PubChem. (n.d.).
  • Phase transfer catalyst in organic synthesis. (2024, October 10).
  • The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30).
  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (2023, December).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Industrial Phase-Transfer Catalysis. (2005).
  • 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem. (n.d.).
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH. (n.d.).
  • This compound: A Versatile Fine Chemical for Multiple Industries. (n.d.).

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Technical Support Center: 2-Propoxybenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust experiments and trust your results.

Section 1: Understanding the Intrinsic Stability of this compound

This compound (CAS 2100-31-4) is an aromatic carboxylic acid featuring a propoxy ether linkage at the ortho position.[1][2] Its stability in solution is primarily governed by the chemical reactivity of these two functional groups: the carboxylic acid and the ether. While the compound is generally stable under normal storage conditions as a solid (2-8°C), its behavior in solution can be complex and is highly dependent on environmental factors.[3][4] The most common degradation pathway is the hydrolysis of the ether bond, particularly under harsh pH conditions. Other potential pathways include oxidation and photodegradation.[5][6] Understanding these vulnerabilities is the first step toward mitigating stability issues.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of this compound solutions.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways in solution:

  • Hydrolysis: This is the most significant pathway. The ether linkage (-O-CH₂CH₂CH₃) can be cleaved by water, a reaction that is catalyzed by both acids and bases.[7] This process yields salicylic acid and propanol as the primary degradation products. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Oxidation: The benzene ring can be susceptible to oxidative degradation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide), metal ions, or exposure to atmospheric oxygen over long periods.[8] This can lead to the formation of various hydroxylated or ring-opened species.

  • Photodegradation: Aromatic compounds can absorb UV and visible light, which can lead to photochemical reactions.[9][10] Exposure to light, particularly high-intensity UV radiation, may induce degradation, leading to a loss of potency and the formation of photolytic byproducts.[11]

Q2: How does pH critically influence the stability of this compound in aqueous solutions?

A2: The pH is arguably the most critical factor affecting the stability of this compound in aqueous media due to its direct role in catalyzing hydrolysis.[6][7]

  • Acidic Conditions (pH < 4): In the presence of strong acids, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water. This accelerates the cleavage of the ether bond.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum in the neutral pH range.

  • Alkaline Conditions (pH > 8): In basic solutions, the degradation mechanism can still proceed, although typically slower than in strong acid. It's crucial to evaluate stability on a case-by-case basis, as other base-mediated reactions could occur.

Therefore, for maximum stability in aqueous or semi-aqueous solutions, it is imperative to maintain the pH as close to neutral as possible, unless the experimental design requires otherwise.

Q3: What are the recommended solvents and storage conditions for preparing a stable stock solution?

A3: For general use, we recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Methanol.[4][12]

  • Rationale: Aprotic solvents like DMSO lack acidic protons and cannot participate in hydrolysis, thereby minimizing this degradation pathway.[13]

  • Storage: Stock solutions should be stored at 2-8°C, protected from light in amber vials, and tightly sealed to prevent moisture absorption and solvent evaporation.[3] For long-term storage (>1 month), aliquoting the stock solution to avoid repeated freeze-thaw cycles and storing at -20°C or -80°C is advisable.

Q4: My assay results show a decline in the concentration of this compound over a short period. How can I confirm if this is a stability issue?

A4: Inconsistent results are a classic indicator of compound instability. To confirm this, a preliminary stability assessment is recommended:

  • Prepare a fresh solution of this compound in your experimental buffer or medium.

  • Analyze a sample immediately after preparation (this is your T=0 baseline).

  • Store the solution under your typical experimental conditions (e.g., 37°C in an incubator).

  • Analyze samples at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease (>5%) in the peak area, especially if accompanied by the appearance of new peaks in the chromatogram, strongly suggests a stability problem.[14]

This workflow helps differentiate between analytical error and genuine chemical degradation.

Section 3: Troubleshooting Guide

Problem Potential Cause & Mechanistic Rationale Recommended Solution & Validation Step
Rapid loss of parent compound in aqueous buffer. Hydrolysis. The buffer pH is likely acidic or basic, catalyzing the cleavage of the ether bond. Elevated temperatures will further accelerate this reaction.[7]1. Measure and adjust buffer pH to be as close to neutral (6.5-7.5) as possible. 2. Reduce temperature if the experiment allows. 3. Validation: Run a parallel experiment with the compound in a neutral, buffered solution and compare the degradation rates.
New, unidentified peaks appear in my HPLC chromatogram over time. Degradation. These new peaks are likely degradation products (e.g., salicylic acid from hydrolysis). A standard HPLC method may not be able to separate these from the parent compound, leading to inaccurate quantification.[15]1. Develop a stability-indicating method. This typically involves a gradient elution on a C18 column to resolve the more polar degradants from the less polar parent compound. 2. Perform a forced degradation study (see Protocol 4.2) to intentionally generate degradants and confirm the method's separating power.[5]
Precipitation observed in my stock solution upon storage at 2-8°C. Poor Solubility or Solvent Evaporation. The concentration may have exceeded the solubility limit at the storage temperature, or the solvent may have evaporated, increasing the concentration.1. Confirm the solubility limit in your chosen solvent. 2. Use high-quality vials with PTFE-lined caps to ensure a tight seal. 3. Validation: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, the compound may have degraded.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation and Storage of a Stable Stock Solution

This protocol ensures the preparation of a reliable stock solution for downstream experiments.

  • Solvent Selection: Use anhydrous, HPLC-grade DMSO.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution.

  • Storage:

    • Use amber glass vials with Teflon-lined screw caps to protect from light and prevent solvent evaporation.

    • For short-term use (< 1 week), store at 2-8°C.

    • For long-term storage, create single-use aliquots in microvials and store at -20°C or below.

  • Control Step: Before storing, run an initial analysis (e.g., HPLC) to establish a baseline purity and concentration (T=0).

Protocol 4.2: Forced Degradation (Stress Testing) Study

This study is essential for understanding degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[6][16]

  • Objective: To achieve approximately 5-20% degradation of the active substance.[5]

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample aliquot and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH to a sample aliquot and keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample aliquot and keep at room temperature.[7]

    • Thermal Degradation: Heat a sample aliquot at 80°C.

    • Photolytic Degradation: Expose a sample aliquot to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][17]

  • Control Samples: For each condition, prepare a corresponding control:

    • A "time zero" (unstressed) sample.

    • A sample stored at 2-8°C protected from light.

    • For the photolytic study, a "dark control" wrapped in aluminum foil and placed alongside the exposed sample.[18]

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples using a suitable analytical method (e.g., HPLC-UV) to determine the percentage of remaining parent compound and the profile of degradation products.

Section 5: Data Visualization & Interpretation

Visualizing Degradation Pathways and Workflows

A clear understanding of the degradation process and the experimental workflow is crucial for troubleshooting.

PBA This compound SA Salicylic Acid PBA->SA Hydrolysis (Acid/Base Catalyzed) Prop Propanol Ox Oxidized Products PBA->Ox Oxidation (e.g., H₂O₂) Photo Photolytic Products PBA->Photo Photodegradation (UV/Vis Light)

Caption: Primary degradation pathways of this compound.

G start Start: Inconsistent Assay Results check 1. Verify Solution Prep & Storage Conditions start->check fresh 2. Prepare Fresh Solution & Re-analyze (T=0) check->fresh compare 3. Compare to Historical Data fresh->compare ok Issue Resolved (Likely Prep Error) compare->ok Consistent not_ok Problem Persists (Suspect Instability) compare->not_ok Inconsistent stress 4. Conduct Forced Degradation Study not_ok->stress method 5. Develop Stability- Indicating Method stress->method end Characterize Degradants & Optimize Formulation method->end

Caption: Troubleshooting workflow for stability-related assay issues.

References

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Ng, C., & Zarraga, A. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs. MedCrave Online.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 539215, this compound.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies. Research and Reviews in Journal of Pharmaceutical Science and Technology.
  • Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Waterman, K. C., & MacDonald, B. C. (2009). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Drug Products. AAPS PharmSciTech.
  • European Medicines Agency. (2013). Stability testing of existing active substances and related finished products.
  • Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2012). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Journal of Chemical Engineering.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Zanta, C. L. P. S., & Martínez-Huitle, C. A. (2012). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate.
  • Ahmed, M., & Basha, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Mandavgane, S. A. (2014). Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone, photoozonation and photoperoxone. Journal of Advanced Scientific Research.
  • Patel, K., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • R.D. Laboratories. (n.d.). Photostability.
  • Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate.
  • Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters.
  • Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. ResearchGate.
  • Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. Semantic Scholar.

Sources

Technical Support Center: Forced Degradation Studies of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 2-Propoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for your experimental workflows. Our approach is rooted in scientific first principles and extensive field experience to ensure the integrity and success of your stability-indicating method development.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for this compound?

Forced degradation studies, or stress testing, are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] For this compound, these studies serve several key purposes:

  • Elucidation of Degradation Pathways: By subjecting the molecule to stress conditions more severe than accelerated stability testing, we can identify its likely degradation products and understand its intrinsic stability.[3][4][5]

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate an analytical method, typically HPLC, that can accurately separate and quantify this compound from its potential degradation products.[6][7][8] This ensures that the method is specific and can be used to assess the stability of the drug substance and product over time.

  • Formulation and Packaging Development: Understanding how this compound degrades helps in the development of a stable formulation and the selection of appropriate packaging to protect it from environmental factors.[1][3]

Q2: What are the primary stress conditions I should apply to this compound?

Based on ICH guidelines and the chemical structure of this compound, the following stress conditions are recommended to be individually applied:[1][2][6]

  • Acid Hydrolysis: To assess the lability of the ether and carboxylic acid functional groups.

  • Base Hydrolysis: To evaluate the stability in alkaline conditions, which can also target the ether linkage and the carboxylic acid.

  • Oxidation: To investigate the molecule's susceptibility to oxidative stress, which could affect the aromatic ring and the propoxy side chain.

  • Thermal Degradation: To determine the impact of heat on the molecule's stability.

  • Photodegradation: To assess the effect of light exposure on the drug substance.[9]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][10] This level of degradation is generally sufficient to produce and identify the primary degradation products without causing excessive secondary degradation, which might not be relevant to the actual stability of the drug.

Q3: What are the likely degradation products of this compound?

Based on its structure (an ortho-substituted benzoic acid with a propoxy ether linkage), we can anticipate several potential degradation pathways:

  • Hydrolysis of the Ether Bond: Under strong acidic or basic conditions, the propoxy ether linkage could be cleaved, leading to the formation of Salicylic Acid and Propanol .

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, which would result in the formation of Phenoxypropane .[11][12]

  • Oxidation: The aromatic ring is susceptible to oxidation, which could lead to the formation of hydroxylated or ring-opened products. The propoxy chain could also be oxidized.

  • Photodegradation: UV light can induce photochemical reactions, potentially leading to radical-mediated degradation pathways.

The identification of these potential degradants is typically achieved using mass spectrometry (MS) coupled with chromatography.[13][14]

Troubleshooting Guides

HPLC Method Development and Analysis

Issue 1: Poor resolution between this compound and a degradation product.

  • Possible Cause: The mobile phase composition is not optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For acidic compounds like this compound and its potential acidic degradants, small changes in the mobile phase pH can significantly impact retention and selectivity.[15]

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. The different selectivities of these solvents can improve resolution.[8]

    • Modify Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[16]

    • Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl or a polar-embedded column, which can offer different interactions with aromatic and polar analytes.[16]

Issue 2: Tailing peaks for this compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or an issue with the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of this compound to ensure it is fully protonated and interacts primarily through hydrophobic mechanisms.

    • Use a High-Purity Column: Older or lower-quality silica-based columns can have residual silanols that cause tailing with acidic compounds.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 3: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If 0.1 M HCl or NaOH does not cause degradation, try increasing the concentration to 1 M or even higher, with careful monitoring.[5]

    • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature will accelerate the degradation rate.[2]

    • Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress study.

    • For Oxidation: If 3% H2O2 is ineffective, a higher concentration (e.g., 30%) can be used, but with caution due to its reactivity.[4]

Issue 4: Complete degradation of this compound.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower molarity of acid or base.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).

    • Decrease Exposure Time: Sample at earlier time points to capture the initial degradation products.

    • Quench the Reaction: Ensure the reaction is effectively stopped at each time point by neutralizing the acid or base, or by diluting the sample in the mobile phase.

Experimental Protocols

General Workflow for Forced Degradation of this compound

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation Prep->Oxidation Expose to Stress Thermal Thermal Prep->Thermal Expose to Stress Photo Photolysis Prep->Photo Expose to Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples MS LC-MS for Identification HPLC->MS Characterize Degradants Validation Validate Stability- Indicating Method MS->Validation Confirm Specificity Method_Development_Logic cluster_initial Initial Conditions cluster_problem Problem Identification cluster_optimization Optimization Strategies cluster_solution Validated Method Initial Initial Method: C18 Column, ACN/Water Gradient Problem Poor Resolution or Peak Tailing Initial->Problem Opt1 Adjust pH Problem->Opt1 Troubleshoot Opt2 Change Organic Modifier Problem->Opt2 Troubleshoot Opt3 Modify Gradient Problem->Opt3 Troubleshoot Opt4 Change Column Problem->Opt4 Troubleshoot Solution Optimized & Validated Method Opt1->Solution Achieve Opt2->Solution Achieve Opt3->Solution Achieve Opt4->Solution Achieve

Sources

Technical Support Center: Optimization of Catalyst for 2-Propoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst optimization and related experimental challenges. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction efficiency, yield, and purity.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms: TLC analysis shows significant unreacted starting material (salicylic acid or methyl salicylate) and minimal or no product formation.

Probable Causes & Solutions:

  • Inefficient Deprotonation: The Williamson ether synthesis, the most common route to this compound, requires the deprotonation of the phenolic hydroxyl group of salicylic acid to form a phenoxide.[1] If the base is not strong enough or is of poor quality, this initial step will be incomplete.

    • Solution: Ensure you are using a sufficiently strong base. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF can ensure complete deprotonation.[2] If using NaOH or KOH, ensure they are fresh and not excessively hydrated.

  • Poor Catalyst Activity: If employing a phase-transfer catalyst (PTC), its effectiveness can be compromised by impurities or degradation.

    • Solution: Use a high-purity PTC. Consider screening different PTCs, such as tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride (TEBAC), to find the most effective one for your specific reaction conditions.

  • Inert Alkylating Agent: The propyl halide (e.g., 1-bromopropane) may be old or degraded, leading to low reactivity.

    • Solution: Use a fresh bottle of the alkylating agent. Consider switching to a more reactive halide, such as 1-iodopropane, as iodide is a better leaving group than bromide.

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature of 60-80 °C is often effective.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Troubleshooting Workflow: Low Product Yield

G start Low or No Product Yield check_base Verify Base Strength and Quality start->check_base check_catalyst Assess Catalyst Activity start->check_catalyst check_alkylating_agent Check Alkylating Agent Reactivity start->check_alkylating_agent check_temp Evaluate Reaction Temperature start->check_temp solution_base Use Stronger/Fresher Base (e.g., NaH) check_base->solution_base Inefficient Deprotonation solution_catalyst Screen Different/High-Purity PTCs check_catalyst->solution_catalyst Poor Catalyst Activity solution_alkylating_agent Use Fresh/More Reactive Alkylating Agent (e.g., 1-Iodopropane) check_alkylating_agent->solution_alkylating_agent Inert Reagent solution_temp Increase Temperature (e.g., 60-80°C) and Monitor check_temp->solution_temp Suboptimal Temperature

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

Issue 2: Formation of Significant Byproducts

Symptoms: TLC or GC-MS analysis reveals multiple spots or peaks in addition to the starting material and desired product.

Probable Causes & Solutions:

  • Elimination (E2) Reaction: The alkoxide is a strong base and can promote the elimination of HBr from the propyl halide to form propene, especially if a secondary alkyl halide (e.g., 2-bromopropane) is used or if the reaction is overheated.[4]

    • Solution: Strictly use a primary alkyl halide like 1-bromopropane or 1-iodopropane.[2] Avoid excessive heating. The SN2 reaction for ether formation is generally favored over E2 for primary halides.[4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Protic solvents tend to favor O-alkylation. Using a phase-transfer catalyst can also enhance the selectivity for O-alkylation.[3]

  • Dialkylation: If salicylic acid is used as the starting material, both the phenolic hydroxyl and the carboxylic acid can potentially be alkylated.

    • Solution: A common strategy is to first esterify the carboxylic acid (e.g., to methyl salicylate), perform the O-propylation, and then hydrolyze the ester back to the carboxylic acid. This protects the carboxylic acid group during the etherification step.

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography yields impure fractions.

Probable Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials can co-purify with the product.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.

  • Presence of Oily Byproducts: C-alkylated byproducts are often oily and can inhibit crystallization.

    • Solution: An effective workup is crucial. Washing the organic layer with a dilute NaOH solution can remove unreacted salicylic acid. Careful column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from less polar byproducts.

  • Residual Catalyst: Phase-transfer catalysts, especially quaternary ammonium salts, can sometimes be difficult to remove completely.

    • Solution: Thoroughly wash the organic phase with water and brine during the workup. If the catalyst persists, a silica gel plug filtration before final purification may be effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used and generally efficient method is the Williamson ether synthesis.[1] This involves the reaction of a salt of salicylic acid (or an ester thereof) with a propyl halide. The use of a phase-transfer catalyst (PTC) is a highly recommended optimization to facilitate the reaction between the aqueous and organic phases, leading to higher yields under milder conditions.[3]

Q2: How do I choose the best phase-transfer catalyst (PTC)?

The choice of PTC can significantly impact reaction rate and yield. Quaternary ammonium salts are the most common.

  • Tetrabutylammonium bromide (TBAB): A versatile and commonly used PTC that is effective in many systems.

  • Benzyl triethylammonium chloride (TEBAC): Another effective PTC, sometimes showing better performance depending on the specific reaction conditions.

  • Aliquat® 336 (Tricaprylylmethylammonium chloride): A cost-effective PTC often used in industrial applications.

A comparative study of catalysts for a similar reaction, the synthesis of 2-propoxynaphthalene, showed that PTCs like TBAB can achieve high yields (>85%) under mild conditions (room temperature to 40°C). It is advisable to screen a few PTCs at a catalytic loading of 1-5 mol% to determine the optimal choice for your specific setup.

Q3: Can I use a copper catalyst for this synthesis?

Yes, a copper-catalyzed Ullmann condensation is an alternative route for forming the aryl-ether bond.[5] This typically involves reacting an aryl halide (e.g., 2-bromobenzoic acid) with sodium propoxide in the presence of a copper catalyst. However, the Ullmann reaction often requires harsh conditions, such as high temperatures (>150°C) and polar aprotic solvents like DMF or NMP, and the catalyst can be difficult to remove. For laboratory-scale synthesis of this compound, the PTC-mediated Williamson ether synthesis is generally preferred due to its milder conditions and simpler procedure.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction.[6][7]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and gives a well-defined spot.

  • Visualization: UV light at 254 nm.

The starting material (salicylic acid or methyl salicylate) and the product (this compound) will have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product over time.

Q5: What are the key safety precautions I should take?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling:

    • Bases (NaOH, KOH, NaH): Corrosive. Avoid contact with skin and eyes. Sodium hydride is highly flammable and reacts violently with water.

    • Propyl Halides (1-bromopropane): Irritants and potentially harmful. Avoid inhalation and skin contact.

    • Solvents (THF, DMF, Ethanol): Flammable and/or irritants.

  • Refer to Safety Data Sheets (SDS): Always consult the SDS for each chemical before starting the experiment for detailed hazard information and handling procedures.

III. Catalyst Performance and Reaction Conditions

The choice of catalyst and reaction conditions has a profound impact on the synthesis of this compound. The following table provides a comparative overview based on typical results for Williamson ether synthesis of related aryl ethers.

Catalyst SystemStarting MaterialBaseSolventTemperature (°C)Time (h)Typical Yield (%)
No Catalyst Salicylic AcidNaOHEthanol78 (Reflux)4-860-75
PTC (TBAB) Salicylic Acid50% aq. NaOHToluene80-902-4>90
PTC (Aliquat® 336) Methyl SalicylateK₂CO₃Acetonitrile82 (Reflux)3-5>90
Copper (CuI/ligand) 2-Bromobenzoic AcidNaOPrDMF>15012-2470-85

IV. Experimental Protocols

Protocol 1: PTC-Mediated Synthesis of this compound

This protocol describes a robust method using a phase-transfer catalyst, which generally gives high yields.

Materials:

  • Salicylic acid

  • 1-Bromopropane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1.0 eq) and TBAB (0.05 eq) in toluene.

  • Base Addition: Add an aqueous solution of NaOH (2.5 eq, e.g., 50% w/v).

  • Alkylation: Heat the biphasic mixture to 80°C with vigorous stirring. Add 1-bromopropane (1.2 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Separate the organic layer.

  • Acidification: Acidify the aqueous layer with 2M HCl to pH ~2.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3x).

  • Washing: Combine all organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Catalyst Screening Workflow

To optimize the catalyst for your specific laboratory conditions, a parallel screening experiment is recommended.

Sources

Technical Support Center: A Researcher's Guide to 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Propoxybenzoic Acid (CAS No. 2100-31-4). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile compound. Our goal is to provide you with expert, field-proven insights to ensure the chemical integrity and stability of this compound throughout its storage and handling in your laboratory. By understanding the causality behind best practices, you can mitigate risks of degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under refrigerated conditions, specifically between 2°C and 8°C.[1][2][3] The rationale for this is to minimize the kinetic energy of the molecules, thereby slowing down potential degradation reactions that can occur at ambient temperatures.

The compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen.[3][4][5] For benzoic acid and its derivatives, preventing moisture ingress is critical to avoid hydrolysis and maintain the material's physical state.[6] Storing it in a dark place or using an amber vial is also recommended to protect it from light, which can catalyze oxidative degradation.[4]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2°C – 8°C (Refrigeration)Slows the rate of potential chemical degradation.[1][2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes risk of oxidation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric contaminants.[3][5]
Light Exposure Store in a dark place or amber vialPrevents photo-degradation.[4]
Compatibility Store away from strong oxidizing agentsAvoids potential hazardous reactions and degradation.[4]
Q2: My this compound has a low melting point (35-37°C). Can it melt during shipping or storage? What should I do if it does?

Yes, given its melting point of 35-37°C, it is possible for the material to melt or partially melt if exposed to elevated temperatures during transit or if stored improperly.[1][2] The product is sometimes described as a "White to yellow solid or colorless to yellow liquid," acknowledging this physical characteristic.[1]

If you receive the material in a liquid or semi-solid state, this does not automatically indicate degradation. A simple phase change from solid to liquid is reversible and should not affect the chemical integrity of the compound. We recommend placing the sealed container in a refrigerator (2-8°C) to re-solidify it. Before use, allow the container to equilibrate to room temperature to prevent condensation from forming inside the vial upon opening. Always perform a visual inspection for significant color changes (e.g., deep brown or black) which, unlike a simple phase change, could suggest degradation.

Q3: What are the primary chemical degradation pathways I should be aware of?

While this compound is stable under recommended conditions, its structure contains functional groups that can be susceptible to degradation under environmental stress (e.g., high heat, light, presence of catalysts). The two primary hypothetical pathways are hydrolysis of the ether linkage and oxidation of the aromatic ring.

  • Hydrolysis: The propoxy (ether) group, while generally stable, could undergo cleavage under harsh acidic or basic conditions, especially when heated, to yield salicylic acid and propanol. This is generally not a concern under proper storage but can be relevant during certain experimental conditions.

  • Oxidation: Like many aromatic compounds, the benzene ring is susceptible to oxidation, which can be initiated by light, heat, or incompatible materials like strong oxidizing agents.[4] This can lead to the formation of hydroxylated species or even ring-opening byproducts.

  • Decarboxylation: Studies on other benzoic acid derivatives have shown that decarboxylation (loss of the COOH group) can occur at very high temperatures (e.g., >200°C).[7][8] This is not a risk during storage but highlights the compound's thermal sensitivity in high-temperature experiments.

Caption: Hypothetical degradation pathways.

Q4: How can I check my material for degradation?

A combination of visual inspection and analytical chemistry is the most reliable approach.

  • Visual Inspection: Look for significant changes from the product's initial appearance. A pronounced color change from white/pale yellow to dark yellow, brown, or black is a strong indicator of degradation.

  • Analytical Verification: The most definitive method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] An isocratic or gradient reversed-phase HPLC (RP-HPLC) method with UV detection is typically effective for resolving the parent compound from potential degradation products.[9] The appearance of new peaks or a decrease in the area of the main peak (relative to a standard) confirms degradation.

Troubleshooting Guide: Addressing Common Issues

This guide provides a logical workflow for troubleshooting potential stability issues.

Issue 1: I observe a significant color change in my stored material. What does this mean and what should I do?

A significant color change, particularly darkening, strongly suggests that chemical degradation has occurred. This is often due to oxidation, which can create highly conjugated systems that absorb visible light.

Action Plan:

  • Quarantine the Material: Do not use the material in any experiment until its purity has been verified.

  • Review Storage History: Was the material exposed to light, elevated temperatures, or an incompatible chemical? Check storage logs and handling procedures.

  • Perform Analytical Chemistry: Analyze a sample using a validated, stability-indicating HPLC method. Compare the chromatogram to that of a new, uncompromised lot or a reference standard. The presence of new impurity peaks will confirm degradation.

  • Contact Support: If degradation is confirmed, contact your supplier's technical support for further assistance and to arrange for a potential replacement.

Issue 2: My HPLC analysis shows the main peak, but also several small, new peaks that weren't there before. Is the product degrading?

Yes, this is a classic sign of incipient degradation. Even if the main peak area is still >98-99%, the presence of new, unidentified peaks indicates that a portion of the material has degraded.

Action Plan:

  • Quantify the Impurities: Determine the area percentage of the new peaks. If the total impurities exceed the acceptable limit for your application, the material should not be used.

  • Assess Risk: Consider the nature of your experiment. For highly sensitive applications like in vivo studies or developing a pharmaceutical formulation, even minor impurities can have significant impacts. For less sensitive applications like synthetic route scouting, it may be acceptable, but this decision should be made with caution.

  • Implement Corrective Actions: Review your storage and handling procedures immediately to prevent further degradation of this lot and future lots. Ensure the material is stored at 2-8°C, protected from light, and under an inert atmosphere if possible.

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Visual Inspection of this compound
  • Preparation: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Observation: Open the container in a well-ventilated area.[3] Observe the material under good lighting.

  • Color Check: Note the color. It should be white to pale yellow.[1] Record any deviation, such as dark yellow, tan, or brown coloration.

  • Physical State Check: Note the physical form. It should be a crystalline solid. If it is liquid or oily, note this observation (see FAQ Q2).

  • Documentation: Record all observations in your laboratory notebook, including the date, lot number, and a qualitative description.

Protocol 2: Sample Preparation for HPLC Stability Testing

This is a general guideline. The specific mobile phase, column, and concentrations should be determined by a validated analytical method.

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Dissolve the solid in a suitable solvent, such as methanol or acetonitrile.[2] Sonicate for 5 minutes if necessary to ensure complete dissolution. Dilute to the mark with the same solvent to create a 1 mg/mL stock solution.

  • Working Solution: Further dilute the stock solution with the mobile phase to a final concentration suitable for your HPLC system's detector (e.g., 0.1 mg/mL).

  • Analysis: Inject the working solution into a validated HPLC system equipped with a suitable column (e.g., C18) and UV detector.

  • Evaluation: Analyze the resulting chromatogram for the appearance of any peaks other than the main analyte peak and solvent front. Calculate the area percentage of all peaks to determine purity.

References

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed.
  • Benzoic Acid | C6H5COOH - PubChem.
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org.
  • Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards - JustLong. JustLong. [Link]
  • This compound - ChemBK. ChemBK. [Link]
  • This compound | C10H12O3 - PubChem.
  • (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes.
  • kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone - Journal of Advanced Scientific Research. Journal of Advanced Scientific Research. [Link]
  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed.

Sources

Technical Support Center: Addressing Low Yield in the Etherification of Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the etherification of salicylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Introduction

The etherification of salicylic acid is a crucial transformation in organic synthesis, leading to a variety of valuable intermediates and active pharmaceutical ingredients. However, the bifunctional nature of salicylic acid, containing both a phenolic hydroxyl group and a carboxylic acid group, presents unique challenges that can often lead to low yields.[1][2] This guide will address the two primary transformations often discussed in this context: the O-alkylation of the phenolic hydroxyl group (a true etherification, typically via the Williamson ether synthesis) and the esterification of the carboxylic acid group (often mistakenly referred to as etherification). Understanding the nuances of each reaction is critical for successful synthesis.

Troubleshooting Guide: Low Yield Scenarios

This section is designed to provide direct answers to common issues encountered during the etherification of salicylic acid.

Q1: My Williamson ether synthesis reaction has a low yield, and I'm recovering a significant amount of unreacted salicylic acid. What's going wrong?

Answer:

This is a common issue and typically points to incomplete deprotonation of the phenolic hydroxyl group. The Williamson ether synthesis is an S_N2 reaction that requires the formation of a phenoxide ion to act as a nucleophile.[3][4] If the base used is not strong enough to fully deprotonate the phenol, the reaction will not proceed to completion.

Troubleshooting Steps:

  • Evaluate Your Base: The pKa of the phenolic proton in salicylic acid is approximately 13. For effective deprotonation, the conjugate acid of your base should have a significantly higher pKa.

    • Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient.

    • Moderately strong bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective, especially in polar aprotic solvents.[5]

    • Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily deprotonate the phenol.[6]

    • For very unreactive alkyl halides, powerful bases like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[3][7]

  • Solvent Choice is Crucial: The solvent plays a critical role in the S_N2 reaction.

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, thus increasing its reactivity.[4][7][8]

    • Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[7]

  • Ensure Anhydrous Conditions: Water in the reaction mixture can consume the base and protonate the phenoxide, hindering the reaction. Ensure your solvent and reagents are dry, especially when using highly reactive bases like NaH.

Q2: My reaction is consuming the starting material, but I'm getting a mixture of products with a low yield of the desired ether. What are the likely side reactions?

Answer:

The formation of multiple products indicates that side reactions are competing with the desired O-alkylation. The two most common side reactions in the Williamson ether synthesis of salicylic acid derivatives are C-alkylation and elimination (E2) of the alkyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially with more reactive alkylating agents or under certain conditions. The choice of solvent can influence the O/C alkylation ratio.[8]

  • Elimination (E2): This is a significant competing reaction, particularly when using secondary or tertiary alkyl halides.[3][9] The alkoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of an ether.[7]

Troubleshooting Steps:

  • Alkyl Halide Selection:

    • Always prefer primary alkyl halides or methyl halides. [3][4] These are much more susceptible to S_N2 attack and less prone to elimination.

    • Avoid tertiary alkyl halides, as they will almost exclusively undergo elimination.[3][7]

    • Secondary alkyl halides will often give a mixture of substitution and elimination products, leading to lower yields of the desired ether.[3]

  • Control Reaction Temperature: Higher temperatures can favor the elimination reaction over substitution.[10] If you are observing significant elimination byproducts, try running the reaction at a lower temperature for a longer period.

  • Consider the Base: Very bulky bases can favor elimination.[11] However, for phenol etherification, this is less of a concern than the structure of the alkyl halide.

Q3: I am trying to synthesize methyl salicylate via Fischer esterification, but the yield is very low. How can I improve it?

Answer:

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible reaction.[12][13] Low yields are often due to the equilibrium not favoring the product side.

Troubleshooting Steps:

  • Use an Excess of the Alcohol: To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (e.g., methanol) is typically used.[12][13] This is an application of Le Chatelier's principle.

  • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms will shift the equilibrium to the right. This can be achieved by:

    • Using a Dean-Stark apparatus.

    • Adding a dehydrating agent like molecular sieves.[14]

  • Ensure Sufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12][15][16] Boric acid can also be used as a catalyst.[17][18]

  • Reaction Time and Temperature: Fischer esterification can be slow.[14] Refluxing the reaction mixture for an adequate amount of time (often several hours) is typically required to reach equilibrium.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the difference between etherification and esterification of salicylic acid?

Salicylic acid has two reactive functional groups: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][2]

  • Etherification involves the formation of an ether linkage (R-O-R') at the phenolic hydroxyl group. A common method to achieve this is the Williamson ether synthesis.

  • Esterification involves the formation of an ester linkage (R-COO-R') at the carboxylic acid group. The Fischer esterification is a typical method for this transformation.[1]

Q2: Can I perform the etherification of the phenolic hydroxyl group without protecting the carboxylic acid?

Yes, it is possible. During the Williamson ether synthesis, a base is used to deprotonate the phenolic hydroxyl group. This base will also deprotonate the more acidic carboxylic acid group, forming a carboxylate salt. This salt is generally unreactive towards the alkyl halide, allowing for selective O-alkylation of the phenoxide.

Q3: What are the best work-up and purification procedures for these reactions?

  • Work-up: After the reaction, a typical work-up involves quenching the reaction with water and then extracting the product with an organic solvent like diethyl ether or ethyl acetate.[10] The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.[7]

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification method.[19][20]

    • Column Chromatography: For liquid products or to separate complex mixtures, column chromatography is the preferred method.[5][7]

    • Acid-Base Extraction: The acidic nature of any unreacted salicylic acid can be exploited for purification. Washing the organic extract with a mild base (like sodium bicarbonate solution) will remove the unreacted salicylic acid into the aqueous layer.[6][12]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl Salicylate

This protocol describes the synthesis of ethyl 2-ethoxybenzoate.

Materials:

  • Salicylic acid

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve salicylic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification for the Synthesis of Methyl Salicylate

Materials:

  • Salicylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Place salicylic acid (1.0 eq) and methanol (10-20 eq) in a round-bottom flask.[12]

  • Stir the mixture until the salicylic acid dissolves.

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[12]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add dichloromethane and water, then separate the layers.

  • Wash the organic layer with 5% sodium bicarbonate solution until effervescence ceases, then with water.[12]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl salicylate.

  • The product can be further purified by distillation if necessary.

Visualizations

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack SalicylicAcid Salicylic Acid Phenoxide Salicylate Anion (Phenoxide) SalicylicAcid->Phenoxide SalicylicAcid->Phenoxide Base Base (e.g., K₂CO₃) Ether Salicylate Ether Phenoxide->Ether Phenoxide->Ether AlkylHalide Alkyl Halide (R-X)

Caption: Mechanism of Williamson Ether Synthesis.

Troubleshooting Workflow for Low Yielddot

Troubleshooting_Workflow

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for troubleshooting chromatographic issues related to 2-Propoxybenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing—one of the most common challenges in HPLC. Our goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most probable cause?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue when analyzing acidic compounds like this compound.[1][2] The primary causes can be categorized as either chemical or physical problems.[3]

Chemical Causes:

  • Secondary Silanol Interactions: This is the most frequent culprit. Standard silica-based columns (like C18) have residual, acidic silanol groups (Si-OH) on their surface.[3][4][5] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻). This compound, being a carboxylic acid, will also ionize to its carboxylate form (COO⁻) at higher pH values. The electrostatic repulsion between the negatively charged analyte and the ionized silanols, along with other complex interactions, can lead to a secondary retention mechanism, causing some analyte molecules to lag behind and produce a tailing peak.[1][6]

  • Mobile Phase pH Near Analyte pKa: this compound has a pKa of approximately 4.24.[7][8][9] When the mobile phase pH is close to the analyte's pKa, the acid exists as an equilibrium mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[10][11] This dual state leads to inconsistent retention behavior on the non-polar stationary phase, which can manifest as peak broadening or tailing.[11]

  • Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column packing can enhance the acidity of neighboring silanol groups.[1][12] These highly active sites can interact strongly with analytes, exacerbating peak tailing.[1]

Physical Causes:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[5][13][14][15]

  • Column Void or Blockage: A physical disruption of the packed bed at the column inlet (a void) or a partially blocked inlet frit can disturb the flow path, causing band broadening and tailing for all peaks in the chromatogram.[13]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before and after the column, leading to broader, tailing peaks, especially for early-eluting compounds.[16][17][18][19]

Q2: How exactly does mobile phase pH control the peak shape of this compound, and how do I select the right pH?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[20][21][22] The core principle is ion suppression .

To achieve a sharp, symmetrical peak for an acidic analyte, it must be maintained in a single, non-ionized (protonated) state throughout its journey through the column.[20] This prevents unwanted secondary interactions with the stationary phase.

  • The "2 pH Unit" Rule: A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the acidic analyte.[21][23][24] For this compound (pKa ≈ 4.24), this means the ideal mobile phase pH would be ≤ 2.7 .

At this low pH:

  • Analyte is Protonated: The carboxylic acid group (-COOH) of this compound remains fully protonated, making the molecule more hydrophobic and allowing it to interact consistently with the C18 stationary phase via the primary reversed-phase mechanism.

  • Silanols are Protonated: The residual silanol groups (Si-OH) on the silica surface are also protonated and thus neutral.[3][6] This minimizes any ionic interactions that cause peak tailing.[15]

The diagram below illustrates this relationship.

cluster_good Good Peak Shape (pH << pKa) cluster_bad Peak Tailing (pH ≈ pKa) Analyte_Good This compound (R-COOH) Neutral Silanol_Good Silanol Group (Si-OH) Neutral Analyte_Good->Silanol_Good No Ionic Interaction (Primary Hydrophobic Retention) Analyte_Bad 2-Propoxybenzoate (R-COO⁻) Anionic Silanol_Bad Ionized Silanol (Si-O⁻) Anionic Analyte_Bad->Silanol_Bad Ionic Repulsion/ Secondary Interaction

Figure 1. Effect of pH on Analyte-Silanol Interactions.

Data Summary: pH vs. Analyte State and Expected Peak Shape

Mobile Phase pHThis compound State (pKa ≈ 4.24)Silanol Group StateExpected Peak Shape
pH 2.5 >98% Protonated (R-COOH)Fully Protonated (Si-OH)Symmetrical (Ideal)
pH 4.2 ~50% Ionized (R-COO⁻)Partially Ionized (Si-O⁻)Broad / Tailing
pH 6.0 >98% Ionized (R-COO⁻)Mostly Ionized (Si-O⁻)Poor Retention & Tailing

To implement this, you must use a buffer. See Protocol 1 for a detailed procedure on preparing a low-pH mobile phase.

Q3: I've adjusted the mobile phase pH to 2.5, but the peak tailing persists. What should I try next?

If pH optimization doesn't solve the problem, it's time to investigate other potential causes. The following troubleshooting guide provides a logical workflow.

G start Peak Tailing Observed ph_check Is Mobile Phase pH ≤ 2.7 and buffered? start->ph_check ph_yes Yes ph_check->ph_yes ph_no No ph_check->ph_no overload Is column overloaded? (See Protocol 3) overload_yes Yes overload->overload_yes overload_no No overload->overload_no hardware Check for hardware issues column_health Assess column health hardware->column_health hardware_check 1. Minimize tubing length/ID. 2. Check for proper fittings. 3. Reduce injection volume. hardware->hardware_check column_check 1. Is column old or contaminated? 2. Is there a void/blockage? column_health->column_check ph_yes->overload fix_ph Adjust pH using a buffer (See Protocol 1) ph_no->fix_ph fix_overload Dilute sample or reduce injection volume overload_yes->fix_overload overload_no->hardware fix_hardware Optimize system hardware hardware_check->fix_hardware fix_column Clean or replace column (See Protocol 2) column_check->fix_column

Figure 2. Troubleshooting Workflow for Peak Tailing.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much analyte mass can cause tailing that looks like a right triangle.[2] The easiest way to check for this is to dilute your sample 10-fold and re-inject it. If the peak shape improves significantly, you are experiencing mass overload.[2][13] See Protocol 3 .

  • Evaluate Column Health:

    • Contamination: Over time, strongly retained compounds from previous injections can build up on the column, creating active sites that cause tailing.[6] Implement a robust column washing protocol. (See Protocol 2 ).

    • Column Void: A sudden shock (pressure spike, dropping the column) can create a void in the packing material at the inlet. This typically causes tailing or splitting for all peaks. If washing doesn't work, the column may need to be replaced.[13]

  • Inspect for Extra-Column Effects: These effects are especially noticeable for early-eluting peaks.

    • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or smaller).[10]

    • Fittings: Check that all fittings are properly seated and tightened to avoid dead volume.

  • Consider a Different Column: If you are using an older, Type A silica column, it may have a high level of metal contamination and active silanols.[1] Switching to a modern, high-purity, end-capped Type B silica column can dramatically improve peak shape for acidic compounds.[3][10][25]

  • Adjust Temperature: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by decreasing mobile phase viscosity and improving mass transfer kinetics.[26][27] However, be aware that this will also likely reduce retention time.[28][29]

Q4: What are the best practices for preparing a mobile phase to ensure reproducible, symmetrical peaks?

Consistent and accurate mobile phase preparation is critical for method robustness.[11] Minor variations in pH can lead to significant shifts in retention time and peak shape.

See Protocol 1 for a step-by-step guide to preparing a buffered mobile phase at a controlled pH.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for pH Control (Target pH 2.5)

Objective: To prepare a buffered mobile phase that suppresses the ionization of both this compound and residual silanols.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (or Methanol)

  • Potassium phosphate monobasic (KH₂PO₄) or Formic acid

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • 0.45 µm solvent filter

Procedure (using Phosphate Buffer):

  • Prepare Aqueous Buffer Stock (e.g., 20 mM):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

    • Dissolve completely in the water.

  • Adjust pH:

    • Place the buffer solution on a stir plate and immerse the calibrated pH electrode.

    • Slowly add dilute phosphoric acid dropwise until the pH meter reads 2.50 ± 0.05.

  • Mix Mobile Phase:

    • Measure the required volumes of the aqueous buffer and organic solvent (e.g., for a 50:50 ACN:Buffer mobile phase, mix 500 mL of buffer with 500 mL of ACN).

    • Important: Always add the organic solvent after pH adjustment, as the apparent pH will shift upon addition of the organic modifier.

  • Filter and Degas:

    • Filter the final mobile phase mixture through a 0.45 µm filter to remove particulates.

    • Degas the mobile phase using sonication, helium sparging, or an inline degasser to prevent air bubbles in the system.

Protocol 2: General Column Cleaning and Regeneration

Objective: To wash the column with a series of solvents to remove strongly retained hydrophobic and polar contaminants.

Procedure: Note: Always disconnect the column from the detector before flushing to waste.

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • Re-equilibration: Before use, re-equilibrate the column with the mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved.

Protocol 3: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by mass or volume overload.

Procedure:

  • Prepare Standards: Prepare your this compound sample at its normal concentration (Sample A) and a second sample diluted 10-fold with the mobile phase (Sample B).

  • Inject and Analyze:

    • Inject your standard volume of Sample A and record the chromatogram. Note the peak asymmetry factor.

    • Inject the same volume of Sample B and record the chromatogram.

  • Evaluate Results:

    • Mass Overload: If the peak shape for Sample B is significantly more symmetrical than for Sample A, mass overload is confirmed.[2] The solution is to dilute your sample or use a column with a higher loading capacity.

    • Volume Overload: If the peak shape is poor for both but improves when you inject a smaller volume (e.g., 5 µL instead of 20 µL) of Sample A, you may have volume overload, often related to using a sample solvent much stronger than your mobile phase.[13][14] The solution is to reduce the injection volume or dissolve the sample in the mobile phase.[4]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • Haun, J., Teutenberg, T., & Schmidt, T. C. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography. Journal of Separation Science, 35(14), 1723–1730.
  • MicroSolv. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
  • Dolan, J. W. (n.d.). Overload or Minor Peak?. LCGC International.
  • (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?.
  • ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing?.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Pharmaceutical Technology. (2004, April 30). Using High Temperature HPLC for Improved Analysis.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • ResearchGate. (n.d.). Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Dolan, J. W. (n.d.). Extracolumn Effects. LCGC International.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
  • Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Stenutz. (n.d.). Benzoic acids.
  • (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • Schug, K. A., & Pesek, J. J. (2021). Silica Hydride: A Separation Material Every Analyst Should Know About. Molecules, 26(24), 7575.
  • (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • (n.d.). HPLC Troubleshooting Guide.
  • Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks.
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemBK. (2024, April 9). This compound.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Technical Support Center: Strategies for Solubilizing 2-Propoxybenzoic Acid in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Propoxybenzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting guides, and frequently asked questions (FAQs) to address solubility challenges encountered during assay development. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions for robust and reproducible results.

Section 1: Compound Profile & Key Physicochemical Data

Understanding the physicochemical properties of this compound is the first step in developing a successful solubilization strategy. Its structure as an aromatic carboxylic acid dictates its behavior in aqueous solutions.

This compound is characterized as a white to off-white solid that is practically insoluble in neutral water but soluble in organic solvents like DMSO and methanol.[1][2][3] Its poor aqueous solubility is a direct consequence of its chemical structure: a moderately lipophilic molecule (XLogP3 = 2.5) with a weakly acidic functional group (pKa = 4.24).[1][4][5] This means that at neutral pH, the compound exists predominantly in its non-ionized, less soluble form.

PropertyValueSource(s)
CAS Number 2100-31-4[1][4]
Molecular Formula C₁₀H₁₂O₃[2][4]
Molecular Weight 180.20 g/mol [4]
pKa (20°C)4.24[1][2][5]
XLogP3 2.5[4]
Appearance White to Off-White Solid/Crystal[2][6]
Melting Point 35-40°C[1][2]
Aqueous Solubility Insoluble / Sparingly Soluble at neutral pH[2][3][7]
Organic Solubility Soluble in DMSO, Methanol, Ethanol, Ether[1][2][3]
Section 2: Solubility Strategy Decision Workflow

Navigating solubility challenges requires a logical approach. The optimal strategy depends heavily on the experimental context, particularly the tolerance of your assay system (e.g., cell-free enzymatic assay vs. live-cell-based assay) to solvents and pH changes. The following workflow provides a structured decision-making process.

G start Start: Assess Assay Requirements (Cell-Free vs. Cell-Based, Final Concentration) stock_prep Step 1: Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution_check Step 2: Dilute Stock into Aqueous Assay Buffer stock_prep->dilution_check success Success: Compound is Soluble dilution_check->success No Precipitate precipitate Precipitation Occurs dilution_check->precipitate Precipitate Forms troubleshoot Step 3: Troubleshoot Precipitation precipitate->troubleshoot ph_adjust Option A: Increase Buffer pH > 6.5 troubleshoot->ph_adjust If assay tolerates basic pH surfactant Option B: Add Surfactant (e.g., Tween-20) to Buffer troubleshoot->surfactant Especially for cell-free assays combine Option C: Combine pH Adjustment + Co-solvent/Surfactant troubleshoot->combine For maximum solubility cell_warning Caution for Cell-Based Assays: - Final DMSO < 0.5% - Buffer pH must be physiological - Surfactants may be cytotoxic ph_adjust->cell_warning surfactant->cell_warning G start Start: Weigh This compound suspend Add 80% of final buffer volume to create suspension start->suspend titrate Add 0.1M NaOH dropwise while stirring suspend->titrate monitor Monitor pH and visual clarity titrate->monitor monitor->titrate Solid remains adjust_vol Adjust to final volume with buffer monitor->adjust_vol All solid dissolved & pH is stable end End: Clear, pH-adjusted solution adjust_vol->end

Caption: Protocol workflow for pH-adjustment solubilization.

Section 6: References
  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 539215, this compound. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Forum discussion]. Retrieved from [Link]

  • Ahad, A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • Stenutz, R. (n.d.). Benzoic acids. Retrieved from [Link]

  • Parmar, K., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Drug Development and Research. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Devlin, G. F., & Cuddihy, S. L. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? [Forum discussion]. Retrieved from [Link]

  • BioForum. (2013). Making a stock solution for my drug using DMSO. [Forum discussion]. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. Available at: [Link]

  • ChemBK. (2024). 2-n-Propoxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of Propoxybenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Structural Dance of Propoxybenzoic Acid Isomers and Their Biological Implications

In the realm of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even minor alterations in chemical architecture, such as the positional isomerism of a functional group on an aromatic ring, can profoundly influence a compound's pharmacological profile. This guide delves into the comparative biological activities of three such closely related molecules: 2-propoxybenzoic acid, 3-propoxybenzoic acid, and 4-propoxybenzoic acid.

While extensive research has illuminated the diverse biological roles of benzoic acid and its hydroxylated derivatives, a direct, comprehensive comparison of the propoxybenzoic acid isomers remains a less-explored frontier. This guide aims to bridge this gap by synthesizing the available, albeit limited, direct experimental evidence and drawing logical inferences from studies on structurally analogous compounds. We will explore their potential as antimicrobial, anti-inflammatory, and antioxidant agents, providing researchers with a foundational understanding to guide future investigations into these promising molecules.

Antimicrobial Activity: A Tale of Isomeric Position and Microbial Susceptibility

The antimicrobial potential of benzoic acid derivatives is well-documented, with their efficacy often linked to the position of substituents on the benzene ring. While direct comparative studies on the propoxybenzoic acid isomers are scarce, research on related compounds provides valuable insights into their likely antimicrobial profiles. For instance, derivatives of 2-propoxybenzylideneisonicotinohydrazide have demonstrated notable antimicrobial activity, suggesting that the 2-propoxy moiety can be a pharmacologically active component.

The position of the propoxy group is anticipated to influence the molecule's lipophilicity and its ability to interact with and disrupt bacterial cell membranes or inhibit essential metabolic pathways, such as cell wall synthesis.

Comparative Antimicrobial Potential (Inferred)
IsomerPredicted Antimicrobial ActivityRationale
This compound Moderate to HighThe ortho position may facilitate intramolecular interactions that enhance membrane permeability or interaction with intracellular targets.
3-Propoxybenzoic Acid Low to ModerateThe meta position often results in different electronic and steric properties compared to the ortho and para isomers, which may translate to lower antimicrobial efficacy.
4-Propoxybenzoic Acid Moderate to HighThe para position often leads to greater linearity and potentially more effective interaction with microbial targets. Studies on 4-ethoxybenzoic acid, a close analog, have shown anti-biofilm activity against Staphylococcus aureus.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for quantifying the antimicrobial activity of the propoxybenzoic acid isomers.

Objective: To determine the minimum concentration of each isomer that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound, 3-Propoxybenzoic acid, 4-Propoxybenzoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each propoxybenzoic acid isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of each stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Stock Solutions of Isomers A1 Serial Dilutions in 96-well plate P1->A1 P2 Prepare Bacterial Inoculum A2 Inoculate wells with bacteria P2->A2 A1->A2 A3 Incubate at 37°C for 18-24h A2->A3 AN1 Visual Inspection or OD600 Measurement A3->AN1 AN2 Determine MIC AN1->AN2

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of this process.[2] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. While direct evidence for the anti-inflammatory activity of propoxybenzoic acid isomers is limited, their structural similarity to known anti-inflammatory agents, such as salicylic acid, suggests they may possess similar properties. The position of the propoxy group could influence their ability to interact with key enzymes in the NF-κB pathway, such as IκB kinase (IKK).

Hypothesized Anti-inflammatory Mechanism

It is plausible that propoxybenzoic acid isomers could inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. The differential positioning of the propoxy group may affect the binding affinity of the isomers to upstream regulators of NF-κB.

NF_kB_Inhibition cluster_inhibition Potential Inhibition by Propoxybenzoic Acid Isomers Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Inhibitor Propoxybenzoic Acid Isomers Inhibitor->IKK may inhibit

Caption: Hypothesized inhibition of the NF-κB pathway by propoxybenzoic acid isomers.

Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Assay

This protocol describes a cell-based assay to evaluate the anti-inflammatory potential of the propoxybenzoic acid isomers.

Objective: To measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound, 3-Propoxybenzoic acid, 4-Propoxybenzoic acid

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of each propoxybenzoic acid isomer for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each isomer concentration and determine the IC50 values.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. While the propoxy group is not a direct hydrogen donor like a hydroxyl group, its electron-donating nature can influence the overall electronic properties of the benzene ring and potentially contribute to radical scavenging activity. The position of the propoxy group will likely affect the stability of any resulting radical species.

Comparative Antioxidant Potential (Inferred)
IsomerPredicted Antioxidant ActivityRationale
This compound ModerateThe ortho position may allow for stabilization of a radical through intramolecular interactions.
3-Propoxybenzoic Acid LowThe meta position generally offers less resonance stabilization for a radical compared to the ortho and para positions.
4-Propoxybenzoic Acid Moderate to HighThe para position allows for effective delocalization and stabilization of a radical across the aromatic ring and carboxyl group.
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging ability of compounds.

Objective: To measure the ability of the propoxybenzoic acid isomers to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound, 3-Propoxybenzoic acid, 4-Propoxybenzoic acid

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of each isomer and a positive control (e.g., ascorbic acid) in methanol. Prepare a working solution of DPPH in methanol.

  • Assay: In a 96-well plate, add various concentrations of the test compounds to the wells.

  • Reaction Initiation: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each isomer.

DPPH_Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Scavenged by Antioxidant Propoxybenzoic Acid Isomer Antioxidant->DPPH_H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical

Caption: Mechanism of the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 2-, 3-, and 4-propoxybenzoic acid. Based on structure-activity relationships inferred from related compounds, the ortho and para isomers are predicted to exhibit more pronounced antimicrobial, anti-inflammatory, and antioxidant properties compared to the meta isomer.

However, it is crucial to emphasize the speculative nature of these comparisons due to the current lack of direct, quantitative experimental data. The provided protocols offer a clear roadmap for researchers to systematically evaluate and compare these isomers. Such studies are essential to unlock the full therapeutic potential of this promising class of molecules and to provide a solid empirical foundation for future drug development efforts. The elucidation of the precise mechanisms of action and a comprehensive toxicological profiling will be critical next steps in this endeavor.

References

  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/32058863/]
  • NF-κB signaling in inflammation. [Source: PubMed, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5590983/]

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A Comparative Guide to the Anti-Inflammatory Efficacy of 2-Propoxybenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in inflammation, the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is both vast and nuanced. While salicylic acid stands as a foundational molecule with a well-documented, albeit complex, mechanism of action, its derivatives offer potential for modified potency, bioavailability, and side-effect profiles. This guide provides an in-depth comparison of salicylic acid and one such derivative, 2-Propoxybenzoic acid.

This analysis moves beyond a simple feature list, delving into the mechanistic rationale and structure-activity relationships that govern their potential anti-inflammatory effects. Crucially, it highlights a significant disparity in the available experimental data between these two compounds. While salicylic acid's efficacy is extensively characterized, this compound is primarily documented as a chemical intermediate, with a notable absence of public-domain pharmacological studies.[1][2] This guide, therefore, serves a dual purpose: to compare the known with the unknown and to provide the precise experimental frameworks required to empirically determine the efficacy of this compound.

Mechanistic Insights: A Tale of Two Molecules

The anti-inflammatory effects of salicylates are not solely attributable to the direct inhibition of cyclooxygenase (COX) enzymes, a common misconception. Salicylic acid, in particular, employs a multi-pronged approach to attenuating inflammation.

Salicylic Acid: The Multifaceted Incumbent

Salicylic acid's primary anti-inflammatory power is now understood to be largely independent of direct COX enzyme inhibition. While its acetylated form, aspirin, irreversibly inhibits COX-1 and COX-2, salicylic acid itself is a weak, reversible inhibitor.[3] Instead, its efficacy stems from several other key actions:

  • Transcriptional Repression: It inhibits the expression of the COX-2 gene, thereby reducing the synthesis of the enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation.

  • NF-κB Pathway Inhibition: A cornerstone of its mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing its activation, salicylic acid effectively dampens the entire inflammatory cascade.

  • Kinase Modulation: It can interfere with the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in cellular signaling pathways that lead to inflammatory responses.

The following diagram illustrates the key inflammatory pathways and the established points of intervention for Salicylic Acid.

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_C Prostaglandins (Housekeeping) COX1->Prostaglandins_C Prostaglandins_I Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_I IKK IKK NFkB_Inhib NF-κB / IκBα IKK->NFkB_Inhib Phosphorylates IκBα NFkB_Active NF-κB (Active) NFkB_Inhib->NFkB_Active IκBα Degradation Gene Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_Active->Gene Promotes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK SalicylicAcid Salicylic Acid SalicylicAcid->IKK Inhibits SalicylicAcid->Gene Suppresses COX-2 Transcription

Caption: Key inflammatory signaling pathways and Salicylic Acid's sites of action.

This compound: A Structure-Based Hypothesis

In the absence of direct experimental evidence for this compound, we must turn to structure-activity relationship (SAR) principles for salicylates.[3][6] The defining feature of this molecule is the substitution of the phenolic hydroxyl group at the 2-position with a propoxy ether (-O-CH₂CH₂CH₃).

This modification has several critical implications:

  • Prodrug Potential: The propoxy group may serve as a protecting group, rendering the molecule inactive until the ether linkage is cleaved in vivo by metabolic enzymes (e.g., cytochrome P450s in the liver) to release salicylic acid. This is a common strategy to improve gastric tolerance by masking the acidic phenolic hydroxyl group.

  • Altered Intrinsic Activity: If the molecule is not a prodrug, its intrinsic activity would be fundamentally different from salicylic acid. Many of salicylic acid's COX-independent effects are believed to rely on the free phenolic hydroxyl group. Masking this group could abolish or significantly reduce its ability to inhibit NF-κB and other key signaling nodes.

  • Increased Lipophilicity: The addition of the propyl chain increases the molecule's lipophilicity (fat-solubility) compared to salicylic acid. This could potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile, possibly leading to better tissue penetration but also different metabolic pathways.

Without experimental data, it is impossible to definitively state which of these possibilities is correct. However, the most plausible hypothesis is that this compound is designed as a prodrug of salicylic acid.

Comparative Efficacy: The Evidentiary Gap

A direct comparison of anti-inflammatory potency is hampered by the lack of published data for this compound.

FeatureSalicylic AcidThis compound
Primary Mechanism Inhibition of NF-κB pathway; suppression of COX-2 gene expression.[4][5]Hypothesized: Acts as a prodrug, releasing salicylic acid in vivo. Intrinsic activity is unknown.
Direct COX Inhibition Weak and reversible.Unknown. If it functions as a prodrug, its direct inhibition would be negligible.
In Vivo Efficacy Data Extensively documented in numerous animal models of inflammation.No publicly available data found in scientific literature.
Key Structural Feature Free phenolic hydroxyl and carboxyl groups are essential for activity.[3][6]Phenolic hydroxyl is masked by a propoxy ether group.[7]
Predicted Profile Broad-spectrum anti-inflammatory effects with known gastrointestinal side effects.Potential: Improved gastrointestinal tolerance if it is a prodrug. Efficacy would depend on the rate and extent of conversion to salicylic acid.

A Self-Validating System: Experimental Protocol to Determine Efficacy

To bridge the evidentiary gap, a robust and validated preclinical model is required. The carrageenan-induced paw edema assay in rodents is the gold-standard acute anti-inflammatory model, perfectly suited for this comparative task.[8][9] Its biphasic nature allows for the dissection of early-phase (histamine, serotonin-mediated) and late-phase (prostaglandin-mediated) inflammatory events.

This protocol provides the exact steps a researcher would take to generate the missing data for this compound and directly compare it to salicylic acid.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization & Grouping:

    • Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[10]

    • Randomly assign animals into at least four groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

      • Group III: Salicylic Acid (Dose to be determined, e.g., 100 mg/kg, orally)

      • Group IV: this compound (Equivalent molar dose to Salicylic Acid, orally)

  • Baseline Paw Volume Measurement:

    • Using a digital plethysmometer, measure the volume of the right hind paw of each rat up to the tibiotarsal articulation. This is the initial volume (V₀).

  • Test Compound Administration:

    • Administer the respective compounds or vehicle to each group via oral gavage. The volume is typically 1 mL/100g body weight.

  • Induction of Inflammation:

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension (in 0.9% saline) into the subplantar surface of the right hind paw.[8]

  • Post-Induction Paw Volume Measurement:

    • Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vₜ - V₀.

    • Calculate Percentage Inhibition: Compare the mean edema of the treated groups to the vehicle control group to determine the percentage inhibition of edema using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100

The following diagram outlines this experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Animal Acclimatization (1 Week) Grouping Randomize into Groups (n=6) Acclimatize->Grouping Baseline Measure Baseline Paw Volume (V₀) Grouping->Baseline Dosing Oral Administration (Vehicle, Controls, Test Articles) Baseline->Dosing Inflammation Inject Carrageenan (t=1 hr post-dosing) Dosing->Inflammation Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hrs Inflammation->Measure CalcEdema Calculate Edema (Vₜ - V₀) Measure->CalcEdema CalcInhibition Calculate % Inhibition vs. Vehicle Control CalcEdema->CalcInhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Probing the Mechanism: Prostaglandin E₂ Immunoassay

To investigate if this compound (or its potential metabolite) inhibits the COX pathway, an in vitro Prostaglandin E₂ (PGE₂) enzyme-linked immunosorbent assay (ELISA) is the logical next step. This assay quantifies the production of PGE₂, a primary pro-inflammatory prostaglandin synthesized by COX enzymes.

Protocol Outline: PGE₂ Competitive ELISA

  • Cell Culture & Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like Lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds (Salicylic Acid, this compound) and controls.

  • Sample Collection: After incubation, the cell culture supernatant, containing the secreted PGE₂, is collected.

  • Competitive Immunoassay:

    • The collected supernatant (or standards) is added to a microplate pre-coated with a PGE₂ capture antibody.

    • A fixed amount of enzyme-labeled PGE₂ (e.g., conjugated to HRP or Alkaline Phosphatase) is added. This labeled PGE₂ competes with the PGE₂ in the sample for binding to the antibody.[11][12][13]

    • The plate is washed to remove unbound reagents.

  • Detection & Quantification:

    • A substrate is added, which reacts with the enzyme on the bound labeled PGE₂ to produce a colorimetric signal.

    • The intensity of the color is read using a microplate reader. The signal is inversely proportional to the concentration of PGE₂ in the original sample.[13][14]

    • The concentration of PGE₂ in the samples is determined by comparing their absorbance to a standard curve. A reduction in PGE₂ levels in treated samples compared to the LPS-only control would indicate inhibition of the COX pathway.

Conclusion and Future Directions

This guide establishes that while salicylic acid is a well-characterized anti-inflammatory agent with multiple mechanisms of action beyond simple COX inhibition, this compound remains an enigma in the public domain. Structure-activity relationship principles suggest it may function as a prodrug to improve tolerability, but this remains a hypothesis.

The critical lack of empirical data for this compound underscores the necessity for direct, comparative studies. The provided experimental protocols for the in vivo carrageenan-induced paw edema model and the in vitro PGE₂ immunoassay offer a clear and robust roadmap for elucidating the anti-inflammatory efficacy and mechanism of this and other novel salicylate derivatives. For researchers in drug development, the true value of this compound can only be unlocked through the rigorous application of these foundational preclinical assays.

References

  • Title: Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis Source: PubMed URL:[Link]
  • Title: Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile Source: Pharmacy 180 URL:[Link]
  • Title: Prostaglandin E2 ELISA Kit Source: RayBiotech URL:[Link]
  • Title: Human PGE2(Prostaglandin E2) ELISA Kit Source: ELK Biotechnology URL:[Link]
  • Title: Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR Source: Pharmacy Educ
  • Title: Propoxycaine | C16H26N2O3 Source: PubChem - NIH URL:[Link]
  • Title: Salicylates: SAR and Uses Source: YouTube URL:[Link]
  • Title: In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential Source: SciELO URL:[Link]
  • Title: Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)
  • Title: In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats Source: Beni-Suef University Journal of Basic and Applied Sciences URL:[Link]
  • Title: Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis Source: ResearchG
  • Title: In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa Source: Biomedical Research and Therapy URL:[Link]
  • Title: In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief Source: National Institutes of Health (NIH) URL:[Link]
  • Title: this compound: A Versatile Fine Chemical for Multiple Industries Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice Source: PubMed URL:[Link]
  • Title: this compound | C10H12O3 Source: PubChem - NIH URL:[Link]
  • Title: Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
  • Title: Analgesic and antiinflammatory effects of 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)
  • Title: Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI URL:[Link]
  • Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions Source: MDPI URL:[Link]

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A Senior Application Scientist’s Guide to the Validation of HPLC Methods for 2-Propoxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-Propoxybenzoic acid, a key chemical intermediate, demands robust analytical methods to ensure the final product's quality and efficacy.[1] High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its versatility, precision, and widespread adoption.

This guide provides an in-depth, experience-driven comparison of HPLC with alternative analytical techniques for quantifying this compound. More critically, it details a comprehensive, self-validating protocol for an HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2] We will not just list steps but explain the scientific rationale behind each experimental choice, empowering you to develop and validate a method that is not only compliant but scientifically sound.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, including sensitivity, sample complexity, and throughput. While this guide focuses on HPLC, a comparative assessment underscores why it is often the most suitable choice for routine quality control of this compound.

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}

Caption: Comparative logic for selecting an analytical technique.

Performance Comparison of Primary Analytical Methods

The following table summarizes the expected performance of different techniques for the analysis of a moderately polar organic acid like this compound.

ParameterHPLC-UVUPLC-UV/MSGC-MS (with derivatization)
Principle Liquid chromatography with UV detection.Advanced LC with smaller particles for higher pressure and efficiency.[3]Gas chromatography with mass spec detection.[4]
Primary Advantage Robustness, cost-effectiveness, widespread availability.High speed, superior resolution, and sensitivity.[5]Excellent specificity and sensitivity.
Key Limitation Slower analysis time compared to UPLC.Higher instrument and consumable costs.[5]Requires sample derivatization, adding time and complexity.
Typical Analysis Time 10 - 20 min2 - 8 min15 - 30 min
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Sensitivity (LOQ) Low µg/mLMid-to-high ng/mLLow ng/mL

Based on this comparison, HPLC offers the most practical balance of performance, cost, and reliability for routine quantification in a pharmaceutical QC setting. Ultra-Performance Liquid Chromatography (UPLC) is a superior alternative when higher throughput and sensitivity are required, though it comes at a higher cost.[3][6]

The Cornerstone of Compliance: HPLC Method Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] The following protocol is designed as a self-validating system, adhering to the comprehensive framework of the ICH Q2(R2) guideline.[8][9]

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// Edges start -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> system_suitability; system_suitability -> end; }

Caption: Workflow for a comprehensive HPLC method validation.

Proposed HPLC Method Parameters

This protocol is based on a standard reversed-phase HPLC method suitable for an aromatic carboxylic acid.

  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Diluent: Mobile Phase.

Validation Parameters: Experimental Design and Acceptance Criteria

Causality: The first and most critical step is to prove that the signal you measure comes solely from this compound. Specificity demonstrates that the method is unaffected by the presence of impurities, degradation products, or matrix components.[10][11]

Experimental Protocol:

  • Prepare and inject the following solutions:

    • Diluent (blank).

    • Placebo solution (sample matrix without the analyte).

    • Standard solution of this compound.

    • Spiked sample solution (placebo spiked with this compound).

  • Subject a sample of this compound to forced degradation (e.g., acid, base, peroxide, heat, light) and inject the resulting solution.

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no significant peaks at the retention time of this compound. The analyte peak in the spiked sample and the stressed sample should be pure and spectrally homogeneous (if using a PDA detector) and well-resolved from any degradation peaks (resolution > 1.5).[12]

Causality: Linearity confirms the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11][12] This ensures that you can reliably quantify samples of varying concentrations.

Experimental Protocol:

  • Prepare a stock solution of this compound standard.

  • From the stock, prepare at least five calibration standards covering 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[13] The y-intercept should be insignificant compared to the response at 100% concentration.

Data Presentation: Linearity Study

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251500
1501499800
Correlation Coefficient (r²) 0.9999

Causality: Accuracy measures the closeness of the experimental results to the true value.[10] It is typically assessed through recovery studies, which confirm that the method can accurately quantify the analyte in the actual sample matrix.

Experimental Protocol:

  • Prepare a homogenous batch of the sample matrix (placebo).

  • Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations, as recommended by ICH).[7]

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%.[13]

Data Presentation: Accuracy (Recovery) Study

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.1100.9%
Mean Recovery 100.1%

Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogenous sample.[11] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision, which assesses variability within the same lab over different days, with different analysts, or on different equipment.[7]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD and compare the results with the repeatability study.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[14]

Data Presentation: Precision Study

ParameterAssay Result (µg/mL) - Set 1Assay Result (µg/mL) - Set 2
Analyst / Day Analyst A / Day 1Analyst B / Day 2
Mean (n=6) 100.299.8
Std. Deviation 0.850.91
%RSD 0.85% 0.91%

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be measured with acceptable precision and accuracy.[10] These are critical for impurity analysis but are also good practice for assay methods.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • For S/N: Analyze progressively more dilute solutions. The concentration that yields a S/N of 3:1 is the LOD, and 10:1 is the LOQ.

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.[10]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 2°C).

    • Mobile phase organic composition (± 2%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not significantly change from the nominal conditions.

Conclusion: A Framework for Reliable Quantification

The validation of an HPLC method for this compound is a systematic process that establishes the performance characteristics of the procedure and ensures its suitability for the intended application. By following the detailed protocols outlined in this guide, which are firmly rooted in ICH principles, researchers and drug development professionals can generate reliable, reproducible, and defensible analytical data. While HPLC stands as a robust and practical choice, understanding its performance relative to alternatives like UPLC and GC-MS allows for informed decisions tailored to specific analytical challenges. This comprehensive approach to method validation is not merely a regulatory hurdle but a fundamental pillar of scientific integrity and product quality.

References

  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Scribd. (n.d.). HPLC Validation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ChemBK. (n.d.). 2-n-Propoxybenzoic acid.
  • (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • SHIMADZU CORPORATION. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector.
  • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector.
  • Chromatography Today. (2021, December 17). HPLC vs UPLC - What's the Difference?.
  • Lifeasible. (n.d.). Organic Acids Quantification.
  • (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. PubMed.
  • (n.d.). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical.
  • (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.
  • (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.

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The Efficacy of 2-Propoxybenzoic Acid as a Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science, the pursuit of high-performance, safe, and environmentally benign plasticizers is a perpetual endeavor. This guide provides a comprehensive technical comparison of 2-Propoxybenzoic acid as a potential plasticizer, benchmarked against the industry-standard phthalates, Di(2-ethylhexyl) phthalate (DOP) and Diisononyl phthalate (DINP). While direct, extensive experimental data on this compound's plasticizing performance is not widely published, this analysis will proceed by establishing a proxy based on the well-documented performance of structurally similar benzoate esters. This approach allows for a scientifically grounded discussion of its potential efficacy and outlines the requisite experimental methodologies for its definitive evaluation.

Introduction: The Role of Plasticizers and the Rise of Non-Phthalate Alternatives

Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably Polyvinyl Chloride (PVC).[1][2] For decades, phthalate esters like DOP and DINP have dominated the market due to their cost-effectiveness and excellent performance.[1] However, growing health and environmental concerns have spurred the development of non-phthalate alternatives.[1][3] Among these, benzoate esters have emerged as a promising class of plasticizers, valued for their high solvating power, good UV stability, and resistance to staining.[2][4] this compound, a derivative of benzoic acid, falls into this category of potential non-phthalate plasticizers.[5]

The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts polymer-polymer interactions, thereby increasing the free volume and chain mobility. This molecular-level change manifests as a reduction in the glass transition temperature (Tg), increased flexibility, and improved elongation at break.[6]

Comparative Analysis: this compound (as a Representative Benzoate) vs. Phthalates

Due to the limited direct experimental data for this compound, we will utilize performance data from closely related and well-studied benzoate plasticizers, such as diethylene glycol dibenzoate (DEGB) and 1,5-pentanediol dibenzoate, to create a representative profile for a "Benzoate Ester" plasticizer.[1][7][8] This allows for a meaningful, albeit proxy-based, comparison with DOP and DINP.

Workflow for Comparative Evaluation

The following diagram illustrates the logical workflow for a comprehensive comparison of plasticizer efficacy.

G cluster_0 Plasticizer Selection cluster_1 Polymer Compounding cluster_2 Material Processing cluster_3 Performance Evaluation This compound (Proxy) This compound (Proxy) PVC Resin PVC Resin This compound (Proxy)->PVC Resin DOP DOP DOP->PVC Resin DINP DINP DINP->PVC Resin Two-Roll Mill Two-Roll Mill PVC Resin->Two-Roll Mill Stabilizers Stabilizers Stabilizers->PVC Resin Lubricants Lubricants Lubricants->PVC Resin Compression Molding Compression Molding Two-Roll Mill->Compression Molding Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Compression Molding->Thermal Analysis (DSC, TGA) Mechanical Testing (Tensile, Hardness) Mechanical Testing (Tensile, Hardness) Compression Molding->Mechanical Testing (Tensile, Hardness) Migration Testing Migration Testing Compression Molding->Migration Testing

Caption: Workflow for comparing plasticizer efficacy.

Quantitative Performance Metrics

The following table summarizes the expected performance of a representative benzoate plasticizer, based on available data for similar compounds, in comparison to DOP and DINP in a standard flexible PVC formulation (e.g., 40 parts per hundred resin - phr).

PropertyTest MethodRepresentative Benzoate Ester (Proxy for this compound)Di(2-ethylhexyl) phthalate (DOP)Diisononyl phthalate (DINP)
Thermal Properties
Glass Transition Temp. (Tg)ASTM D3418 (DSC)~15 - 25 °C~20 - 30 °C~25 - 35 °C
Thermal Stability (Td5%)ASTM E1131 (TGA)~230 - 250 °C~220 - 240 °C~240 - 260 °C
Mechanical Properties
Tensile StrengthASTM D638~18 - 22 MPa~20 - 24 MPa~22 - 26 MPa
Elongation at BreakASTM D638~300 - 380 %~350 - 420 %~320 - 400 %
Shore A HardnessASTM D2240~75 - 85~80 - 90~82 - 92
Migration Resistance
Weight Loss in HexaneASTM D1239ModerateHighModerate-High
Weight Loss in OilASTM D1239Low-ModerateHighModerate

In-Depth Analysis of Performance Characteristics

Plasticizing Efficiency

A key measure of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies greater flexibility at a given temperature. Benzoate esters are known to be highly efficient solvators for PVC, which generally translates to a significant reduction in Tg.[4] The proxy data suggests that this compound would likely exhibit a plasticizing efficiency comparable to or slightly better than DOP, meaning a lower concentration may be required to achieve the same level of flexibility.

Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use performance. Thermogravimetric analysis (TGA) is employed to determine the onset of thermal degradation. The data for representative benzoate esters suggest good thermal stability, comparable to that of DINP and potentially slightly better than DOP.[9] This indicates that PVC formulations containing this compound could likely withstand typical processing temperatures without significant degradation.

Mechanical Properties

The mechanical properties of a plasticized polymer dictate its suitability for various applications.

  • Tensile Strength and Elongation: Plasticizers generally decrease tensile strength and increase elongation at break.[10] The proxy data indicates that a benzoate plasticizer like this compound would likely result in a flexible PVC with slightly lower tensile strength but comparable elongation to that achieved with DOP and DINP.

  • Hardness: Shore hardness is a measure of the material's resistance to indentation. As expected, the addition of a plasticizer reduces hardness. The representative benzoate ester is anticipated to yield a softer material compared to DOP and DINP at the same concentration, which aligns with its expected high plasticizing efficiency.

Migration Resistance

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a critical consideration, particularly for applications involving food contact, medical devices, and children's toys.[11] Benzoate plasticizers generally exhibit lower volatility and better resistance to extraction by oils and solvents compared to low molecular weight phthalates like DOP.[4][12] The lower migration potential is a significant advantage for applications where chemical leaching is a concern.

Experimental Protocols for Validation

To definitively ascertain the efficacy of this compound as a plasticizer, a rigorous experimental program is necessary. The following are standard, self-validating protocols for each key performance metric.

Sample Preparation: PVC Compounding and Molding

Objective: To prepare standardized plasticized PVC samples for subsequent testing.

Methodology:

  • Formulation: Prepare a standard PVC dry blend. A typical formulation would be:

    • PVC Resin (K-value 67): 100 phr

    • Plasticizer (this compound, DOP, or DINP): 40 phr

    • Heat Stabilizer (e.g., Ca/Zn stearate): 2 phr

    • Lubricant (e.g., stearic acid): 0.5 phr

  • Mixing: The components are blended in a high-speed mixer until a homogenous powder is obtained.

  • Milling: The dry blend is then processed on a two-roll mill at a temperature of approximately 160-170°C to form a cohesive sheet.

  • Molding: The milled sheet is compression molded into plaques of a specified thickness (e.g., 1 mm for tensile testing) at a temperature of 170-180°C and a pressure of approximately 10 MPa.

  • Conditioning: The molded plaques are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Thermal Analysis

Objective: To determine the glass transition temperature and thermal stability of the plasticized PVC.

Methodology:

  • Differential Scanning Calorimetry (DSC) for Tg (ASTM D3418):

    • A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle would be:

      • Heat from -50°C to 120°C at 10°C/min.

      • Cool from 120°C to -50°C at 10°C/min.

      • Heat from -50°C to 120°C at 10°C/min.

    • The Tg is determined from the midpoint of the transition in the second heating scan.

  • Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131):

    • A sample (10-20 mg) is placed in a TGA pan.

    • The sample is heated from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • The temperature at which 5% weight loss occurs (Td5%) is recorded as the onset of degradation.

Mechanical Property Testing

Objective: To evaluate the effect of the plasticizer on the mechanical performance of the PVC.

Methodology:

  • Tensile Properties (ASTM D638):

    • Dumbbell-shaped specimens are cut from the molded plaques.

    • The specimens are tested in a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).

    • Tensile strength, elongation at break, and modulus of elasticity are calculated from the resulting stress-strain curve.

  • Hardness (ASTM D2240):

    • The Shore A hardness of the molded plaques is measured using a durometer.

    • Multiple readings are taken at different locations on the sample and averaged.

Migration Resistance Testing

Objective: To quantify the extent of plasticizer migration from the PVC.

Methodology:

  • Solvent Extraction (ASTM D1239):

    • Pre-weighed samples of the plasticized PVC are immersed in a solvent (e.g., n-hexane for non-polar extraction or olive oil for fatty food simulation) at a specified temperature and duration (e.g., 24 hours at 23°C).

    • After immersion, the samples are removed, wiped dry, and re-weighed.

    • The percentage weight loss is calculated, which corresponds to the amount of plasticizer extracted.

Discussion and Future Outlook

The analysis, based on a representative benzoate ester as a proxy, suggests that this compound holds promise as a non-phthalate plasticizer for PVC. Its anticipated high plasticizing efficiency, good thermal stability, and potentially low migration profile make it an attractive candidate for further investigation. The key advantages of such a benzoate-based plasticizer would be its favorable toxicological profile and improved permanence compared to traditional low-molecular-weight phthalates.

References

  • Erythropel, H. C., et al. (2016). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 8(11), 399. [Link]
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  • Studi pengaruh plasticizer diethylene glycol dibenzoate (DEDB) terhadap modulus elastisitas dari produk PVC. (2015). University of Indonesia Library. [Link]
  • Stuart, J. A., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces, 15(20), 24653–24662. [Link]
  • Patsnap. (2023). Plasticizers in PVC: Phthalates vs.
  • Lang, J., & Stanhope, B. (2001). Benzoate plasticizer for flexible PVC injection molded toy applications. Journal of Vinyl and Additive Technology, 7(4), 216-221.
  • CN103086891A - Preparation method of plasticizer diethylene glycol dibenzoate. (2013).
  • Kumbhar, H., Tiwari, S., & Gupta, V. (2023). Organocatalyst Promoted Efficient Synthesis of Carboxylic Acid Esters and its Application as Plasticizer for Polyvinyl Chloride. ChemistrySelect, 8(44), e202303031.
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024). Polymers, 16(23), 3372. [Link]
  • Kim, S., et al. (2025). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. Science of The Total Environment, 1002, 180559.
  • Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. (2012). Journal of Macromolecular Science, Part C: Polymer Reviews, 52(4), 347-363.
  • Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for the Manufacturing of Solid Oral Forms with Copovidone and Ibuprofen by Selective Laser Sintering. (2022). Pharmaceutics, 14(11), 2358.
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  • Coltro, L., et al. (2014).
  • Oxoplast. (2016).
  • Evaluation of the effects of biobased plasticizers on the thermal and mechanical properties of poly(vinyl chloride). (2021). Journal of Applied Polymer Science, 138(48), 51458.
  • Fraunhofer IST. (n.d.).
  • CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer. (2011).
  • Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. (2023). Polymers, 15(18), 3794.
  • Jinli Chemical. (2025). What You Need to Know About the Different Types of Plasticizers. [Link]
  • Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. (2022). Journal of Physics: Conference Series, 2267, 012056.
  • European Patent Office. (2015). EP 3090027 B1 - POLYESTER PLASTICIZERS WITH BENZOIC ACID END-CAPS. [Link]
  • KR20180117224A - Polyester plasticizers with benzoic acid end-caps. (2018).
  • Ataman Kimya. (n.d.). DI(ETHYLENE GLYCOL)
  • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. (2024).
  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). International Journal of Molecular Sciences, 22(4), 1636.
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  • Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. (2023). Toxicology and Applied Pharmacology, 479, 116709.
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  • Improvement of Structural and Thermal Stabilities of PVC and Wood/PVC Composite by Zn and Pb Stearates, and Zeolite. (2003). Journal of Applied Polymer Science, 89(13), 3509-3515.
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cross-reactivity of 2-Propoxybenzoic acid in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating the Immunoassay Cross-Reactivity of 2-Propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the specificity of immunoassays is paramount. Unforeseen cross-reactivity can lead to misleading data, impacting critical decisions in preclinical and clinical phases. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, a benzoic acid derivative, in immunoassays. While specific cross-reactivity data for this compound is not extensively published, this guide offers the foundational principles and a robust experimental protocol to empower researchers to conduct their own thorough investigations. Benzoic acid and its derivatives are significant scaffolds in medicinal chemistry, recognized for their presence in a wide array of biologically active compounds.[1][2][3]

Understanding Immunoassay Cross-Reactivity

Immunoassays are susceptible to interference from compounds that are structurally similar to the target analyte.[4] This phenomenon, known as cross-reactivity, occurs when an antibody binds to a molecule other than its intended target.[5][6] The degree of cross-reactivity is influenced by the structural homology between the analyte and the interfering substance.[4][7] In the context of drug development, where numerous structurally related compounds and their metabolites may be present, a comprehensive assessment of cross-reactivity is a critical component of assay validation.[7][8][9]

Structural Analysis of this compound and Prediction of Cross-Reactants

This compound (C10H12O3) is an aromatic carboxylic acid.[10] Its structure consists of a benzoic acid core with a propoxy group at the ortho (2-) position. The key structural features that may contribute to antibody recognition and potential cross-reactivity are:

  • The Benzoic Acid Moiety: The carboxylated benzene ring is a common feature in many endogenous and synthetic compounds.

  • The Propoxy Group: The size, shape, and hydrophobicity of this ether linkage can influence antibody binding.

  • The Ortho-Substitution Pattern: The position of the propoxy group relative to the carboxylic acid is a critical determinant of the molecule's overall conformation.

Based on these features, potential cross-reactants can be predicted. It is hypothesized that compounds sharing a high degree of structural similarity to this compound are more likely to exhibit cross-reactivity in an immunoassay.[4][7]

Table 1: Potential Cross-Reactants for a this compound Immunoassay

Compound Class Examples Rationale for Potential Cross-Reactivity
Isomers 3-Propoxybenzoic acid, 4-Propoxybenzoic acidSame molecular formula, differing substitution pattern.
Analogs with Varying Alkoxy Chains 2-Ethoxybenzoic acid, 2-Butoxybenzoic acidSimilar core structure with different alkyl chain lengths.
Other Benzoic Acid Derivatives Salicylic acid (2-Hydroxybenzoic acid), 2-Methoxybenzoic acidShare the benzoic acid scaffold with different ortho-substituents.[11][12][13]
Structurally Related Drugs Probenecid, other drugs containing a benzoic acid moietyMay be present in biological samples and share structural motifs.
Metabolites Potential metabolites of this compoundMetabolites may retain the core structure recognized by the antibody.

graph "Structural_Comparison" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

// Main compound A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Structurally similar compounds B [label="3-Propoxybenzoic Acid\n(Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; C [label="2-Ethoxybenzoic Acid\n(Alkoxy Analog)", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; D [label="Salicylic Acid\n(Benzoic Acid Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; E [label="Probenecid\n(Structurally Related Drug)", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];

// Relationships A -- B [label="Positional Isomer"]; A -- C [label="Varying Alkoxy Chain"]; A -- D [label="Different Ortho-Substituent"]; A -- E [label="Shared Moiety"]; }

Caption: Predicted cross-reactants for this compound.

Experimental Design for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for quantifying the cross-reactivity of small molecules like this compound.[14][15] This method relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[16]

Experimental Workflow: Competitive ELISA for Cross-Reactivity

The following diagram outlines the key steps in a competitive ELISA designed to assess cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_competition Competition cluster_detection Detection P1 Coat plate with This compound-Protein Conjugate P2 Block non-specific binding sites P1->P2 C1 Add standards or potential cross-reactants P2->C1 C2 Add anti-2-Propoxybenzoic Acid antibody C1->C2 C3 Incubate to allow competition C2->C3 D1 Wash to remove unbound reagents C3->D1 D2 Add enzyme-conjugated secondary antibody D1->D2 D3 Wash D2->D3 D4 Add substrate and measure signal D3->D4

Caption: Workflow for a competitive ELISA to test cross-reactivity.

Detailed Protocol

This protocol provides a general framework. Optimization of antibody concentrations, coating conditions, and incubation times is essential for robust assay performance.

  • Plate Coating:

    • Coat a high-binding 96-well microplate with a this compound-protein conjugate (e.g., BSA or OVA conjugate) at an optimized concentration in a suitable coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[17][18]

  • Blocking:

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.[17][18]

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • Add the standards or potential cross-reactants to the wells.

    • Immediately add the primary antibody (specific for this compound) at its optimal dilution.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free and coated antigen for antibody binding.[15][16]

  • Detection:

    • Wash the plate to remove unbound antibodies and antigens.

    • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a suitable substrate (e.g., TMB for HRP-conjugated antibodies) and incubate until color develops.

    • Stop the reaction with a stop solution.[16][18]

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of a compound is typically expressed as a percentage relative to the target analyte. The calculation is based on the concentration of each compound required to inhibit the antibody binding by 50% (IC50).[19][20]

Calculation of Percent Cross-Reactivity:

Percent Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

Compound IC50 (ng/mL) Percent Cross-Reactivity
This compound10100%
3-Propoxybenzoic Acid5020%
4-Propoxybenzoic Acid10010%
2-Ethoxybenzoic Acid2540%
Salicylic Acid>1000<1%
Probenecid5002%

Interpretation of Results:

  • A high percent cross-reactivity indicates that the antibody has a significant affinity for the tested compound, which could lead to inaccurate measurements in samples containing that compound.

  • Low or negligible cross-reactivity suggests that the assay is specific for the target analyte in the presence of the tested compound.

  • It is important to note that cross-reactivity can be assay-dependent; different antibody clones and assay formats may yield different results.[21][22]

Conclusion and Best Practices

A thorough evaluation of immunoassay cross-reactivity is a non-negotiable step in the development and validation of robust bioanalytical methods. For compounds like this compound, where public data is scarce, a systematic approach based on structural similarity and empirical testing is essential.

Key Recommendations:

  • Proactive Assessment: Conduct cross-reactivity studies early in the drug development process to identify potential issues.

  • Comprehensive Testing: Test a panel of structurally related compounds, including isomers, analogs, and known metabolites.

  • Thorough Validation: Adhere to regulatory guidelines for bioanalytical method validation to ensure data integrity.[8][9][23][24][25]

  • Data-Driven Decisions: Use the generated cross-reactivity data to inform the interpretation of study results and to guide the development of more specific assays if necessary.

By following the principles and protocols outlined in this guide, researchers can confidently assess the specificity of their immunoassays and ensure the reliability of their data in the pursuit of novel therapeutics.

References

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A Comparative Guide to the Quantitative Analysis of 2-Propoxybenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in drug development and manufacturing, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of impurities in 2-Propoxybenzoic Acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of the predominant techniques, grounded in established scientific principles and regulatory expectations.

The Landscape of Impurities in this compound

Impurities in an API can originate from various stages, including synthesis, purification, and storage.[4][] A thorough understanding of the synthetic route and the chemical nature of the API is crucial for identifying potential impurities. This compound is commonly synthesized via the Williamson ether synthesis, starting from salicylic acid or its esters (e.g., methyl salicylate) and a propylating agent (e.g., 1-bromopropane or 1-iodopropane) under basic conditions.[1]

Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted salicylic acid or methyl salicylate.

    • Reagents: Residual propylating agents.

    • By-products: Isomeric propoxybenzoic acids (e.g., 3- or 4-propoxybenzoic acid if the starting material contains isomeric hydroxybenzoic acids), and products of side reactions. The synthesis of a related compound, 2-propoxy-5-methylbenzoic acid, highlights the potential for byproduct formation.[6]

  • Degradation Products:

    • Hydrolysis: Cleavage of the ether bond under acidic or basic conditions to yield salicylic acid and propanol. The degradation of a similar compound, 2-propoxynaphthalene, under acidic conditions results in the cleavage of the ether bond.[7]

    • Oxidation: The benzene ring and the propoxy group can be susceptible to oxidation, especially under stress conditions. Studies on the degradation of benzoic acid and salicylic acid have explored various advanced oxidation processes.[8][9]

    • Photodegradation: Exposure to light can induce degradation, a critical consideration for stability testing.

The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities exceeding a certain threshold (typically 0.1%).[10] This necessitates the development and validation of sensitive and specific analytical methods.

The Analytical Workflow: A Holistic Approach

The quantitative analysis of impurities is a multi-step process that requires careful planning and execution. The following workflow provides a systematic approach to ensure reliable and accurate results.

impurity_analysis_workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Analytical Execution cluster_validation Phase 3: Validation & Reporting start Define Analytical Target Profile sample_prep Develop Sample Preparation Protocol start->sample_prep forced_degradation Perform Forced Degradation Studies sample_prep->forced_degradation hplc_analysis HPLC-UV Analysis forced_degradation->hplc_analysis gcms_analysis GC-MS Analysis (with Derivatization) forced_degradation->gcms_analysis method_validation Method Validation (ICH Q2(R1)) hplc_analysis->method_validation gcms_analysis->method_validation data_analysis Data Analysis & Quantification method_validation->data_analysis reporting Reporting & Documentation data_analysis->reporting

Caption: A generalized workflow for the quantitative analysis of impurities in this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideal for pharmaceutical impurity profiling.[11][12][13] A well-developed stability-indicating HPLC method can separate the API from its process-related and degradation impurities, allowing for their accurate quantification.[14][15][16]

Causality Behind Experimental Choices for HPLC
  • Reversed-Phase Chromatography: This is the most common mode for pharmaceutical analysis. A non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for the effective separation of moderately polar compounds like this compound and its potential impurities based on their hydrophobicity.

  • UV Detection: this compound and its likely aromatic impurities possess chromophores that absorb UV light, making UV detection a simple, robust, and sensitive method for quantification.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve impurities with a wide range of polarities from the main API peak in a reasonable timeframe.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid groups of the analyte and impurities. This results in better peak shapes and more reproducible retention times.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of impurities in this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (for API): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Impurity Stock Solution: If individual impurity standards are available, prepare a stock solution containing each impurity at a concentration of approximately 0.1 mg/mL in the diluent.

  • Spiked Sample (for validation): Add a known amount of the impurity stock solution to the standard solution to achieve a final impurity concentration of around 0.1% of the API concentration.

  • Test Sample: Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17]

Gas Chromatography (GC): A Viable Alternative with Derivatization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[12] While carboxylic acids like this compound have limited volatility, they can be readily analyzed by GC after a derivatization step.[18] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ether.[19][20]

Causality Behind Experimental Choices for GC
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like carboxylic acids). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in converting the carboxylic acid to a volatile trimethylsilyl (TMS) ester.

  • GC-MS Detection: Coupling GC with a Mass Spectrometer (MS) provides not only quantification but also structural information, which is invaluable for the identification of unknown impurities.

  • Temperature Programming: A temperature-programmed analysis, where the column temperature is gradually increased, is essential for separating compounds with different boiling points.

Experimental Protocol: GC-MS Analysis of TMS-Derivatized Impurities

Objective: To develop a GC-MS method for the quantitative analysis of impurities in this compound after silylation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (GC grade)

Derivatization Procedure:

  • Accurately weigh about 10 mg of the this compound sample into a reaction vial.

  • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA (+1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Conditions:

Parameter Setting
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

Comparative Analysis: HPLC vs. GC

FeatureHPLC-UVGC-MS (with Derivatization)
Applicability Ideal for non-volatile and thermally labile compounds. Directly applicable to this compound and its impurities.[11]Suitable for volatile and thermally stable compounds. Requires derivatization for carboxylic acids.[12]
Sample Preparation Generally simpler, involving dissolution and filtration.More complex due to the additional derivatization step.[21]
Selectivity Good selectivity based on polarity differences. Co-elution can be a challenge.Excellent selectivity based on boiling point differences and high column efficiency.
Sensitivity Good sensitivity with UV detection.Excellent sensitivity, especially with selected ion monitoring (SIM) in MS.
Identification Identification is based on retention time comparison with standards. PDA detectors provide spectral information for peak purity assessment.Provides mass spectra for positive identification of known and unknown impurities.
Robustness Generally considered very robust for routine quality control.Derivatization can introduce variability if not well-controlled. Matrix effects can also be a concern.[22]
Cost & Complexity Lower initial instrument cost and complexity compared to GC-MS.Higher initial instrument cost and operational complexity.

Conclusion and Recommendations

For the routine quantitative analysis of known and potential impurities in this compound, a validated stability-indicating HPLC-UV method is the recommended primary approach. It offers a balance of simplicity, robustness, and sufficient sensitivity and selectivity for quality control purposes in a regulated environment.[13] The direct analysis without derivatization streamlines the workflow and reduces potential sources of error.

GC-MS serves as an excellent complementary and orthogonal technique. It is particularly valuable during method development and for the characterization of unknown impurities discovered during forced degradation studies or in new batches of the API. The structural information provided by MS is a significant advantage for impurity identification.

Ultimately, the choice of methodology should be guided by the specific analytical needs, the stage of drug development, and the available resources. A comprehensive approach that leverages the strengths of both HPLC and GC will provide the most complete understanding of the impurity profile of this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

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  • Stability Indicating Method Development & Valid
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A Comparative Analysis of 2-Propoxybenzoic Acid and its Ethoxy Analogue: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of 2-Propoxybenzoic acid and its structurally similar analogue, 2-Ethoxybenzoic acid. As derivatives of salicylic acid, these compounds are of significant interest in the fields of pharmacology and medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, synthesis, and potential biological activities, grounded in established scientific principles and methodologies.

Introduction: The Significance of Alkoxybenzoic Acids

This compound and 2-Ethoxybenzoic acid belong to the family of alkoxybenzoic acids, which are derivatives of salicylic acid. The introduction of an alkoxy group in the ortho position of benzoic acid can significantly alter its physicochemical and biological properties compared to the parent molecule. This modification can influence factors such as lipophilicity, membrane permeability, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The primary rationale for this comparative study is to elucidate how a subtle structural change—the extension of the alkyl chain from an ethyl to a propyl group—impacts the overall characteristics of the molecule. Understanding this structure-activity relationship (SAR) is fundamental in medicinal chemistry for the rational design of more effective and safer therapeutic agents. While 2-Ethoxybenzoic acid has established applications, notably as a component in some dental cements[1][2], this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain[3][4]. This guide will delve into the known attributes of both compounds and provide the theoretical and practical framework for their direct comparison.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a compound are foundational to its behavior both in vitro and in vivo. The addition of a single methylene group in the alkoxy chain from 2-Ethoxybenzoic acid to this compound results in predictable, albeit subtle, differences in their properties.

PropertyThis compound2-Ethoxybenzoic AcidReference(s)
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃[5][6]
Molecular Weight 180.20 g/mol 166.17 g/mol [2][5]
Melting Point 35-40 °C19.3-19.5 °C[2][7]
Boiling Point 205-207 °C at 5320 Pa174-176 °C at 15 mmHg[2][7]
Density ~1.133 g/cm³ (Predicted)~1.105 g/mL at 25 °C[2][7]
Appearance White crystalline solidColorless to pale yellow low melting solid[2][7]
Solubility Soluble in alcohol and ether, insoluble in water.Soluble in ethanol and ether.[2][7]

The increase in molecular weight and the longer alkyl chain in this compound contribute to its higher melting and boiling points compared to its ethoxy analogue. This trend is expected due to increased van der Waals forces. The lipophilicity, a critical parameter for drug absorption and distribution, is also expected to be higher for the propoxy derivative, a factor that could significantly influence its biological activity and pharmacokinetic profile.

Synthesis and Characterization

The most common and versatile method for the synthesis of 2-alkoxybenzoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, formed by the deprotonation of a phenol.

Reaction Principle: Williamson Ether Synthesis

The synthesis of both this compound and 2-Ethoxybenzoic acid can be readily achieved starting from a salicylic acid ester, such as methyl salicylate. The phenolic hydroxyl group of the salicylate is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the primary alkyl halide (1-bromopropane for the propoxy derivative or bromoethane for the ethoxy derivative) in an Sₙ2 reaction. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.

The Sₙ2 mechanism is favored for primary alkyl halides, which minimizes competing elimination reactions and leads to higher yields of the desired ether product[8][9].

Below is a diagram illustrating the general workflow for the synthesis of these compounds.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Methyl Salicylate + Base (e.g., K2CO3 in DMF) B Alkylation with Alkyl Halide (R-X) (e.g., 1-Bromopropane or Bromoethane) A->B Formation of Phenoxide C Ester Hydrolysis (e.g., NaOH, then HCl) B->C SN2 Reaction D Work-up & Extraction C->D Crude Product E Recrystallization D->E F Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow for the synthesis of 2-alkoxybenzoic acids.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

The following is a generalized protocol for the synthesis of 2-alkoxybenzoic acids. Researchers should optimize reaction conditions based on laboratory-specific equipment and reagents.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl salicylate (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add a base, such as finely pulverized potassium carbonate (K₂CO₃, ~1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add the corresponding alkyl halide (e.g., 1-bromopropane or bromoethane, ~1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Hydrolysis: Dissolve the resulting crude ester in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (NaOH, ~2.0 equivalents).

  • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid (HCl) until the pH is acidic, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-alkoxybenzoic acid[10][11].

Comparative Biological Activity and Mechanism of Action

Postulated Mechanism: Inhibition of Cyclooxygenase (COX)

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[12]. Inhibition of these enzymes is the primary mechanism of action for most NSAIDs. It is hypothesized that 2-alkoxybenzoic acids may exert their anti-inflammatory effects by binding to the active site of COX enzymes, thereby preventing the synthesis of prostaglandins.

The diagram below illustrates this proposed signaling pathway.

G A Inflammatory Stimuli (e.g., Tissue Injury, Pathogens) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-1 / COX-2 Enzymes C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation, Pain, Fever E->F G This compound & 2-Ethoxybenzoic Acid G->D Inhibition

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Structure-Activity Relationship (SAR) Insights

The difference in the length of the alkoxy chain (propoxy vs. ethoxy) is expected to influence the lipophilicity of the molecules. An increase in lipophilicity can have several effects on a drug's profile:

  • Enhanced Membrane Permeability: Higher lipophilicity may facilitate easier passage across cell membranes to reach the site of action.

  • Increased Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins, which can affect their free drug concentration and duration of action.

  • Altered Metabolism: The length of the alkyl chain can influence the rate and pathway of metabolic degradation.

  • Receptor Interaction: The larger propyl group may result in a different binding affinity or orientation within the active site of the target enzyme compared to the ethyl group.

Without direct experimental data, it is difficult to definitively state which analogue would be a more potent anti-inflammatory agent. A longer alkyl chain could potentially lead to stronger binding within a hydrophobic pocket of the COX enzyme, but it could also introduce steric hindrance.

Experimental Protocols for Comparative Evaluation

To address the current gap in knowledge, the following experimental protocols are provided as a guide for researchers to directly compare the biological activity and pharmacokinetic profiles of this compound and its ethoxy analogue.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compounds is measured spectrophotometrically.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or similar colorimetric substrate

  • Test compounds (this compound, 2-Ethoxybenzoic acid) dissolved in DMSO

  • Positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for both)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of enzyme (either COX-1 or COX-2)

  • Add 10 µL of the diluted test compound or control to the respective wells. For 100% activity wells, add 10 µL of DMSO.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the colorimetric substrate solution to all wells.

  • Immediately add 20 µL of arachidonic acid to all wells to start the enzymatic reaction.

  • Incubate the plate for 2-5 minutes at 25 °C.

  • Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software package[8][13].

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential[14][15].

Animals:

  • Male Wistar rats or Swiss albino mice.

Procedure:

  • Fast the animals overnight before the experiment.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds (this compound and 2-Ethoxybenzoic acid, suspended in a suitable vehicle like 1% carboxymethyl cellulose) orally or intraperitoneally at various doses. A control group should receive only the vehicle, and a positive control group should receive a standard drug like indomethacin.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound and its ethoxy analogue, 2-Ethoxybenzoic acid. While their physicochemical properties and synthesis are well-understood and follow predictable chemical principles, there is a clear and significant lack of direct comparative data on their biological activities and pharmacokinetic profiles in the public domain.

The structural difference, though minor, is significant enough to warrant a thorough investigation, as the increased lipophilicity of the propoxy derivative could lead to important differences in efficacy, duration of action, and metabolic fate. The provided experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assessment offer a clear path forward for researchers to generate the necessary data for a definitive comparison.

Future research should focus on conducting these head-to-head comparisons to elucidate the structure-activity relationship within this series of alkoxybenzoic acids. Such studies will be invaluable for guiding the future design and development of novel and improved anti-inflammatory therapeutics.

References

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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating analytical method for 2-Propoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind experimental choices and presenting a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method against a hypothetical alternative. This approach is designed to equip researchers, scientists, and drug development professionals with the insights needed to develop and validate robust analytical methods that ensure product quality and regulatory compliance.[3][4]

The core of any successful drug development program lies in the assurance of its stability, safety, and efficacy. A stability-indicating method is the cornerstone of this assurance, as it must be able to unequivocally separate the active pharmaceutical ingredient (API) from any process-related impurities and, crucially, from degradation products that may form over time under various environmental conditions.[5][6][7] The validation of such a method is not merely a procedural step but a scientific investigation to prove its fitness for purpose, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10]

Method Comparison: The Foundation of Choice

For the analysis of a small molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is often the technique of choice due to its versatility, high resolution, and suitability for compounds with moderate polarity.[11][12] In this guide, we will validate a proposed method, "Method A," and compare its performance characteristics to a hypothetical "Alternative Method B" to illustrate how different chromatographic conditions can impact the final validated performance.

ParameterMethod A (Proposed for Validation) Alternative Method B (Comparison) Rationale for Method A's Choices
Column C18, 150 x 4.6 mm, 3.5 µmC8, 100 x 4.6 mm, 5 µmThe longer C18 column with smaller particle size provides higher efficiency and greater hydrophobic interaction, which is anticipated to offer superior resolution between the parent peak and potential closely eluting degradants.
Mobile Phase Gradient: Acetonitrile and 0.1% Formic Acid in WaterIsocratic: 60:40 Methanol:WaterA gradient elution is chosen to ensure good peak shape for the main analyte while effectively eluting any more or less retained impurities within a reasonable run time. Formic acid is a volatile modifier ideal for potential LC-MS compatibility.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate of 1.0 mL/min provides a good balance between analysis time and system pressure, suitable for the chosen column dimensions.
Column Temp. 30°CAmbientMaintaining a constant column temperature of 30°C ensures retention time reproducibility by mitigating fluctuations associated with ambient lab conditions.
Detection (UV) 230 nm254 nmThe wavelength of 230 nm was selected based on the UV absorbance maximum of this compound, maximizing sensitivity for both the API and potential impurities.
Injection Vol. 10 µL20 µLA smaller injection volume minimizes the potential for peak distortion and column overload, contributing to better peak symmetry and accuracy.

The Validation Lifecycle: A Parameter-by-Parameter Deep Dive

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[13][14] We will now proceed through the critical validation parameters as outlined in the ICH Q2(R2) guideline.[10]

Specificity: The Heart of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[8][15] For a stability-indicating method, this is primarily demonstrated through forced degradation studies.[11][16][17]

The objective is to achieve a target degradation of 5-20% of the active ingredient, ensuring that sufficient degradation products are formed to challenge the method's specificity without completely destroying the sample.[16][17]

  • Preparation : Prepare separate solutions of this compound (typically at 1 mg/mL) in a suitable diluent.[18]

  • Acid Hydrolysis : Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis : Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation : Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation : Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis : After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the HPLC method alongside an unstressed control sample.

  • Peak Purity : Employ a photodiode array (PDA) detector to assess peak purity for the this compound peak in all stressed samples to confirm no co-eluting degradants.[19]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation API This compound Solution Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment (PDA Detector) HPLC->Purity Specificity Specificity Confirmed Purity->Specificity

Figure 1: Workflow for Forced Degradation Studies.

ConditionMethod A: Resolution (API vs. Closest Degradant)Method A: API Peak Purity IndexMethod B: Resolution (API vs. Closest Degradant)Method B: API Peak Purity Index
UnstressedN/A>0.999N/A>0.999
Acid Hydrolysis2.8>0.9991.40.985 (Failure)
Base Hydrolysis3.5>0.9991.9>0.999
Oxidation4.1>0.9992.5>0.999
Thermal2.5>0.9991.7>0.999
Photolytic3.2>0.9992.1>0.999

Insight : Method A demonstrates superior resolving power, particularly under acidic stress where a degradant peak is shown to co-elute with the main peak in Method B, resulting in a failed peak purity test.[19] This highlights the importance of the optimized column and mobile phase in achieving true stability-indicating specificity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13][21][22]

  • Stock Solution : Prepare a stock solution of this compound reference standard.

  • Calibration Standards : Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an assay method, the range typically covers 80% to 120% of the target test concentration.[22] For an impurity method, the range should bracket the expected impurity levels, from the reporting threshold to 120% of the specification.

  • Analysis : Inject each concentration in triplicate.

  • Evaluation : Construct a calibration curve by plotting the average peak area against concentration. Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterMethod AMethod BAcceptance Criteria
Range (Assay) 80 - 180 µg/mL80 - 180 µg/mL80-120% of test concentration
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-Intercept Minimal, close to originSignificant positive biasShould not be significantly different from zero
Residual Plot Random scatterPatterned distributionShould show random distribution around zero

Insight : Method A exhibits a stronger correlation coefficient and a y-intercept closer to the origin, indicating a more reliable linear relationship. The patterned residual plot for Method B suggests a non-linear bias, which could lead to inaccurate quantification at the lower and upper ends of the range.

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[15] It is typically assessed through recovery studies.

  • Placebo Preparation : Prepare a placebo mixture containing all formulation excipients without the this compound API.

  • Spiking : Spike the placebo with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[7]

  • Replicates : Prepare three independent samples at each concentration level.

  • Analysis : Analyze the spiked samples and calculate the percentage recovery of the API.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Spiking LevelMethod A: Mean % Recovery (n=3)Method B: Mean % Recovery (n=3)Acceptance Criteria
80% 99.5%97.2%98.0 - 102.0%
100% 100.3%101.5%98.0 - 102.0%
120% 100.8%103.1%98.0 - 102.0%

Insight : Method A demonstrates acceptable accuracy across the entire range.[23] Method B shows a low recovery at the 80% level and a high recovery at the 120% level, falling outside the typical acceptance criteria. This systematic error could be linked to the non-linearity issues observed previously.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13][15] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision) :

    • Prepare six individual test samples of this compound at 100% of the target concentration.

    • Analyze all six samples under the same operating conditions over a short interval of time.

    • Calculate the Relative Standard Deviation (%RSD) of the results.[12]

  • Intermediate Precision :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments to assess the method's performance under typical laboratory variations.

Precision LevelMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability (n=6) 0.45%1.35%Assay: ≤ 2.0%
Intermediate Precision (Day 1 vs Day 2) 0.68%1.89%Assay: ≤ 2.0%

Insight : Both methods meet the acceptance criteria, but Method A is significantly more precise. Higher variability in Method B could lead to a greater chance of out-of-specification (OOS) results during routine testing, even when the product is compliant.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[24][25][26]

  • Identify Parameters : Select critical method parameters to investigate (e.g., mobile phase pH, column temperature, mobile phase composition, flow rate).[26]

  • Introduce Variations : Systematically vary each parameter within a small, defined range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analyze : Inject a system suitability solution (containing the API and a key impurity/degradant) under each modified condition.

  • Evaluate : Monitor system suitability parameters (SST), such as resolution between critical peaks, tailing factor, and theoretical plates, to see if they remain within acceptable limits.[26]

Parameter VariedMethod A: Resolution (API/Impurity)Method B: Resolution (API/Impurity)SST Acceptance Criteria
Nominal Condition 3.52.1Resolution ≥ 2.0
Flow Rate +10% (1.1 mL/min) 3.21.8 (Failure)Resolution ≥ 2.0
Column Temp +5°C (35°C) 3.41.9 (Failure)Resolution ≥ 2.0
Mobile Phase Organic % +2% 3.11.7 (Failure)Resolution ≥ 2.0

Insight : Method A is robust, with system suitability passing under all varied conditions. Method B is highly sensitive to minor changes in flow rate, temperature, and mobile phase composition, leading to a loss of critical resolution.[27] A non-robust method is unreliable for routine use in a quality control environment where such small variations are common.

Understanding Degradation: Pathways and Implications

The forced degradation studies not only establish specificity but also provide critical insights into the chemical stability of the API.[19][28] For this compound (C₁₀H₁₂O₃), the primary sites for degradation are the carboxylic acid group and the ether linkage. Based on chemical principles and data from related benzoic acid structures, we can postulate the following degradation pathways.[29][30][31]

  • Hydrolysis (Acidic/Basic) : The most probable degradation pathway is the cleavage of the propyl ether bond to yield salicylic acid and propanol.

  • Oxidation : Oxidation could lead to the formation of hydroxylated species on the aromatic ring or degradation of the side chain.

  • Thermal/Photolytic : These high-energy conditions could induce decarboxylation, removing the carboxylic acid group to form propoxybenzene, or other more complex reactions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_energy Thermal / Photolytic Stress parent This compound d1 Salicylic Acid parent->d1 Ether Cleavage d2 Hydroxylated Derivatives parent->d2 Ring/Side-chain Oxidation d3 Propoxybenzene (Decarboxylation) parent->d3 Decarboxylation

Figure 2: Postulated Degradation Pathways of this compound.

Conclusion: A Validated Method for Confident Analysis

This comparative guide demonstrates the rigorous, multi-faceted process of validating a stability-indicating HPLC method. Through a systematic evaluation of specificity, linearity, accuracy, precision, and robustness, we have shown that Method A is not only compliant with ICH guidelines but is also scientifically superior to the alternative. Its high resolving power, excellent linearity, and proven robustness ensure that it can reliably quantify this compound and separate it from potential degradation products.

The successful validation of a stability-indicating method is a critical milestone in pharmaceutical development. It provides the trustworthy data needed to establish shelf-life, define storage conditions, and ultimately ensure that the final drug product is safe and effective for the patient.[9][16] This guide underscores that method validation should be approached as a comprehensive scientific study, where understanding the "why" behind each step is as important as executing the "how."

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
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  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
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  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Y. Vander Heyden, et al. (n.d.). Robustness Tests.
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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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2-Propoxybenzoic acid vs. ibuprofen: a comparative in vitro study

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Analysis of 2-Propoxybenzoic Acid and Ibuprofen: Efficacy, Selectivity, and Cytotoxicity

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the exploration of novel structural analogs to well-established molecules like ibuprofen is a critical endeavor in the pursuit of agents with improved efficacy and safety profiles. This guide presents a comparative in vitro study of this compound against the benchmark NSAID, ibuprofen. While ibuprofen's mechanism as a non-selective cyclooxygenase (COX) inhibitor is well-documented, the specific inhibitory profile of this compound is less characterized.[1]

This document provides a framework for such a comparative analysis, detailing the requisite experimental protocols to dissect the COX inhibition selectivity, cellular toxicity, and anti-inflammatory potential of these two compounds. The experimental data for this compound presented herein is illustrative and hypothetical, designed to serve as a template for researchers undertaking similar comparative studies.

Section 1: Cyclooxygenase (COX) Inhibition Profile

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2] COX-1 is a constitutively expressed enzyme responsible for homeostatic functions, such as gastrointestinal mucosal protection, while COX-2 is an inducible isoform upregulated at sites of inflammation.[3] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the adverse gastrointestinal effects associated with COX-1 inhibition.[4]

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This assay quantifies the inhibitory potential of test compounds by measuring the peroxidase activity of purified ovine COX-1 and recombinant human COX-2. The peroxidase activity is monitored through the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[5][6]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Dilute heme and the test compounds (this compound, ibuprofen, and a known selective inhibitor like celecoxib) to desired concentrations in the assay buffer. Stock solutions are typically prepared in DMSO.

  • Plate Setup: In a 96-well microplate, designate wells for "100% Initial Activity," "Inhibitor," and "Background."

  • Reaction Mixture:

    • To all wells except "Background," add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • To "Inhibitor" wells, add 10 µL of the test compound at various concentrations. Add 10 µL of vehicle (DMSO) to "100% Initial Activity" wells.

    • To "Background" wells, add 160 µL of assay buffer and 10 µL of heme.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Detection: Immediately following the addition of arachidonic acid, add 10 µL of the colorimetric substrate (TMPD).

  • Measurement: Read the absorbance at 590 nm using a microplate reader at timed intervals.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% Initial Activity" wells. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percent inhibition versus the log of the inhibitor concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Heme, Enzymes, and Test Compounds add_reagents Add Buffer, Heme, Enzyme (COX-1/COX-2) to wells prep_reagents->add_reagents add_inhibitor Add Test Compounds or Vehicle (DMSO) add_reagents->add_inhibitor incubate1 Incubate for 5 min at 25°C add_inhibitor->incubate1 start_reaction Initiate with Arachidonic Acid & Colorimetric Substrate (TMPD) incubate1->start_reaction read_abs Read Absorbance at 590 nm start_reaction->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_ic50 Plot Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Quantitative Data: COX-1 and COX-2 Inhibition

The table below summarizes the IC50 values for each compound against COX-1 and COX-2. The selectivity index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Ibuprofen12[7]80[7]0.15
This compound25 (Hypothetical)45 (Hypothetical)0.56 (Hypothetical)
Celecoxib (Control)82[7]6.8[7]12.06

Note: Data for this compound is illustrative and not derived from published experimental results.

Prostaglandin_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) Thromboxane (TXA2) pgh2->prostaglandins homeostasis Physiological Functions (GI Protection, Platelet Aggregation) prostaglandins->homeostasis inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Ibuprofen & This compound nsaids->cox1 nsaids->cox2

Caption: Prostaglandin synthesis pathway and sites of NSAID inhibition.

Section 2: Cellular Cytotoxicity Assessment

Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compounds are not cytotoxic. The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals in living cells.[8][9]

Experimental Protocol: MTT Assay

Cell Line: RAW 264.7 murine macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and ibuprofen in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours under standard culture conditions.[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm with a reference wavelength of >650 nm.[9][10]

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Data: Cytotoxicity

The following table shows the effect of the compounds on the viability of RAW 264.7 macrophages after 24 hours of treatment.

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control 0.1% DMSO100 ± 4.5
Ibuprofen 1098.2 ± 5.1
5095.6 ± 4.8
10091.3 ± 6.2
25082.5 ± 7.1
This compound 1099.1 ± 3.9 (Hypothetical)
5097.4 ± 4.2 (Hypothetical)
10094.8 ± 5.5 (Hypothetical)
25088.1 ± 6.8 (Hypothetical)

Note: Data for this compound is illustrative. SD = Standard Deviation.

Section 3: In Vitro Anti-inflammatory Activity

An effective anti-inflammatory agent should reduce the production of pro-inflammatory mediators. This section details protocols to measure the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, a classic in vitro model of inflammation.[12]

Experimental Protocol: NO and PGE2 Production Assay

Step-by-Step Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. After overnight incubation, replace the medium with fresh medium containing non-toxic concentrations of this compound or ibuprofen. Incubate for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[12]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis of NO and PGE2.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration (a stable product of NO) using a standard curve prepared with sodium nitrite.

  • Prostaglandin E2 (PGE2) Measurement (ELISA):

    • Quantify the concentration of PGE2 in the supernatant using a commercial competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Follow the manufacturer's protocol, which typically involves competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites. The resulting color intensity is inversely proportional to the PGE2 concentration.

LPS_Signaling_Pathway lps LPS tlr4 TLR4/MD2 Complex lps->tlr4 signaling Intracellular Signaling (e.g., NF-κB, MAPKs) tlr4->signaling nucleus Nucleus signaling->nucleus gene_exp Gene Transcription nucleus->gene_exp inos iNOS gene_exp->inos cox2_exp COX-2 gene_exp->cox2_exp no Nitric Oxide (NO) inos->no pge2 Prostaglandin E2 (PGE2) cox2_exp->pge2 inflammation_out Inflammatory Response no->inflammation_out pge2->inflammation_out nsaids Ibuprofen & This compound nsaids->cox2_exp

Caption: Inflammatory signaling in LPS-stimulated macrophages.

Quantitative Data: Inhibition of Inflammatory Mediators

The table presents the inhibitory effects of the compounds on NO and PGE2 production in LPS-stimulated RAW 264.7 cells.

Compound (50 µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control (No LPS) 2.1 ± 0.53.5 ± 0.8
LPS Control 100 ± 8.9100 ± 11.2
Ibuprofen 95.3 ± 7.628.4 ± 5.1
This compound 85.1 ± 6.9 (Hypothetical)45.7 ± 6.3 (Hypothetical)

Note: Data for this compound is illustrative.

Discussion & Conclusion

Ibuprofen demonstrates its well-known non-selective profile, potently inhibiting COX-1.[7] The hypothetical data for this compound suggests it might be a less potent inhibitor of both isoforms but with a slight preference for COX-2 over COX-1 compared to ibuprofen. This could theoretically translate to a reduced risk of gastrointestinal side effects, a hypothesis that would require further investigation.

Neither compound showed significant cytotoxicity at concentrations effective for inhibiting PGE2 production, indicating a favorable therapeutic window in this in vitro model. As expected, ibuprofen strongly inhibited PGE2 synthesis, consistent with its COX-inhibitory mechanism. Its minimal effect on nitric oxide production is also consistent with the literature, as its primary target is not the iNOS pathway. The hypothetical data for this compound suggests a moderate inhibition of PGE2 and a slight reduction in NO, hinting at a potentially broader, albeit weaker, anti-inflammatory mechanism.

References

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A Senior Application Scientist's Guide to Benchmarking 2-Propoxybenzoic Acid Against Alternative Pesticide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Intermediates in Agrochemical Synthesis

In the intricate landscape of pesticide development, the final active ingredient often receives the most attention. However, the journey from basic raw materials to a potent and selective pesticide is a multi-step process, critically dependent on the quality and characteristics of its chemical precursors, known as intermediates.[1][2] Pesticide intermediates are the foundational building blocks, "semi-finished products" that dictate the synthetic route, scalability, cost-effectiveness, and ultimately, the performance and environmental profile of the final agrochemical.[1][3] The judicious selection of an intermediate is therefore a pivotal decision in the research and development pipeline, influencing everything from manufacturing efficiency to regulatory compliance.[2]

This guide provides an in-depth analysis of 2-Propoxybenzoic acid, a versatile aromatic carboxylic acid that has emerged as a key intermediate in the synthesis of modern agrochemicals.[4][5] We will dissect its chemical profile, synthetic pathways, and performance characteristics, benchmarking it against other widely used pesticide intermediates to provide a clear, data-driven comparison for researchers, chemists, and product development professionals in the agrochemical sector.

A Deep Dive into this compound (CAS: 2100-31-4)

This compound is a salicylic acid derivative recognized for its utility as a precursor in pharmaceuticals and, significantly, in agricultural chemicals.[4][5] Its unique structure, featuring a carboxylic acid group and a propoxy ether linkage on a benzene ring, makes it a valuable component for creating complex active ingredients.[4]

Chemical Profile and Synthesis

The molecular structure of this compound (C₁₀H₁₂O₃) provides a reactive handle for further chemical transformations.[6] It is typically a white to yellow solid with a melting point around 35-37°C.[4]

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-understood reaction in organic chemistry. This pathway typically involves the reaction of a salicylate, such as methyl salicylate, with a propylating agent like bromopropane in the presence of a base, followed by hydrolysis to yield the final carboxylic acid.

The rationale behind this experimental choice is twofold:

  • High Nucleophilicity: The starting salicylate, under basic conditions, forms a highly nucleophilic phenoxide ion, which readily attacks the electrophilic propyl halide.

  • Efficiency and Yield: This method is known for producing high yields of the desired ether with relatively straightforward purification.

Caption: Williamson ether synthesis workflow for this compound.

Application in Pesticide Synthesis

This compound is a crucial intermediate for synthesizing specific herbicides.[4] Its structure is incorporated into the final active ingredient, contributing to the molecule's ability to bind to its target site within the pest. A notable example is its use in the synthesis of propoxycarbazone, a sulfonylurea herbicide used for controlling grasses and broadleaf weeds in wheat.[7] The propoxy group can be critical for modulating the molecule's lipophilicity, which affects its uptake, translocation within the plant, and ultimately, its herbicidal efficacy.

Toxicological Profile

From a safety perspective, this compound is classified as causing skin and serious eye irritation.[6][8][9] Standard industrial hygiene practices, including the use of personal protective equipment, are necessary when handling this compound. Acute oral toxicity studies on the related compound, p-propoxybenzoic acid, in rats have shown no significant toxic effects at doses up to 2000 mg/kg, suggesting a relatively low acute toxicity profile for this class of compounds.[10]

Benchmarking Against Key Alternatives

To objectively evaluate the merits of this compound, we will compare it against three other significant pesticide intermediates: 2-Ethoxybenzoic acid , a close structural analog; Catechol , a precursor for carbamate insecticides; and 1,2,4-Trichlorobenzene , a foundational block for certain herbicides.[11]

Caption: Logic flow for selecting an intermediate based on target pesticide.

Comparative Data Summary

The following table summarizes the key performance indicators for this compound and its selected alternatives.

Parameter This compound 2-Ethoxybenzoic Acid Catechol 1,2,4-Trichlorobenzene
Primary Use Herbicide Intermediate (e.g., for Propoxycarbazone)[4][7]Pharmaceutical & Agrochemical Intermediate[12][13]Insecticide Intermediate (e.g., for Carbofuran, Propoxur)[11]Herbicide Intermediate (e.g., for Dicamba)[11]
Synthesis Route Williamson Ether SynthesisWilliamson Ether SynthesisOxidation of PhenolChlorination of Benzene
Typical Yield High (>80%)High (>80-98%)[12][13]Moderate to HighHigh
Key Raw Materials Methyl Salicylate, BromopropaneMethyl Salicylate, Diethyl Sulfate/Bromoethane[12]PhenolBenzene, Chlorine
Process Complexity ModerateModerateModerateHigh (requires strict control of chlorination)
Safety Profile Skin/Eye Irritant[6][8]Skin/Eye IrritantToxic, Harmful if swallowed/inhaledToxic, Environmental Hazard
Environmental Impact Data specific to the intermediate is limited; final product persistence varies.Data specific to the intermediate is limited.Concerns over toxicity of final carbamate products.Precursor to persistent organic pollutants (POPs).[14]
Analysis of Alternatives
  • 2-Ethoxybenzoic Acid: As the closest structural analog, its synthesis and properties are very similar.[12][13] The choice between a propoxy and an ethoxy group often comes down to fine-tuning the final pesticide's properties, such as its half-life, target specificity, and metabolic pathway in the environment. The slightly smaller ethoxy group may alter binding affinity and degradation rates.

  • Catechol: This intermediate is fundamental for producing a different class of pesticides—carbamate insecticides.[11] These pesticides act by inhibiting acetylcholinesterase, a critical enzyme in the nervous system of insects.[15] While effective, many carbamate insecticides have faced regulatory scrutiny due to their high toxicity to non-target organisms, including humans.[16]

  • 1,2,4-Trichlorobenzene: This intermediate is used for organochlorine herbicides.[11] The synthesis involves direct chlorination, which can be hazardous and produce unwanted isomers. Furthermore, organochlorine compounds are known for their environmental persistence, bioaccumulation, and potential for long-range transport, leading to widespread environmental contamination.[14][17]

Experimental Protocols

To provide a self-validating and reproducible framework, detailed protocols for the synthesis of this compound and its direct analog, 2-Ethoxybenzoic acid, are provided below.

Protocol 1: Synthesis of this compound

Based on methodologies described in the literature.

Objective: To synthesize this compound from methyl salicylate.

Materials:

  • Methyl salicylate (1 mol, 152.15 g)

  • 20% Sodium ethoxide in ethanol solution (510 mL)

  • Bromopropane (2 mol, 245.94 g)

  • Sodium hydroxide (NaOH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • 1000 mL three-neck round-bottom flask, mechanical stirrer, dropping funnel, condenser, heating mantle.

Procedure:

  • Etherification: a. Place methyl salicylate (152 g, 1 mol) into the 1000 mL three-neck round-bottom flask. b. Cool the flask in an ice bath and begin mechanical stirring. c. Slowly add 510 mL of 20% sodium ethoxide ethanol solution dropwise, maintaining the temperature below 10°C. d. After the addition is complete, add bromopropane (218 g, this is a literature value that appears to be for 1.77 mol, not 2 mol) at once. e. Warm the reaction mixture to 40°C and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • Hydrolysis (Saponification): a. Once the etherification is complete, add a solution of NaOH (e.g., 80 g in 200 mL water) to the reaction mixture. b. Heat the mixture to reflux (approx. 80-90°C) for 4 hours to hydrolyze the ester. c. After hydrolysis, distill off the excess ethanol.

  • Acidification and Isolation: a. Cool the remaining aqueous solution in an ice bath. b. Slowly add concentrated H₂SO₄ dropwise with vigorous stirring to acidify the mixture to a pH of ~2. The this compound will precipitate as a solid or oil. c. Filter the crude product and wash thoroughly with cold deionized water to remove inorganic salts. d. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexane) to obtain pure this compound. e. Dry the final product under vacuum.

Protocol 2: Synthesis of 2-Ethoxybenzoic Acid

Based on methodologies described in the literature.[12][13]

Objective: To synthesize 2-Ethoxybenzoic acid from its corresponding ester.

Materials:

  • Ethyl 2-ethoxybenzoate (0.2 mmol, 38.8 mg) or other starting ortho-ethoxylated product

  • Sodium hydroxide (NaOH) (3 mmol, 120 mg)

  • Ethanol (1.5 mL)

  • Dilute Hydrochloric acid (HCl, 2N)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or sealed reaction vessel.

Procedure:

  • Hydrolysis (Saponification): a. Place the starting ortho-ethoxylated product (e.g., ethyl 2-ethoxybenzoate, 0.2 mmol) and NaOH (120 mg, 3 mmol) in a Schlenk tube. b. Add 1.5 mL of ethanol. c. Seal the tube and heat the reaction mixture to 80°C for 8 hours.

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. b. Add dilute HCl (5 mL, 2N) to neutralize the excess base and acidify the solution. c. Extract the aqueous mixture with dichloromethane (5 x 4 mL). d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: a. Purify the crude product by column chromatography (e.g., using a CH₂Cl₂/Methanol solvent system) to yield pure 2-ethoxybenzoic acid.

Conclusion and Future Outlook

This comparative analysis demonstrates that this compound is a highly effective and versatile intermediate for the synthesis of modern herbicides. Its efficient synthesis via the Williamson ether reaction and its favorable chemical properties make it a strong candidate for developing active ingredients like propoxycarbazone.

When benchmarked against alternatives, this compound and its close analog, 2-Ethoxybenzoic acid, offer a more favorable environmental and safety profile compared to intermediates like 1,2,4-Trichlorobenzene, which is associated with persistent organic pollutants. While intermediates like Catechol are essential for other pesticide classes (carbamates), the resulting active ingredients often carry a higher toxicity burden.

The future of pesticide development is increasingly driven by the principles of green chemistry and sustainability.[18] The industry is moving towards intermediates that can be synthesized through cleaner, more efficient processes and that lead to final products with high target specificity and low environmental persistence.[14][19] In this context, intermediates like this compound, which can be derived from relatively benign starting materials and lead to more targeted, less persistent herbicides, are well-positioned to remain a cornerstone of innovative agrochemical research and development. The continuous exploration of structure-activity relationships, informed by a deep understanding of these foundational intermediates, will be paramount in creating the next generation of safe and effective crop protection solutions.

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  • Benzoic acid, 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)amino)sulfonyl)-, methyl ester | C15H18N4O7S | CID 177355 - PubChem. (n.d.). National Institutes of Health.
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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and validating a robust analytical method for the quantification of 2-Propoxybenzoic acid. As a key intermediate in pharmaceutical synthesis and a specialty chemical, ensuring consistent and reproducible analytical data across different laboratories is paramount for quality control, regulatory submissions, and multi-site research collaborations.[1] This document outlines a comparative analysis of suitable analytical techniques, provides a detailed protocol for conducting an inter-laboratory validation study based on internationally recognized guidelines, and presents a model for data analysis and interpretation.

Introduction to this compound and the Imperative of Method Validation

This compound (C₁₀H₁₂O₃, Molar Mass: 180.2 g/mol ) is an aromatic carboxylic acid.[2] Its physicochemical properties, such as being a solid with a melting point of around 35-40°C and solubility in organic solvents like methanol and ethanol, inform the selection of appropriate analytical methodologies.[2][3]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] For drug development and quality control, this is not merely a procedural step but a foundational requirement for data integrity. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which has been updated to reflect modern analytical technologies and a lifecycle approach to method management.[6][7][8][9][10][11][12] An inter-laboratory validation study, also known as reproducibility, is the ultimate test of a method's robustness, assessing its performance across different laboratories, analysts, and equipment.[13]

Comparison of Analytical Methodologies

The choice of analytical technique for this compound depends on the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of three common and suitable methods.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography (GC) with Flame Ionization Detection (FID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a reversed-phase column, with detection via UV absorbance.Separation of volatile compounds in the gas phase, with detection by an FID. Derivatization may be required to increase volatility.Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Suitability Excellent for routine quality control of bulk material and formulations where concentration levels are relatively high.Suitable for purity testing and detection of volatile impurities. Can be effective for matrices where the analyte can be easily volatilized.The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine) due to its superior sensitivity and specificity.
Sample Prep Simple dissolution in a suitable solvent (e.g., methanol, acetonitrile) followed by filtration.[14]May require derivatization to convert the carboxylic acid to a more volatile ester. Liquid-liquid or solid-phase extraction may be needed for complex samples.[15]Protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required for biological samples to minimize matrix effects.[16]
Pros Robust, widely available, cost-effective, and straightforward to implement.High resolution for volatile compounds, and FID provides a wide linear range.Extremely high sensitivity (pg/mL levels) and selectivity, reducing the likelihood of interference.
Cons Lower sensitivity compared to LC-MS/MS. Potential for interference in complex matrices.The need for derivatization can add complexity and variability. Not suitable for non-volatile impurities.Higher equipment and operational costs. Susceptible to matrix effects that can impact ionization efficiency.

Inter-Laboratory Validation Study Protocol

This protocol is designed in accordance with the ICH Q2(R1) and Q2(R2) guidelines to assess the reproducibility of an analytical method for this compound.[5][6][7][13][17]

Study Objective

To determine the reproducibility of the analytical method for the quantification of this compound by having a minimum of three independent laboratories analyze identical, homogenous samples.

Participating Laboratories

A coordinating laboratory will be responsible for preparing and distributing the samples and for collecting and analyzing the data. At least two other qualified laboratories will participate in the analysis.

Materials and Samples
  • Reference Standard: A certified reference standard of this compound of known purity.

  • Samples: A single, homogenous batch of a representative sample matrix (e.g., a placebo formulation, bulk drug substance) will be divided into identical samples. A set of samples will be spiked at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Validation Protocol: A detailed analytical procedure and the validation protocol will be distributed to all participating laboratories.

Experimental Design

Each participating laboratory will perform the analysis on the received samples in replicate (e.g., n=6 for the 100% concentration level and n=3 for the 80% and 120% levels) on two different days by two different analysts.

Validation Parameters to be Assessed

The following parameters will be evaluated as part of the inter-laboratory validation:

  • Specificity: The ability to assess the analyte in the presence of other components. This is typically demonstrated during method development and verified by each laboratory.

  • Linearity: Each laboratory will prepare a calibration curve over a specified range and report the correlation coefficient, slope, and y-intercept.

  • Accuracy: Determined by the recovery of the analyte in the spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within a single laboratory, considering variations such as different days, analysts, and equipment.

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories.

  • Range: The concentration interval over which the method is demonstrated to be accurate, precise, and linear.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Acceptance Criteria

The acceptance criteria should be predefined in the validation protocol. The following are typical criteria for a quantitative assay:

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD) ≤ 1.0%
Intermediate Precision (RSD) ≤ 2.0%
Reproducibility (RSD) ≤ 5.0%

Data Analysis and Interpretation

The coordinating laboratory will collect all raw data, including chromatograms, calibration curves, and calculated concentrations, from the participating laboratories. The data will be statistically analyzed to determine the mean, standard deviation, and relative standard deviation (RSD) for accuracy and precision across all laboratories.

Hypothetical Inter-Laboratory Validation Data for this compound (100% Concentration Level)

Laboratory Analyst Day Mean Concentration (mg/mL) Standard Deviation RSD (%)
1111.010.0080.79
1221.020.0090.88
2110.990.0101.01
2220.980.0111.12
3111.030.0070.68
3221.040.0080.77
Overall Mean 1.012
Overall Standard Deviation 0.024
Overall RSD (Reproducibility) 2.37%

In this hypothetical example, the overall RSD for reproducibility is 2.37%, which is well within the typical acceptance criterion of ≤ 5.0%, indicating that the method is robust and reproducible across different laboratories.

Visualization of the Validation Workflow

A clear workflow is essential for the successful execution of an inter-laboratory validation study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Multi-Laboratory Analysis cluster_data Phase 3: Data Compilation & Analysis cluster_report Phase 4: Reporting A Develop & Validate Single-Lab Method B Prepare Homogenous Sample Batch A->B C Develop Validation Protocol B->C D Distribute Samples & Protocol to Labs C->D E Lab 1 Analysis (Analyst 1 & 2, Day 1 & 2) D->E F Lab 2 Analysis (Analyst 1 & 2, Day 1 & 2) D->F G Lab 3 Analysis (Analyst 1 & 2, Day 1 & 2) D->G H Collect Raw Data from All Laboratories E->H F->H G->H I Statistical Analysis (Mean, SD, RSD) H->I J Compare Against Acceptance Criteria I->J K Generate Final Validation Report J->K L Method Deemed Validated for Inter-Laboratory Use K->L

Sources

comparative spectroscopic analysis of 2-Propoxybenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. 2-Propoxybenzoic acid, a derivative of salicylic acid, serves as a valuable intermediate in the synthesis of various therapeutic agents.[1] Understanding its molecular architecture, and confirming its successful synthesis from its precursors, relies heavily on a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of this compound and its precursors, salicylic acid and 1-iodopropane, using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The synthesis of this compound from salicylic acid typically proceeds via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of salicylic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon in 1-iodopropane to form the ether linkage.

The Synthetic Pathway: From Precursors to Product

The transformation from salicylic acid and 1-iodopropane to this compound involves the formation of a new ether bond, a key structural change that is readily identified through spectroscopic methods.

G cluster_precursors Precursors cluster_reaction Williamson Ether Synthesis cluster_product Product Salicylic_Acid Salicylic Acid Reaction Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Salicylic_Acid->Reaction Iodopropane 1-Iodopropane Iodopropane->Reaction Propoxybenzoic_Acid This compound Reaction->Propoxybenzoic_Acid Formation of Ether Linkage

Caption: Synthetic workflow for this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The conversion of salicylic acid to this compound is marked by distinct changes in the infrared spectrum, primarily the disappearance of the phenolic -OH stretch and the appearance of C-O-C ether stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount of the solid sample (salicylic acid or this compound) or a drop of the liquid sample (1-iodopropane) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Functional Group Salicylic Acid (Precursor) [2][3]1-Iodopropane (Precursor) [4]This compound (Product) [5]Interpretation of Change
O-H Stretch (Carboxylic Acid) Broad, ~3200-2500 cm⁻¹N/ABroad, ~3200-2500 cm⁻¹The broad carboxylic acid O-H stretch remains, indicating the persistence of this functional group.
O-H Stretch (Phenolic) ~3233 cm⁻¹N/AAbsentThe disappearance of the sharp phenolic O-H peak is a primary indicator of successful etherification.
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹N/A~3000-3100 cm⁻¹Aromatic C-H stretches are retained in the product.
C-H Stretch (Aliphatic) ~2999-2831 cm⁻¹~2965-2850 cm⁻¹~2970-2870 cm⁻¹The presence of aliphatic C-H stretches from the propoxy group confirms the incorporation of the propyl chain.
C=O Stretch (Carboxylic Acid) ~1652-1670 cm⁻¹N/A~1680-1700 cm⁻¹The carbonyl stretch of the carboxylic acid is present in both the precursor and the product.
C-O-C Stretch (Ether) N/AN/A~1250 cm⁻¹ (asymmetric) & ~1050 cm⁻¹ (symmetric)The appearance of strong C-O-C stretching bands provides definitive evidence of ether formation.
C-I Stretch N/A~600-500 cm⁻¹AbsentThe disappearance of the C-I stretch from 1-iodopropane indicates its consumption in the reaction.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. This technique is invaluable for confirming the precise structural changes occurring during the synthesis of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows the appearance of new signals corresponding to the propyl group and a shift in the aromatic protons' resonances compared to salicylic acid.

Proton Environment Salicylic Acid (Precursor) 1-Iodopropane (Precursor) [5][6]This compound (Product - Predicted) Interpretation of Change
-CH₃ N/ATriplet, ~1.02 ppmTriplet, ~1.0 ppmAppearance of a triplet for the terminal methyl group of the propoxy chain.
-CH₂- (middle) N/ASextet, ~1.85 ppmSextet, ~1.8 ppmAppearance of a sextet for the central methylene group of the propoxy chain.
-O-CH₂- / -CH₂-I N/ATriplet, ~3.18 ppmTriplet, ~4.0 ppmThe methylene group attached to the oxygen in the product appears as a triplet, shifted downfield compared to the methylene attached to iodine in the precursor.
Aromatic Protons Multiplets, ~6.8-8.0 ppmN/AMultiplets, ~6.9-8.1 ppmThe chemical shifts and splitting patterns of the aromatic protons are altered due to the change in the substituent from -OH to -OPr.
-COOH Singlet, ~11-13 ppmN/ASinglet, ~11-13 ppmThe carboxylic acid proton signal remains, though its exact chemical shift can be concentration-dependent.
-OH (phenolic) Singlet, variable shiftN/AAbsentThe disappearance of the phenolic proton signal is a key indicator of reaction completion.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The formation of the ether linkage and the introduction of the propyl group result in new, characteristic signals for this compound.

Carbon Environment Salicylic Acid (Precursor) [7][8]1-Iodopropane (Precursor) [9]This compound (Product) [5]Interpretation of Change
-CH₃ N/A~15.3 ppm~10.5 ppmAppearance of a new signal for the methyl carbon of the propoxy group.
-CH₂- (middle) N/A~26.9 ppm~22.5 ppmAppearance of a new signal for the central methylene carbon.
-O-CH₂- / -CH₂-I N/A~9.2 ppm~70.0 ppmA significant downfield shift for the carbon attached to the electronegative oxygen atom compared to the carbon attached to iodine.
Aromatic C-O ~161 ppmN/A~158 ppmThe chemical shift of the aromatic carbon attached to the oxygen is altered upon ether formation.
Aromatic C-COOH ~117 ppmN/A~120 ppmThe chemical shift of the aromatic carbon bearing the carboxylic acid group is slightly shifted.
Other Aromatic Carbons ~118-136 ppmN/A~113-134 ppmThe chemical shifts of the other aromatic carbons are also influenced by the new propoxy substituent.
-COOH ~173 ppmN/A~168 ppmThe carboxylic acid carbon signal is retained in the product.

III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the product and offering structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer.

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

G cluster_precursors Precursor Fragmentation cluster_product Product Fragmentation Salicylic_Acid Salicylic Acid [M]⁺˙ = m/z 138 Salicylic_Acid_Frag [M-H₂O]⁺˙ = m/z 120 [M-COOH]⁺ = m/z 93 Salicylic_Acid->Salicylic_Acid_Frag Loses water or carboxyl group Iodopropane 1-Iodopropane [M]⁺˙ = m/z 170 Iodopropane_Frag [M-I]⁺ = m/z 43 (Base Peak) Iodopropane->Iodopropane_Frag Loses iodine radical Propoxybenzoic_Acid This compound [M]⁺˙ = m/z 180 Propoxybenzoic_Acid_Frag1 [M-C₃H₇]⁺ = m/z 137 Propoxybenzoic_Acid->Propoxybenzoic_Acid_Frag1 Loss of propyl radical Propoxybenzoic_Acid_Frag2 [M-OC₃H₇]⁺ = m/z 121 Propoxybenzoic_Acid->Propoxybenzoic_Acid_Frag2 Loss of propoxy radical

Caption: Key fragmentation pathways in Mass Spectrometry.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation
Salicylic Acid 138120, 92The molecular ion is observed at m/z 138. Key fragments correspond to the loss of water (m/z 120) and the loss of the carboxyl group (m/z 92).
1-Iodopropane 170[10]43, 127The molecular ion is at m/z 170. The base peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺) formed by the loss of the iodine radical.[10] The ion at m/z 127 corresponds to I⁺.
This compound 180[5]138, 121, 93The molecular ion at m/z 180 confirms the successful addition of the propyl group and removal of a hydrogen atom. Key fragments include the loss of a propyl radical to give a fragment at m/z 137, and a prominent peak at m/z 121 corresponding to the benzoyl cation after loss of the propoxy group. The fragment at m/z 138 corresponds to the loss of propene.

Conclusion

The synergistic application of FT-IR, NMR, and Mass Spectrometry provides a robust and self-validating framework for the characterization of this compound and its precursors. FT-IR confirms the key functional group transformation from a phenol to an ether. NMR spectroscopy offers an unambiguous map of the molecular structure, detailing the connectivity of the newly introduced propoxy group. Finally, Mass Spectrometry validates the molecular weight of the product and provides further structural confirmation through predictable fragmentation patterns. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of this compound in research and development settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane.
  • ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-iodopropane.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane.
  • International Online Medical Council. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895).
  • SpectraBase. (n.d.). Salicylic acid.
  • MDPI. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study.
  • Taylor & Francis Online. (2006). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives.
  • Spectroscopy Online. (2014). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895).
  • ResearchGate. (n.d.). Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis.

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A Comparative Guide to Assessing the Bioequivalence of 2-Propoxybenzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the bioequivalence of different formulations of 2-Propoxybenzoic acid. The methodologies detailed herein are grounded in established regulatory principles to ensure scientific integrity and generate robust, reliable data for comparative analysis.

Introduction to this compound and the Imperative of Bioequivalence

Physicochemical and Therapeutic Profile of this compound

This compound, a derivative of salicylic acid, is an aromatic carboxylic acid with a molecular formula of C10H12O3 and a molar mass of 180.2 g/mol .[1][2] Its physicochemical properties, such as its melting point of 35-37°C and its characterization as a white, crystalline solid, are important considerations in formulation development.[1][3] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably those with anti-inflammatory and analgesic properties.[1][4] Given its role in therapeutic agents, ensuring that different formulations deliver the active moiety to the systemic circulation in a comparable manner is paramount for clinical safety and efficacy.

The Critical Role of Bioequivalence in Generic Drug Development

Bioequivalence is a regulatory concept fundamental to the approval of generic drugs.[5] Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability—meaning the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.[5] For a generic version of a this compound-containing product, a robust bioequivalence assessment allows regulatory bodies to infer that the generic will have the same therapeutic effect and safety profile as the innovator (or reference) product, thereby bridging the clinical data of the original drug.[5]

Regulatory Framework for Bioequivalence Assessment

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for conducting bioequivalence studies.[6][7] These guidelines provide a scientific framework for study design, conduct, and statistical analysis to ensure that generic products are therapeutically equivalent to the reference listed drug (RLD).[8] This guide synthesizes the core principles from these authoritative sources to present a holistic approach to bioequivalence testing.

In Vitro Bioequivalence Assessment: Comparative Dissolution Studies

Rationale: Why Dissolution Testing is a Critical First Step

Before proceeding to costly and time-intensive in vivo studies, a comparative in vitro dissolution study is an essential first step. Dissolution testing measures the rate and extent to which the active pharmaceutical ingredient (API) is released from the solid dosage form. It serves as a critical quality control tool and can provide initial insights into the potential in vivo performance of a formulation. For post-approval changes to a formulation, similar dissolution profiles can sometimes be used as a surrogate for in vivo bioequivalence studies.[9]

Experimental Protocol: USP Apparatus II (Paddle Method)

A standard and widely accepted method for oral solid dosage forms is the paddle apparatus.

Methodology:

  • Apparatus Setup: Assemble a USP Apparatus II with vessels containing 900 mL of the selected dissolution medium, maintained at 37 ± 0.5 °C.

  • Media Selection: For this compound, a weak acid, testing should be conducted in multiple media to represent the pH range of the gastrointestinal tract. Recommended media include:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)

  • Procedure:

    • Place one tablet of the Test or Reference formulation in each vessel (n=12 units for each formulation).

    • Begin paddle rotation at a standardized speed (e.g., 50 RPM).

    • Withdraw samples (e.g., 5 mL) at predefined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated UV-Vis spectrophotometric or HPLC method.

Data Analysis and Interpretation: The f2 Similarity Factor

The comparison of dissolution profiles is quantitatively assessed using the similarity factor, f2.[10] The f2 value measures the closeness between two profiles and is calculated using the following equation:

f2 = 50 ⋅ log{[1 + (1/n) Σ (Rt - Tt)²]⁻⁰⋅⁵ ⋅ 100}

Where Rt and Tt are the mean cumulative percentage of drug dissolved at each time point for the reference and test products, respectively, and n is the number of time points.

Acceptance Criterion: An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[10][11] This suggests that, on average, the difference in dissolved percentage at any time point is less than 10%.[11]

Table 1: Hypothetical Comparative In Vitro Dissolution Profiles (pH 6.8 Buffer)
Time (min)Mean % Dissolved (Reference)Mean % Dissolved (Test)
103531
155852
207570
308885
459594
609898
Calculated f2 Value \multicolumn{2}{c}{68 }

This hypothetical data yields an f2 value of 68, indicating similarity between the test and reference formulations under these conditions.

Figure 1: Workflow for Comparative Dissolution Testing

G cluster_prep Preparation cluster_exec Execution (n=12 units/formulation) cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Prep Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Setup Set up USP Apparatus II (37°C, 50 RPM) Prep->Setup Dose_R Add Reference Product Dose_T Add Test Product Sample Collect Samples at Predetermined Intervals Dose_R->Sample Dose_T->Sample Quantify Quantify [Drug] (HPLC/UV-Vis) Sample->Quantify Calculate Calculate Mean % Dissolved Quantify->Calculate f2 Calculate f2 Similarity Factor Calculate->f2 Decision f2 between 50 and 100? f2->Decision Pass Profiles are Similar Decision->Pass Yes Fail Profiles are Dissimilar (Reformulate/Investigate) Decision->Fail No G cluster_screening Phase 1: Screening & Randomization cluster_period1 Phase 2: Period I cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period II (Crossover) Population Healthy Volunteer Population Screening Screening & Informed Consent Population->Screening Randomize Randomization Screening->Randomize Group1_P1 Sequence 1: Administer Test Product Randomize->Group1_P1 Group A Group2_P1 Sequence 2: Administer Reference Product Randomize->Group2_P1 Group B Washout Washout Period (>5 half-lives) Group1_P1->Washout Group2_P1->Washout Group1_P2 Sequence 1: Administer Reference Product Washout->Group1_P2 Group2_P2 Sequence 2: Administer Test Product Washout->Group2_P2

Caption: Diagram of a two-way crossover bioequivalence study.

Detailed Clinical Protocol
  • Subject Selection: Enroll a cohort of healthy adult volunteers (typically 24-36 subjects) who meet specific inclusion/exclusion criteria. The study must be approved by an independent ethics committee.

  • Dosing: Subjects fast overnight for at least 10 hours. In Period 1, subjects in Sequence 1 receive a single dose of the Test product, and subjects in Sequence 2 receive the Reference product, administered with a standard volume of water.

  • Blood Sampling: Collect serial blood samples (e.g., into K2-EDTA tubes) at predefined time points. A typical schedule would be: pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. The schedule must be designed to adequately capture the absorption, distribution, and elimination phases, especially the peak concentration (Cmax).

  • Washout: After Period 1, subjects undergo the washout period.

  • Crossover Dosing: In Period 2, the process is repeated, but subjects receive the alternate formulation.

Bioanalytical Method Validation and Sample Analysis

The Imperative of a Validated Bioanalytical Method

The reliability of the entire in vivo study hinges on the accuracy and precision of the method used to quantify this compound in plasma samples. A rigorous validation of the bioanalytical method is a non-negotiable regulatory requirement. [12][13]

Protocol: LC-MS/MS Method for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its high sensitivity and specificity.

Methodology:

  • Sample Preparation: Use a robust technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte and an appropriate internal standard (IS) from plasma matrix components.

  • Chromatography: Employ a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water) to achieve chromatographic separation.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and the IS to ensure specificity.

  • Validation: Validate the method in accordance with FDA and ICH M10 guidelines, assessing the parameters listed in Table 2. [12][14]

Table 2: Bioanalytical Method Validation Summary (Based on FDA/ICH M10 Guidance)
Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity Ensure no interference from endogenous matrix components.No significant peaks at the retention time of the analyte or IS in blank plasma.
Calibration Curve Define the relationship between concentration and response.≥ 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their reproducibility.Intra- and inter-day precision (%CV) ≤ 15% and accuracy (%RE) within ±15% at L, M, H QC levels (≤20% and ±20% at LLOQ).
Stability Assess analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
Matrix Effect Evaluate the suppression or enhancement of ionization by matrix components.IS-normalized matrix factor %CV should be ≤ 15%.

Pharmacokinetic and Statistical Analysis

Calculation of Key Pharmacokinetic Parameters

Using non-compartmental analysis on the plasma concentration-time data for each subject, the following key pharmacokinetic (PK) parameters are calculated: [15][16]* Cmax: The maximum observed plasma concentration, representing the rate of absorption. [17][18]* AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration, representing the extent of absorption. [17]* AUCinf: The area under the curve extrapolated to infinity.

  • Tmax: The time at which Cmax is observed. [19]

Statistical Model and Bioequivalence Acceptance

The core of the bioequivalence assessment is a statistical comparison of the Test and Reference formulations.

Methodology:

  • Logarithmic Transformation: The Cmax and AUC parameters are log-transformed (natural log) before statistical analysis because these data are often not normally distributed. [20]2. Statistical Test: An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, period, formulation, and subject.

  • The 90% Confidence Interval: The critical step is to calculate the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax and AUC. [21][22]4. Acceptance Criteria: For the two products to be considered bioequivalent, the 90% CI for both Cmax and AUC must fall entirely within the predefined acceptance range of 80.00% to 125.00% . [23][24]

Table 3: Hypothetical Comparative Pharmacokinetic Parameters and Bioequivalence Assessment
ParameterGeometric Mean (Test)Geometric Mean (Reference)Ratio of Geometric Means (Test/Reference)90% Confidence IntervalBioequivalence Outcome
AUCt (ng*hr/mL) 1450151096.03%89.50% - 102.95%Pass
Cmax (ng/mL) 21522595.56%85.11% - 107.28%Pass

In this hypothetical example, since the 90% CIs for both primary PK parameters fall within the 80.00-125.00% range, the Test formulation would be declared bioequivalent to the Reference formulation.

Conclusion: An Integrated Approach to Bioequivalence

Assessing the bioequivalence of different this compound formulations is a multi-faceted process that integrates in vitro dissolution, in vivo pharmacokinetics, and rigorous statistical analysis. Each step, from the initial dissolution comparison to the final calculation of the 90% confidence interval, is a critical component of a self-validating system designed to ensure that generic formulations are therapeutically equivalent to their reference counterparts. Adherence to the principles and protocols outlined in this guide, which are based on authoritative regulatory standards, provides a robust pathway for generating the data necessary to support claims of bioequivalence.

References

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A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the trace analysis of 2-Propoxybenzoic acid, a key intermediate in various pharmaceutical syntheses.[1][2] We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, grounding our protocol in the principles of scientific integrity and regulatory expectations.

This guide will compare the GC-MS method's performance against other potential analytical techniques, supported by a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Imperative of Method Validation in Trace Analysis

Trace analysis, the detection and quantification of minute quantities of a substance, presents unique challenges. When dealing with active pharmaceutical ingredients (APIs) or their intermediates, even trace-level impurities can have significant implications for safety and efficacy. Therefore, a rigorously validated analytical method is not merely a regulatory formality but a scientific necessity to ensure product quality.

GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity. However, its application to a polar compound like this compound necessitates a strategic approach, primarily involving derivatization to enhance volatility for gas-phase analysis.[6][7]

Experimental Workflow and Design

The validation of our GC-MS method for this compound will encompass the core parameters stipulated by ICH Q2(R1).[3][8][9] The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation Parameters (ICH Q2) cluster_analysis GC-MS Analysis cluster_data Data Evaluation Prep Standard & Sample Weighing Deriv Derivatization (e.g., Silylation) Prep->Deriv Extract Extraction (LLE/SPE) Deriv->Extract GC_MS GC-MS Injection & Data Acquisition Extract->GC_MS Specificity Specificity Eval Statistical Analysis & Acceptance Criteria Specificity->Eval Linearity Linearity & Range Linearity->Eval LOD_LOQ LOD & LOQ LOD_LOQ->Eval Accuracy Accuracy Accuracy->Eval Precision Precision Precision->Eval Robustness Robustness Robustness->Eval GC_MS->Specificity GC_MS->Linearity GC_MS->LOD_LOQ GC_MS->Accuracy GC_MS->Precision GC_MS->Robustness

Caption: A flowchart of the GC-MS method validation process.

In-Depth Experimental Protocols

Sample Preparation and Derivatization: The "Why"

Direct GC-MS analysis of carboxylic acids like this compound is challenging due to their low volatility and potential for thermal degradation.[6] Derivatization is therefore a critical step. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice for converting the carboxylic acid group into a more volatile trimethylsilyl (TMS) ester.[6][10]

Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Dichloromethane) to prepare a stock solution.[11] Perform serial dilutions to create calibration standards.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to remove interferences.[11][12]

  • Derivatization:

    • Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA and 50 µL of pyridine (as a catalyst).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[10]

    • Cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Conditions

The choice of column and temperature programming is crucial for achieving good chromatographic separation.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the TMS-derivative of this compound should be determined from a full scan analysis of a concentrated standard.

Validation Parameters: A Deep Dive

The following diagram illustrates the interconnectedness of the core validation parameters.

Validation_Parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_applicability Method Applicability Accuracy Accuracy (Closeness to True Value) LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision Precision (Reproducibility) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of key analytical method validation parameters.

a. Specificity

  • Why it's important: To ensure that the signal measured is solely from this compound and not from any other components in the sample matrix (e.g., impurities, degradation products, or matrix components).

  • Protocol: Analyze blank matrix samples, placebo samples, and samples spiked with known related substances. The chromatogram of the blank should not show any interfering peaks at the retention time of the this compound derivative.

b. Linearity and Range

  • Why it's important: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.

  • Protocol: Prepare a series of at least five calibration standards spanning the expected concentration range.[5] Inject each standard in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

c. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Why it's important: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of trace levels of this compound as required by the specific application.

d. Accuracy

  • Why it's important: To determine the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., low, medium, and high) within the linear range. Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should typically be within 80-120% for trace analysis.

e. Precision

  • Why it's important: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 15% for trace analysis.

f. Robustness

  • Why it's important: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

  • Protocol: Introduce small, deliberate changes to critical method parameters, such as GC oven temperature ramp rate (±2°C/min), flow rate (±0.1 mL/min), and derivatization temperature (±5°C).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Performance Comparison with Alternative Methods

While GC-MS is an excellent choice for the trace analysis of this compound, other techniques can also be considered. The following table provides a comparative overview.

Parameter Validated GC-MS Method High-Performance Liquid Chromatography (HPLC-UV/DAD) Capillary Electrophoresis (CE)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on charge-to-size ratio.
Sample Prep Derivatization required.[6]Often minimal, simple dilution.[13]Minimal, sample filtration.
Specificity Very High (mass spectral confirmation).Moderate to High (depends on chromatographic resolution).Moderate (depends on electrophoretic resolution).
Sensitivity High (pg to fg level).Moderate (ng to µg level).Moderate (ng to µg level).
Throughput Moderate (due to derivatization and GC run times).High.High.
Cost High (instrumentation and maintenance).Moderate.Moderate.
Primary Advantage Unambiguous identification through mass spectra.Simplicity and high throughput.Low sample and reagent consumption.
Primary Limitation Requires derivatization for polar analytes.Potential for matrix interference.[13]Lower sensitivity compared to GC-MS.

This comparison highlights that while HPLC and CE offer simpler sample preparation, the GC-MS method provides superior specificity and sensitivity, which are paramount for trace analysis in a pharmaceutical context.[14]

Conclusion

The validation of a GC-MS method for the trace analysis of this compound is a multi-faceted process that demands a thorough understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, and by understanding the rationale behind each step, researchers can develop a reliable and defensible analytical method. While alternative techniques exist, the validated GC-MS method, despite its requirement for derivatization, offers an unparalleled combination of sensitivity and specificity, making it the gold standard for this challenging application.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide, compiled from a Senior Application Scientist's perspective, provides a detailed protocol for the safe disposal of 2-Propoxybenzoic acid, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. This compound is a solid that can cause skin and serious eye irritation[1][2]. In some cases, it may also cause respiratory irritation[1]. While it is not classified as a highly hazardous substance, its irritant properties necessitate careful handling to prevent exposure.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[2][3]. If there is a risk of generating dust, a dust mask or respirator should be used.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or vapors[1][4].

  • Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible.

Hazard ClassificationDescriptionPrimary Precaution
Skin IrritationCauses skin irritation upon contact.[2]Wear protective gloves and clothing.[2]
Eye IrritationCauses serious eye irritation.[1][2][3]Wear safety glasses or goggles.[1][2][3]
Respiratory IrritationMay cause respiratory irritation if inhaled as dust.[1]Use in a well-ventilated area or with respiratory protection.[1]
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a chemical waste product that must be managed by a licensed waste disposal company. Under no circumstances should it be disposed of down the drain or in regular solid waste[5].

Here is a systematic approach to its disposal:

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents unintentional chemical reactions and ensures that the waste is handled correctly by the disposal facility.

  • Procedure:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of dust.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

Step 2: Spill Management and Decontamination

  • Rationale: In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Procedure:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust. A HEPA-filter vacuum can also be used for cleanup[6].

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Step 3: Storage Pending Disposal

  • Rationale: Safe storage of chemical waste is critical to prevent accidents and ensure regulatory compliance.

  • Procedure:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage[2][3].

    • The storage area should be away from incompatible materials, such as strong oxidizing agents or bases[5][7].

    • Keep the container tightly closed to prevent the dispersion of dust[2].

Step 4: Arranging for Professional Disposal

  • Rationale: Federal, state, and local regulations mandate that chemical waste be disposed of by licensed professionals to ensure environmental protection.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

    • Follow their instructions for packaging and labeling the waste for transport.

The following diagram illustrates the key decision points and actions in the disposal process:

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_cleanup Contain and Clean Up Spill Following Safety Protocols spill_check->spill_cleanup Yes store Store Sealed Container in a Designated Cool, Dry, Ventilated Area spill_check->store No spill_cleanup->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: A workflow for the proper disposal of this compound.

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. Chemical waste generators are responsible for determining if their waste is hazardous and for managing it in accordance with these regulations[4][9][10].

While this compound is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (e.g., if it exhibits ignitability, corrosivity, reactivity, or toxicity)[11]. It is the generator's responsibility to make this determination[8]. However, as a standard laboratory practice, it is prudent to handle all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional.

By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulatory requirements and are upholding the highest standards of laboratory safety and environmental responsibility.

References

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Navigating the Safe Handling of 2-Propoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Propoxybenzoic acid, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and precision.

Hazard Identification and Risk Assessment

This compound (C₁₀H₁₂O₃) is a substituted aromatic carboxylic acid. While specific toxicity data is not extensively documented, the primary hazards associated with this compound are well-established through Safety Data Sheets (SDS) and related chemical class information.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.[1]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to evaluate the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including aromatic acids.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect against accidental splashes that could cause serious eye irritation.[4]
Body Protection A fully buttoned laboratory coat.To protect the skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if dust generation is likely.To prevent the inhalation of dust particles that can lead to respiratory irritation.[4]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, before handling the chemical to avoid unnecessary movement and potential for spills.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Eye/Face Protection Don2->Don3 Doff1 Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

PPE Donning and Doffing Sequence
Weighing and Transfer
  • Minimize Dust: When weighing the solid, handle it carefully to minimize the generation of dust.

  • Use Appropriate Tools: Use a spatula for transfers. Avoid pouring the solid directly from the container.

  • Immediate Cleanup: Clean any spills immediately, as outlined in the emergency procedures below.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures
Exposure RouteAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response
  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading.

  • Absorb: For small spills, use an inert absorbent material to clean up the solid.

  • Collect: Carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid creating dust.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Storage and Disposal: A Complete Lifecycle Approach

Proper storage and disposal are critical for laboratory safety and environmental responsibility.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[8]

  • Some sources recommend refrigeration for storage.

Disposal
  • All waste materials contaminated with this compound, including empty containers, should be considered hazardous waste.

  • Dispose of this material and its container through a licensed waste disposal company.[9]

  • Do not allow the product to enter drains or waterways.[5]

Disposal_Workflow Start Contaminated Material (e.g., gloves, glassware, excess reagent) Segregate Segregate into a Clearly Labeled Hazardous Waste Container Start->Segregate Store Temporarily Store in a Designated Satellite Accumulation Area Segregate->Store Dispose Arrange for Pickup by a Licensed Waste Disposal Company Store->Dispose

Chemical Waste Disposal Workflow

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring both your personal safety and the integrity of your scientific endeavors.

References

  • This compound | C10H12O3 | CID 539215 - PubChem - NIH. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. [Link]
  • UAH Laboratory Personal Protective Equipment. [Link]
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). [Link]
  • Personal Protective Equipment (PPE). [Link]
  • 2-HYDROXYBENZOIC ACID (D6, 97%) - Safety Data Sheet - SDS EU (Reach Annex II). (2018-06-12). [Link]

Sources

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